3-Ethylheptanoic acid
Description
Properties
IUPAC Name |
3-ethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMZMISZCYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931612 | |
| Record name | 3-Ethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14272-47-0 | |
| Record name | 3-Ethylheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanoic acid (CAS No. 14272-47-0) is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure, characterized by a heptanoic acid backbone with an ethyl group at the third carbon, imparts specific physical and chemical properties that are of interest in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions. All quantitative data is presented in structured tables for ease of reference and comparison.
Physical Properties
The physical properties of this compound are crucial for its handling, application, and purification. These properties are summarized in the table below, followed by detailed experimental methodologies for their determination.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C9H18O2 | - | [1][2] |
| Molecular Weight | 158.24 | g/mol | [3] |
| CAS Number | 14272-47-0 | - | [1][2] |
| Boiling Point | 509.15 (experimental) | K | [3] |
| Melting Point (Tfus) | 286.94 (calculated) | K | [3] |
| Density | 0.9113 (rough estimate) | g/cm³ | [4] |
| Water Solubility (log10WS) | -2.45 (calculated) | mol/l | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 (calculated) | - | [3] |
| pKa | 4.80 ± 0.10 (predicted) | - | [4] |
| Refractive Index | 1.4159 (estimate) | - | [4] |
Experimental Protocols: Physical Property Determination
Boiling Point Determination (Thiele Tube Method)
A precise method for determining the boiling point of a small liquid sample.
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), mineral oil.
-
Procedure :
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Melting Point Determination
While this compound is a liquid at room temperature, this general protocol is for determining the melting point of solid carboxylic acids.
-
Apparatus : Melting point apparatus, capillary tubes.
-
Procedure :
-
A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).
-
Chemical Properties and Reactivity
This compound exhibits the characteristic reactions of a carboxylic acid. Its chemical behavior is primarily dictated by the carboxyl functional group (-COOH).
Acidity
As a carboxylic acid, this compound is a weak acid that can donate a proton from its carboxyl group. The acidity is influenced by the electron-donating nature of the alkyl groups, which can slightly decrease the acidity compared to formic acid. Carboxylic acids are generally more acidic than alcohols and phenols because the resulting carboxylate anion is stabilized by resonance.[5][6]
Table 2: Key Chemical Reactions of this compound
| Reaction Type | Reagents | Product | General Description |
| Esterification (Fischer) | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H2SO4) | Ethyl 3-ethylheptanoate | Reversible reaction where the carboxylic acid reacts with an alcohol to form an ester and water.[7] |
| Reduction | Strong reducing agent (e.g., LiAlH4) followed by H2O | 3-Ethylheptan-1-ol | The carboxylic acid group is reduced to a primary alcohol. |
| Acid-Base Reaction | Strong Base (e.g., NaOH) | Sodium 3-ethylheptanoate | Forms a salt and water. |
| Reaction with Grignard Reagents | Grignard Reagent (e.g., CH3MgBr) | Methane and a carboxylate salt | The acidic proton of the carboxylic acid reacts with the strongly basic Grignard reagent in an acid-base reaction.[8][9][10] |
Experimental Protocols: Chemical Reactions
Synthesis of this compound (Adapted from 3-Methylheptanoic Acid Synthesis)
This protocol is adapted from a known procedure for a similar branched-chain carboxylic acid and can be used as a representative synthesis method.[11]
Caption: Synthesis of this compound via Grignard Reaction.
-
Procedure :
-
Grignard Reagent Formation : n-Butyl bromide in dry ether is added to magnesium turnings to form n-butylmagnesium bromide.
-
Michael Addition : The prepared Grignard reagent is then added to a solution of an appropriate α,β-unsaturated ester, such as sec-butyl crotonate, in dry ether.
-
Work-up : The reaction mixture is quenched with dilute acid (e.g., HCl) and extracted with ether. The organic layer is washed, dried, and the solvent is evaporated.
-
Saponification : The resulting ester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol (B145695) and water.
-
Isolation : After cooling, the solution is acidified, and the this compound is extracted, washed, dried, and purified by distillation.
-
Fischer Esterification to Ethyl 3-ethylheptanoate
A standard procedure for the synthesis of esters from carboxylic acids.
Caption: Experimental Workflow for Fischer Esterification.
-
Procedure :
-
This compound, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.
-
The mixture is heated to reflux for several hours to drive the equilibrium towards the product.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid and then with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed by rotary evaporation.
-
The crude ester is purified by distillation.
-
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl3) | Signals corresponding to the different types of protons in the molecule, including the acidic proton of the carboxyl group (typically a broad singlet), and signals for the alkyl chain protons. |
| ¹³C NMR (CDCl3) | A signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), and signals for the carbons in the alkyl chain. |
| Infrared (IR) | A broad O-H stretching band (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1725 cm⁻¹), and C-H stretching bands (around 2850-3000 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns of a carboxylic acid. |
Experimental Protocols: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Acquisition : The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Acquisition : The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest. It is incompatible with strong oxidizing agents and strong bases.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences. The structured presentation of quantitative data and detailed methodologies aims to facilitate a deeper understanding and practical application of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. quora.com [quora.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Ethylheptanoic Acid (CAS: 14272-47-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanoic acid, with the CAS number 14272-47-0, is a branched-chain carboxylic acid.[1][2] This class of molecules is gaining interest in the scientific community for its potential biological activities and applications as a chemical intermediate.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and known biological activities of this compound, with a focus on providing detailed experimental protocols and structured data for researchers in drug development and related fields.
Chemical and Physical Properties
This compound is a C9 fatty acid with a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[4] Its structure features a heptanoic acid backbone with an ethyl group at the third carbon position. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Identifiers | |||
| IUPAC Name | This compound | - | [4] |
| CAS Number | 14272-47-0 | - | [4] |
| Molecular Formula | C₉H₁₈O₂ | - | [4] |
| Molecular Weight | 158.24 | g/mol | [4] |
| InChIKey | MCLMZMISZCYBBG-UHFFFAOYSA-N | - | [4] |
| SMILES | CCCCC(CC)CC(=O)O | - | [4] |
| Physical Properties | |||
| Normal Boiling Point | 509.15 ± 2.00 | K | [1] |
| Normal Melting Point | 286.94 | K | [1] |
| Density | 0.9113 (estimate) | g/cm³ | [5] |
| Thermodynamic Properties | |||
| Enthalpy of Vaporization (ΔvapH°) | 58.66 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 21.23 | kJ/mol | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -243.28 | kJ/mol | [1] |
| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -499.18 | kJ/mol | [1] |
| Solubility and Partitioning | |||
| LogP (Octanol/Water Partition Coefficient) | 2.678 | - | [1] |
| Water Solubility (log10WS) | -2.45 | mol/L | [1] |
| Chromatographic Properties | |||
| Kovats Retention Index (Standard Polar) | 2048 | - | [2][4] |
Synthesis
Representative Experimental Protocol: Malonic Ester Synthesis
This protocol describes a general procedure for the synthesis of a 3-substituted carboxylic acid, which can be adapted for this compound by using appropriate alkyl halides.
Step 1: Formation of the Malonate Enolate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add diethyl malonate dropwise to the cooled sodium ethoxide solution with stirring.
Step 2: Alkylation
-
To the solution of the malonate enolate, add 1-bromobutane (B133212) dropwise with continuous stirring.
-
After the addition is complete, reflux the mixture for 2-3 hours to ensure complete alkylation.
-
Repeat the deprotonation with sodium ethoxide followed by the addition of bromoethane (B45996) to introduce the second alkyl group.
Step 3: Hydrolysis and Decarboxylation
-
To the cooled reaction mixture, add a solution of sodium hydroxide (B78521) and reflux for several hours to hydrolyze the ester groups to carboxylates.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., sulfuric acid) until the solution is strongly acidic.
-
Heat the acidified mixture to induce decarboxylation, which will result in the formation of this compound.
Step 4: Purification
-
Extract the final product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound and other short-chain fatty acids.[9] Derivatization is often employed to improve the volatility and chromatographic properties of these compounds.
Representative Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the analysis of short-chain fatty acids using GC-MS with a silylation derivatization procedure.
Step 1: Sample Preparation and Extraction
-
Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent.
-
Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.
-
Extract the fatty acids into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
Step 2: Derivatization
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., 1% TMCS).
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.
Step 3: GC-MS Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Representative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Caption: General workflow for the GC-MS analysis of this compound.
Biological Activity
While specific studies on the biological activities of this compound are limited, it is suggested to possess antioxidant and anti-inflammatory properties.[3] These activities are often associated with the broader class of branched-chain fatty acids.
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the β-carotene-linoleic acid bleaching assay.[4][10] This assay measures the ability of a compound to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.
-
Prepare a stock solution of β-carotene (e.g., 0.5 mg/mL in chloroform).
-
In a round-bottom flask, mix a specific volume of the β-carotene solution with linoleic acid and an emulsifier (e.g., Tween 40).
-
Remove the chloroform (B151607) under vacuum.
-
Add aerated distilled water to the residue and shake vigorously to form an emulsion.
-
Add aliquots of the test compound (this compound) at various concentrations to the emulsion. A control sample without the test compound and a blank without β-carotene should also be prepared.
-
Incubate the samples at a specified temperature (e.g., 50°C) for a set duration (e.g., 2 hours).
-
Measure the absorbance of the samples at regular intervals at the appropriate wavelength (e.g., 470 nm).
-
Calculate the antioxidant activity as the percentage of inhibition of β-carotene bleaching.
Anti-inflammatory Activity
The anti-inflammatory properties of fatty acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[3] The inhibitory effect of this compound on COX-1 and COX-2 can be assessed using commercially available inhibitor screening kits.
-
Prepare a reaction buffer and reconstitute the COX enzyme (COX-1 or COX-2) and other reagents as per the manufacturer's instructions.[11]
-
Prepare various concentrations of the test inhibitor (this compound). A known COX inhibitor (e.g., celecoxib (B62257) for COX-2) should be used as a positive control.
-
In a 96-well plate, add the reaction buffer, enzyme, and test inhibitor or control to the appropriate wells.
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a specified time.[11]
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition of COX activity by the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Potential mechanisms of action for the anti-inflammatory and antioxidant activities of this compound.
Metabolism and Toxicology
The metabolic fate and toxicological profile of this compound have not been extensively studied. However, insights can be drawn from the metabolism of other branched-chain fatty acids.[12] Those with a methyl group at the β-carbon, like phytanic acid, undergo α-oxidation in peroxisomes before entering the β-oxidation pathway.[13] The metabolism of this compound may follow a similar route. The toxicology of branched-chain fatty acids is an area of active research, with some studies indicating potential for mitochondrial impairment at high concentrations.[13] Further investigation is required to determine the specific metabolic pathways and toxicological effects of this compound.
Conclusion
This compound is a branched-chain fatty acid with potential for further investigation, particularly in the areas of its biological activities. This guide provides a foundational understanding of its properties and outlines representative protocols for its synthesis and analysis. The information presented here is intended to support researchers and drug development professionals in their exploration of this and similar molecules. Further studies are warranted to elucidate its specific biological mechanisms, metabolic fate, and toxicological profile to fully assess its therapeutic potential.
References
- 1. 2.11. β-Carotene-linoleic acid assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. β-Carotene-Linoleic Acid Assay [bio-protocol.org]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Essential Oils Composition and Antioxidant Properties of Three Thymus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Molecular Structure of 3-Ethylheptanoic Acid
Introduction
3-Ethylheptanoic acid is a branched-chain carboxylic acid. Its structure is fundamental to its chemical properties and reactivity. This document provides a detailed elucidation of its molecular architecture, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
The foundational identification of this compound is established by its molecular formula and systematic IUPAC name.
Structural Elucidation
The structure of this compound is composed of a primary carbon chain with a functional group and an alkyl substituent.
-
Parent Chain: The core of the molecule is a heptanoic acid chain. This indicates a seven-carbon aliphatic chain with a carboxyl group (-COOH) at one end.
-
Numbering: According to IUPAC nomenclature, the carbon atom of the carboxyl group is designated as position 1. The subsequent carbons in the chain are numbered sequentially.
-
Substituent: An ethyl group (-CH₂CH₃) is attached to the third carbon atom of the heptanoic acid backbone.
This specific arrangement of a seven-carbon chain with an ethyl group at the C-3 position defines the unique chemical identity of this compound.
Molecular Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [2][3][5] |
| Molecular Weight | 158.24 g/mol | [2][5] |
| CAS Registry Number | 14272-47-0 | [1][3][4] |
Molecular Visualization
A 2D diagram of the chemical structure of this compound is provided below to illustrate the connectivity of the atoms.
References
- 1. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptanoic acid, 3-ethyl-, (R)- | C9H18O2 | CID 12237841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 14272-47-0 | this compound - Moldb [moldb.com]
- 6. This compound [webbook.nist.gov]
- 7. Compound this compound - Chemdiv [chemdiv.com]
3-Ethylheptanoic acid molecular weight and formula
An In-Depth Technical Guide on 3-Ethylheptanoic Acid: Molecular Properties
This guide provides the fundamental molecular information for this compound, a key organic compound. The data presented here is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Molecular Data
The essential molecular properties of this compound are summarized in the table below. This information is foundational for any experimental or theoretical work involving this compound.
| Property | Value |
| Molecular Formula | C9H18O2[1][2][3] |
| Molecular Weight | 158.24 g/mol [1][3] |
| Alternative Molecular Weight | 158.2380[2][4] |
Chemical Structure and Identification
The structural representation and unique identifiers for this compound are crucial for unambiguous identification in research and regulatory documentation.
Caption: Relationship between this compound and its key identifiers.
Note on Experimental Protocols and Signaling Pathways: The determination of the molecular formula and weight of a compound like this compound is a standard and fundamental process in chemistry, typically involving techniques such as mass spectrometry and elemental analysis. As such, detailed, novel experimental protocols are not applicable in the context of this guide. Furthermore, as a simple organic acid, it is not involved in complex biological signaling pathways in the way that a drug molecule or protein might be; therefore, diagrams of signaling pathways are not relevant to this topic.
References
An In-depth Technical Guide to the Synthesis of 3-Ethylheptanoic Acid via Grignard Reagent
This technical guide provides a comprehensive overview of the synthesis of 3-ethylheptanoic acid utilizing a Grignard reagent. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a detailed synthetic pathway, experimental protocols, and relevant data, adhering to stringent standards of scientific documentation.
Introduction
This compound is a branched-chain carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Its synthesis can be efficiently achieved through the carboxylation of a suitable Grignard reagent. This method offers a robust and versatile route to this class of compounds. The overall synthetic strategy involves the formation of a Grignard reagent from a secondary alkyl halide, followed by its reaction with carbon dioxide and subsequent acidic workup to yield the target carboxylic acid.
Synthetic Pathway
The synthesis of this compound via a Grignard reagent proceeds in two primary stages:
-
Formation of the Grignard Reagent: The process begins with the preparation of the Grignard reagent, sec-pentylmagnesium bromide. This is achieved by reacting 3-bromopentane (B47287) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it stabilizes the Grignard reagent as it forms.[1][2]
-
Carboxylation of the Grignard Reagent: The formed Grignard reagent is then reacted with a source of carbon dioxide, most commonly solid carbon dioxide (dry ice).[3][4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.[5][6][7] This addition reaction forms a magnesium carboxylate salt.
-
Acidic Workup: The final step is the protonation of the magnesium carboxylate salt with a dilute acid, such as hydrochloric acid or sulfuric acid, to yield the final product, this compound.[3][4]
The overall reaction scheme is presented below:
References
- 1. leah4sci.com [leah4sci.com]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Discovery and Early Synthesis of 3-Ethylheptanoic Acid: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanoic acid, a nine-carbon branched-chain carboxylic acid, represents a molecule of interest in various chemical and pharmaceutical domains. Its history, while not marked by a singular momentous discovery, is rooted in the systematic exploration of organic synthesis and the stereochemical properties of aliphatic compounds. This technical guide provides an in-depth look at the early synthesis of this compound, focusing on the pioneering work of P. A. Levene and R. E. Marker in the early 20th century. We will delve into the probable experimental protocols of the time, present its key physicochemical data, and visualize the synthetic pathway.
Historical Context and Initial Synthesis
The early 20th century was a period of intense investigation into the structure and function of organic molecules. A significant focus of this era was the synthesis of optically active compounds to understand their biological roles and to establish configurational relationships between different classes of molecules. It is within this context that the first documented synthesis of optically active this compound emerged.
While a definitive "discoverer" of the racemic mixture is not clearly documented in readily available literature, the seminal work on its optically active forms was conducted by Phoebus A. Levene and Robert E. Marker . In their 1931 paper published in The Journal of Biological Chemistry, they described the synthesis of a series of optically active α-substituted fatty acids, including this compound. Their research was fundamental in establishing methods for preparing chiral molecules and determining their optical rotations, which was crucial for understanding the relationship between chemical structure and biological activity.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key quantitative data for this compound, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |
| CAS Number | 14272-47-0 | --INVALID-LINK-- |
| Boiling Point | 246.47 °C (estimate) | --INVALID-LINK-- |
| Density | 0.9113 g/cm³ (rough estimate) | --INVALID-LINK-- |
| Refractive Index | 1.4159 (estimate) | --INVALID-LINK-- |
| pKa | 4.80 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility in Water | Slightly soluble | --INVALID-LINK-- |
Experimental Protocols: The Levene-Marker Synthesis (Probable Method)
While the full experimental text from the 1931 paper by Levene and Marker is not readily accessible, their extensive work with Grignard reagents for the synthesis of similar branched-chain acids strongly suggests the methodology employed. The following protocol is a representative reconstruction based on their known techniques for analogous syntheses.
Objective: To synthesize this compound via a Grignard reaction followed by carboxylation.
Materials:
-
Magnesium turnings
-
Diethyl ether (anhydrous)
-
Ethyl iodide
-
Carbon dioxide (solid, dry ice)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Sodium sulfate (B86663) (anhydrous)
-
Distillation apparatus
-
Separatory funnel
Methodology:
-
Preparation of the Grignard Reagent (Hexylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with gentle stirring.
-
The reaction is initiated by gentle warming and then maintained by the exothermic reaction. The addition rate is controlled to maintain a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Sulfate (Hypothetical Intermediate Step for Ethyl Branching):
-
This step is a plausible method for introducing the ethyl group at the 3-position, though other methods for creating the carbon skeleton could have been employed. A more likely direct precursor would be 2-bromoheptane (B1584549) reacted with a carboxylating agent. However, building the chain via Grignard addition is a common strategy. A more direct route would involve the reaction of a Grignard reagent with a suitable Michael acceptor, but the following represents a plausible, albeit potentially multi-step, classical approach.
-
-
A More Direct Plausible Grignard Synthesis:
-
Alternative Grignard Reagent (sec-Amylmagnesium Bromide): Prepare a Grignard reagent from 2-bromopentane.
-
Reaction with an Ethyl-containing Electrophile: React the Grignard reagent with an appropriate electrophile such as ethyl chloroformate, followed by hydrolysis and reduction, and subsequent oxidation to the carboxylic acid.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly pour the Grignard solution onto a large excess of crushed solid carbon dioxide (dry ice) with vigorous stirring. The dry ice should be in a separate, large beaker.
-
Allow the mixture to warm to room temperature, during which the excess carbon dioxide will sublime.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel. The ethereal layer containing the carboxylic acid is separated from the aqueous layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the ether extracts and wash them with water, followed by a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by distillation.
-
The crude this compound is then purified by vacuum distillation.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the probable Grignard synthesis route for this compound.
Caption: A logical workflow for the synthesis of this compound via a Grignard reaction.
Conclusion
The history of this compound is intrinsically linked to the foundational work in organic synthesis and stereochemistry by pioneers like Levene and Marker. While the exact details of its very first synthesis may be lost to the annals of chemical history, their 1931 publication provides the earliest significant milestone in the scientific literature for its optically active forms. The probable synthetic route, employing the robust and versatile Grignard reaction, highlights the ingenuity of early 20th-century chemists in constructing complex organic molecules. This technical guide serves as a valuable resource for understanding the historical context and fundamental chemistry of this important branched-chain carboxylic acid.
Spectroscopic Analysis of 3-Ethylheptanoic Acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-Ethylheptanoic acid (CAS No: 14272-47-0), a nine-carbon branched-chain carboxylic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside probable experimental protocols for their acquisition.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10-13 | Broad Singlet | 1H | -COOH |
| ~2.4 | Multiplet | 2H | -CH₂-COOH |
| ~2.1 | Multiplet | 1H | -CH(CH₂CH₃)- |
| ~1.4 | Multiplet | 4H | -CH₂-CH₂-CH(Et)- |
| ~1.3 | Multiplet | 4H | -CH(CH₂CH₃)- and -CH₂-CH₃ (butyl) |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ (butyl) |
| ~0.85 | Triplet | 3H | -CH(CH₂CH₃)- |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and instrument. The characteristic broad singlet for the carboxylic acid proton is expected to appear far downfield, typically between 10-13 ppm.[3]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~45 | -CH(CH₂CH₃)- |
| ~40 | -CH₂-COOH |
| ~30 | -CH₂- (butyl chain) |
| ~29 | -CH₂- (butyl chain) |
| ~25 | -CH₂- (ethyl group) |
| ~22 | -CH₂- (butyl chain) |
| ~14 | -CH₃ (butyl chain) |
| ~11 | -CH₃ (ethyl group) |
Note: These are approximate chemical shift values. Carboxylic acid carbons typically appear in the 165-185 ppm range.[4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of this compound displays characteristic absorptions for a carboxylic acid.[1][2]
Table 3: Principal IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[3][7] |
| ~2960, ~2870 | Strong | C-H stretch (alkane) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer)[3][7] |
| ~1465 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
| 1210-1320 | Medium | C-O stretch[3] |
| ~920 | Broad | O-H bend (out-of-plane)[3] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Major Mass Spectral Peaks for this compound.
| m/z | Relative Intensity (%) | Probable Fragment Assignment |
| 158 | Low | [M]⁺ (Molecular Ion) |
| 129 | Moderate | [M - C₂H₅]⁺ |
| 113 | Moderate | [M - COOH]⁺ or [M - H₂O - C₂H₅]⁺ |
| 101 | High | [M - C₄H₉]⁺ |
| 73 | Base Peak | [CH(CH₂CH₃)COOH]⁺ |
| 45 | Moderate | [COOH]⁺ |
Note: The fragmentation of carboxylic acids often involves the loss of alkyl radicals and characteristic fragments containing the carboxyl group.[8]
Experimental Protocols
While specific experimental parameters for the publicly available data are not fully detailed, the following represents standard methodologies for the spectroscopic analysis of a liquid carboxylic acid like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).[9][10]
-
Instrumentation: A ¹H NMR spectrum would be acquired on an instrument such as a BRUKER AC-300 (300 MHz) spectrometer.[9]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 15 ppm is sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to thousands of scans are required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 220 ppm is standard.[4]
-
IR Spectroscopy Protocol
-
Sample Preparation: For a neat liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[11] A single drop of this compound is placed on one plate, and the second plate is pressed on top to create a uniform capillary film.[11]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Mode: Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to generate the final spectrum. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an HP-GC/MS/IRD system, is commonly used.[1]
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization:
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemrevise.org [chemrevise.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. bitesizebio.com [bitesizebio.com]
In-Depth Technical Guide on the Biological Activity of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the limited publicly available information on the biological activity of 3-Ethylheptanoic acid and provides a comprehensive framework for its potential investigation. The experimental protocols and quantitative data presented are representative examples and are not based on published studies of this specific compound due to a current lack of such research in the public domain.
Executive Summary
This compound is a branched-chain saturated fatty acid. Information from chemical suppliers suggests potential biological activities, including antioxidant and anti-inflammatory effects.[1][2] The purported anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) activity, a key step in prostaglandin (B15479496) synthesis.[1][2] Its antioxidant potential is suggested by its ability to inhibit the oxidation of linoleic acid.[1] Additionally, a non-detailed mention of chemopreventive properties in mice has been made.[1][2]
This technical guide provides a structured overview of these reported activities, detailed experimental protocols for their validation, and standardized methods for data presentation and visualization to aid researchers in the systematic evaluation of this compound.
Attributed Biological Activities
The biological activities anecdotally associated with this compound are summarized below. It is crucial to note that these claims originate from commercial sources and await validation through peer-reviewed scientific studies.
| Attributed Biological Activity | Purported Mechanism of Action |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923).[1][2] |
| Antioxidant | Inhibition of lipid peroxidation, specifically the oxidation of linoleic acid.[1] |
| Chemopreventive | The mechanism is not specified, but it has been noted to have chemopreventive properties in mice with skin cancer.[1][2] |
Anti-Inflammatory Potential: Cyclooxygenase (COX) Inhibition
The primary hypothesis for the anti-inflammatory effect of this compound is its ability to inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.
Signaling Pathway: Prostaglandin Synthesis via the COX Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins and the hypothetical point of intervention for an inhibitor like this compound.
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This protocol provides a method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human, recombinant) enzymes.
-
Arachidonic acid (substrate).
-
This compound (test compound).
-
Non-selective (e.g., Indomethacin) and COX-2 selective (e.g., Celecoxib) inhibitors as positive controls.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, glutathione).
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.
-
Hydrochloric acid (HCl) for reaction termination.
-
Prostaglandin E2 (PGE2) EIA Kit for quantification.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to obtain a range of test concentrations.
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).
-
Add the diluted this compound or a control inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for 2 minutes at 37°C.
-
Terminate the reaction by adding 1 M HCl.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Presentation of Quantitative Data
Results from the COX inhibition assay should be tabulated for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Indomethacin | Literature Value | Literature Value | Literature Value |
| Celecoxib | Literature Value | Literature Value | Literature Value |
Antioxidant Activity
The claim that this compound inhibits linoleic acid oxidation suggests it may function as an antioxidant, potentially by scavenging free radicals that propagate lipid peroxidation.
Experimental Workflow for Antioxidant Assessment
A typical workflow to characterize the antioxidant potential of a compound is outlined below.
Experimental Protocol: Inhibition of Linoleic Acid Peroxidation
This protocol details a method to assess the ability of a compound to inhibit the oxidation of linoleic acid.
Objective: To quantify the antioxidant activity of this compound by measuring its ability to inhibit the peroxidation of linoleic acid.
Materials:
-
Linoleic acid.
-
This compound (test compound).
-
Butylated hydroxytoluene (BHT) or α-tocopherol (positive controls).
-
Phosphate (B84403) buffer (0.2 M, pH 7.0).
-
Ethanol (B145695) (99.5%).
-
Ferrous chloride (FeCl2) solution (0.02 M in 3.5% HCl).
Procedure:
-
Sample Preparation: Prepare a solution of this compound and positive controls at various concentrations in ethanol.
-
Reaction Mixture: For each sample, mix the linoleic acid solution (in ethanol), phosphate buffer, and the test compound solution. The control sample will contain ethanol in place of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at 40°C.
-
Peroxide Determination:
-
At regular intervals (e.g., every 24 hours), take an aliquot of the reaction mixture.
-
Add ethanol, followed by the ammonium thiocyanate solution.
-
Add the FeCl2 solution to initiate the color reaction. Ferric ions, formed by the reaction of peroxides with ferrous ions, will form a red-colored complex with thiocyanate.
-
-
Spectrophotometric Measurement: After 3 minutes, measure the absorbance of the solution at 500 nm.
-
Data Analysis:
-
A higher absorbance value corresponds to a higher level of lipid peroxidation.
-
Calculate the percentage of inhibition of linoleic acid peroxidation using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The results can be plotted as inhibition percentage over time or used to calculate an EC50 value (the concentration that provides 50% inhibition at a specific time point).
-
Presentation of Quantitative Data
A summary of the antioxidant activity can be presented in a tabular format.
| Compound | Antioxidant Assay Method | EC50 (µM) |
| This compound | Inhibition of Linoleic Acid Peroxidation | To be determined |
| This compound | DPPH Radical Scavenging | To be determined |
| α-tocopherol (Control) | Inhibition of Linoleic Acid Peroxidation | Literature Value |
| BHT (Control) | DPPH Radical Scavenging | Literature Value |
Future Research and Development
The current understanding of the biological activity of this compound is rudimentary and based on uncorroborated claims. A systematic scientific investigation is required to validate these claims and explore any potential therapeutic applications.
Recommended Future Steps:
-
In Vitro Validation: Conduct the detailed in vitro assays described in this guide to confirm and quantify the anti-inflammatory and antioxidant activities of this compound.
-
Mechanism of Action Studies: If the initial activities are confirmed, further research should be directed at elucidating the precise molecular mechanisms. This could involve studies on enzyme kinetics, binding assays, and effects on intracellular signaling pathways.
-
Cell-Based and In Vivo Studies: Progress to cell culture models of inflammation and oxidative stress, followed by appropriate in vivo animal models to assess efficacy, pharmacokinetics, and safety.
By following this structured research plan, the scientific community can rigorously evaluate the purported biological activities of this compound and determine its potential as a novel therapeutic agent.
References
An In-depth Technical Guide to the Safety and Handling of 3-Ethylheptanoic Acid
Disclaimer: This document provides a summary of publicly available safety and handling information for 3-Ethylheptanoic acid (CAS No. 14272-47-0). A complete and verified Safety Data Sheet (SDS) was not located in the public domain. The data herein is aggregated from various chemical supplier databases and computational models. Professionals should always consult the substance-specific SDS provided by their supplier for the most accurate and comprehensive information before handling this chemical.
Introduction
This compound is a branched-chain carboxylic acid. Due to its chemical properties, it requires careful handling to ensure the safety of researchers, scientists, and drug development professionals. This guide outlines the known hazards, safety precautions, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The available information indicates that it is a corrosive material that can cause significant harm upon contact.
GHS Classification:
-
Hazard Statements:
-
Transport Information:
The following diagram illustrates the primary hazards associated with this compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 14272-47-0 | [1][2][6] |
| Molecular Formula | C₉H₁₈O₂ | [2][6][7] |
| Molecular Weight | 158.24 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Density | 0.919 g/cm³ (approx.) | [8] |
| Boiling Point | 246.47°C (estimated) | [7] |
| pKa | 4.80 ± 0.10 (Predicted) | [7] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.678 (Calculated) | [9] |
| Water Solubility (log10WS) | -2.45 (Calculated) | [9] |
Toxicological Information
Detailed toxicological studies specifically for this compound are not available in the public search results. The hazard classifications suggest significant irritant and corrosive properties. The table below is provided as a template for the type of data that would be found in a complete SDS.
| Toxicological Endpoint | Value |
| Acute Toxicity (Oral) | Data not available |
| Acute Toxicity (Dermal) | Data not available |
| Acute Toxicity (Inhalation) | Data not available |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) |
| Respiratory Sensitization | Data not available |
| Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| STOT-Single Exposure | May cause respiratory irritation (H335) |
| STOT-Repeated Exposure | Data not available |
| Aspiration Hazard | Data not available |
Safe Handling and Storage
Based on the known hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Avoid breathing mist or vapors.[10]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
Use only non-sparking tools if there is a risk of ignition.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[1][2]
-
Store at room temperature in a dry place.[2]
The logical workflow for safely handling this chemical is depicted below.
First Aid and Emergency Procedures
Immediate action is crucial in case of exposure. The following table summarizes the recommended first-aid measures.
| Exposure Route | First-Aid Measures |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Ingestion | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the substance to enter drains or waterways.
Fire Fighting:
-
Use dry chemical, carbon dioxide (CO₂), or foam to extinguish.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: A Generic Framework
While specific experimental protocols for assessing the toxicity of this compound were not found, its classification as a skin and eye irritant/corrosive suggests that standard assays like the in vitro Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Epidermis (RhE) test would be relevant. The following diagram illustrates a generic workflow for such an assessment.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It should be treated as hazardous waste. Do not dispose of it via household garbage or sewage systems.
Conclusion
This compound is a corrosive substance that poses significant risks to the skin, eyes, and respiratory system. All personnel must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. In the absence of a comprehensive public SDS, it is imperative to obtain detailed safety information from the chemical supplier before use.
References
- 1. This compound | 14272-47-0 [sigmaaldrich.com]
- 2. 14272-47-0|3-Ethylheptanoicacid|BLD Pharm [bldpharm.com]
- 3. boxlab-services.com [boxlab-services.com]
- 4. hazmattool.com [hazmattool.com]
- 5. adr-tool.com [adr-tool.com]
- 6. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 9. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemsafetypro.com [chemsafetypro.com]
Solubility Profile of 3-Ethylheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylheptanoic acid. Due to a lack of extensive experimentally determined quantitative data in publicly available literature, this guide combines calculated values, qualitative descriptions, and inferred solubility based on structurally similar molecules. It also outlines a general experimental protocol for determining solubility and presents a visual workflow for this process.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | Not Specified | 0.56 g/L (3.54 mmol/L)[1] | Calculated |
| Organic Solvents | Not Specified | Soluble[2] | Qualitative |
| Ethanol | Not Specified | Good (inferred) | Inferred |
| Dichloromethane | Not Specified | Good (inferred) | Inferred |
| Hexane | Not Specified | Good (inferred) | Inferred |
| Acetone | Not Specified | Soluble (inferred) | Inferred |
| Diethyl Ether | Not Specified | Soluble (inferred) | Inferred |
| Dimethylformamide (DMF) | Not Specified | Soluble (inferred) | Inferred |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (inferred) | Inferred |
Note on Inferred Data: The solubility of this compound in various organic solvents is inferred from the reported solubility of structurally similar carboxylic acids, such as 2-ethylheptanoic acid and heptanoic acid. 2-ethylheptanoic acid is reported to have good solubility in ethanol, dichloromethane, and hexane. Heptanoic acid is soluble in ethanol, ether, acetone, DMF, and DMSO. Given the structural similarities, it is highly probable that this compound exhibits similar solubility behavior.
Experimental Protocol for Solubility Determination
For researchers seeking to determine the precise solubility of this compound in specific solvents, the following is a generalized experimental protocol based on the equilibrium shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of acid should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed container in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle to the bottom of the container. It is crucial to maintain the temperature of the solution during this step to prevent any changes in solubility.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.
-
Quantification: Accurately determine the concentration of this compound in the filtered solution using a validated analytical method.
-
For HPLC/GC: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered sample if necessary to fall within the linear range of the calibration curve.
-
For Titration: Titrate the filtered solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.
-
-
Data Analysis: Calculate the solubility of this compound in the chosen solvent at the specified temperature. Express the results in appropriate units, such as g/L, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.
This in-depth guide provides a foundational understanding of the solubility of this compound. For drug development and research applications requiring precise solubility data, it is imperative to perform experimental determinations as outlined in the protocol. The provided information serves as a valuable starting point for such investigations.
References
A Comprehensive Technical Guide to the Thermochemical Properties of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanoic acid (C9H18O2) is a branched-chain carboxylic acid. A thorough understanding of its thermochemical properties is essential for various applications, including reaction calorimetry, process safety, and the development of structure-property relationships in drug design. This technical guide provides a summary of available calculated thermochemical data for this compound and details the standard experimental protocols for the determination of these properties.
Thermochemical Data
Table 1: Calculated Thermodynamic Properties of this compound [1]
| Property | Symbol | Value | Unit | Source |
| Molar Mass | M | 158.24 | g/mol | - |
| Ideal Gas Heat Capacity (at 298.15 K) | Cp,gas | Value not available | J/(mol·K) | - |
| Enthalpy of Formation (gas, at 298.15 K) | ΔfH°gas | -499.18 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | ΔfusH° | 21.23 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization (at 298.15 K) | ΔvapH° | 58.66 | kJ/mol | Joback Calculated Property[1] |
| Standard Gibbs Free Energy of Formation | ΔfG° | -243.28 | kJ/mol | Joback Calculated Property[1] |
Table 2: Calculated Physical Properties of this compound [1]
| Property | Symbol | Value | Unit | Source |
| Normal Boiling Point | Tboil | 509.15 ± 2.00 | K | NIST[1] |
| Normal Melting Point | Tfus | 286.94 | K | Joback Calculated Property[1] |
| Critical Temperature | Tc | 721.77 | K | Joback Calculated Property[1] |
| Critical Pressure | Pc | 2715.50 | kPa | Joback Calculated Property[1] |
| Critical Volume | Vc | 0.558 | m³/kmol | Joback Calculated Property[1] |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of carboxylic acids like this compound.
Enthalpy of Combustion and Formation
The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured experimentally using bomb calorimetry.
Experimental Workflow for Enthalpy of Formation Determination
References
Commercial Suppliers and Technical Guide for 3-Ethylheptanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylheptanoic acid, including its commercial availability, key technical data, potential biological activities, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement and application of this branched-chain fatty acid.
Commercial Availability
This compound (CAS No. 14272-47-0) is available from a variety of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of available purities and product numbers. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Product Number(s) | Stated Purity | Additional Information |
| Sigma-Aldrich | ENA332672579 | - | Available through the Enamine storefront.[1] |
| Biosynth | PAA27247 | - | High-quality reference standards for pharmaceutical testing.[2] |
| Alfa Chemistry | ACM14272470 | 96% | - |
| Moldb | M349698 | 97% | Provides NMR, HPLC, and LC-MS documentation.[3] |
| ChemicalBook | - | ≥98% (from some suppliers) | Platform lists multiple suppliers.[4] |
| CymitQuimica | 10-F641036 | 97% | Supplied by Fluorochem.[5] |
| Santa Cruz Biotechnology | - | >95% (typical for analytical standards) | Offers a broad range of analytical standards.[6] |
| TCI Chemicals | - | >95.0% (GC) (for similar compounds) | A global manufacturer of chemicals for research and development.[7][8] |
Technical Data
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 14272-47-0 | [1][2][3][5][9][10][11][12] |
| Molecular Formula | C₉H₁₈O₂ | [2][12] |
| Molecular Weight | 158.24 g/mol | [2][12] |
| IUPAC Name | This compound | [1][12] |
| Boiling Point | 116-117°C at 10 mmHg | [13] |
| Refractive Index | n²⁵D 1.4242 | [13] |
| SMILES | CCCCC(CC)CC(=O)O | [12] |
| InChIKey | MCLMZMISZCYBBG-UHFFFAOYSA-N | [1][12] |
Potential Biological Activities and Signaling Pathways
This compound, as a branched-chain fatty acid (BCFA), is suggested to possess several biological activities of interest to drug development professionals. These include antioxidant, anti-inflammatory, and potential metabolic regulatory roles.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Some evidence suggests that this compound may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[2]
Metabolic Regulation via PPARα Activation
Branched-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα is a key mechanism in the regulation of lipid metabolism, including fatty acid oxidation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity. These protocols are based on established methods for similar compounds and can be adapted by researchers for their specific needs.
Synthesis of this compound
This procedure is adapted from a reliable method for the synthesis of 3-methylheptanoic acid and is expected to be applicable for the synthesis of this compound with minor modifications.[13]
Materials:
-
sec-Butyl crotonate
-
n-Propyl bromide
-
Magnesium turnings
-
Anhydrous ether
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Potassium hydroxide (B78521)
-
Concentrated hydrochloric acid
-
Benzene-ether (1:1)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings. Add a small amount of a solution of n-propyl bromide in anhydrous ether to initiate the reaction. Once the reaction starts, add the remaining n-propyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of sec-butyl crotonate in anhydrous ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer with ether. Combine the ether extracts, wash with 10% sodium carbonate solution, then with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Saponification: Remove the ether by distillation. To the residue, add a solution of potassium hydroxide in ethanol and water. Reflux the mixture for 30 minutes.
-
Isolation of this compound: Cool the solution, dilute with water, and acidify with concentrated hydrochloric acid. Extract the product with a 1:1 benzene-ether mixture. Wash the organic extracts with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvents by distillation and purify the crude this compound by vacuum distillation.
Cyclooxygenase (COX) Inhibition Assay
This fluorometric assay protocol is adapted from commercially available kits and can be used to screen for the inhibitory activity of this compound against COX-1 and COX-2.[3]
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
COX-1 or COX-2 enzyme
-
Arachidonic acid solution
-
This compound (test inhibitor)
-
Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control
-
DMSO (or other suitable solvent for the inhibitor)
-
96-well plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to the desired test concentrations.
-
Reaction Setup: In a 96-well plate, add the following to the respective wells:
-
Enzyme Control: Assay Buffer.
-
Inhibitor Control: Known COX inhibitor.
-
Test Sample: Diluted this compound solution.
-
-
Reaction Mixture: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2). Add the master mix to all wells.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of the test compound relative to the enzyme control. Calculate the IC₅₀ value for this compound.
PPARα Activation Reporter Assay
This cell-based reporter assay can be used to determine if this compound can activate PPARα. The protocol involves transfecting cells with plasmids encoding PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE).[1][2]
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM medium with supplements
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
This compound (test compound)
-
Known PPARα agonist (e.g., Wy-14,643) as a positive control
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells in DMEM. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a known PPARα agonist (positive control), or vehicle (negative control) for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Determine the fold-activation of PPARα by this compound relative to the vehicle control.
References
- 1. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Ethyl 3-Oxoheptanoate | 7737-62-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Tokyo Chemical Industry Co., Ltd.(APAC) | Homepage [tcichemicals.com]
- 9. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 14272-47-0 [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-ethylheptanoic acid, its derivatives, and related compounds, with a focus on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a branched-chain carboxylic acid that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] The structural modification of carboxylic acids into ester and amide derivatives is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can in turn influence their pharmacokinetic and pharmacodynamic profiles. This guide explores the synthesis and hypothetical biological evaluation of two primary derivatives: methyl 3-ethylheptanoate and 3-ethylheptanamide.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be adapted from established methods for structurally similar branched-chain carboxylic acids. Subsequently, the parent acid can be readily converted into its ester and amide derivatives through standard organic chemistry reactions.
Synthesis of this compound
A plausible synthetic route for this compound is adapted from the synthesis of 3-methylheptanoic acid, which involves a Grignard reaction followed by saponification.[2]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, magnesium turnings (1.2 equivalents) are placed. A solution of 1-bromobutane (B133212) (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Conjugate Addition: The Grignard reagent is cooled in an ice bath, and a solution of ethyl crotonate (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 3-ethylheptanoate.
-
Saponification: The crude ester is dissolved in ethanol (B145695), and an aqueous solution of potassium hydroxide (B78521) (2.0 equivalents) is added. The mixture is refluxed for 4 hours.
-
Acidification and Extraction: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is acidified with concentrated hydrochloric acid to a pH of approximately 1-2. The resulting mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The crude acid can be further purified by vacuum distillation.
Synthesis of Methyl 3-Ethylheptanoate
The methyl ester of this compound can be prepared via Fischer esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, this compound (1.0 equivalent) is dissolved in an excess of methanol (B129727) (10-20 equivalents). A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added.
-
Reaction: The mixture is heated under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed by rotary evaporation. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford methyl 3-ethylheptanoate, which can be purified by distillation under reduced pressure.
Synthesis of 3-Ethylheptanamide
The amide derivative can be synthesized from the carboxylic acid via activation with a coupling agent or through the corresponding acyl chloride.
Experimental Protocol (via Acyl Chloride):
-
Acyl Chloride Formation: this compound (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (B109758) or toluene. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction is then stirred at room temperature for 2 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-ethylheptanoyl chloride.
-
Amidation: The crude acyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (B1221849) (excess). The mixture is stirred vigorously for 1 hour.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 3-ethylheptanamide, which can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic pathways for this compound and its derivatives.
Biological Activity Evaluation
Based on the reported antioxidant and anti-inflammatory properties of the parent compound, this section outlines experimental protocols for evaluating these activities for its derivatives and presents hypothetical quantitative data.
Antioxidant Activity
The antioxidant activity can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of concentrations of the test compounds (this compound, methyl 3-ethylheptanoate, and 3-ethylheptanamide) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the standard. The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Hypothetical Antioxidant Activity Data
| Compound | IC50 (µM) for DPPH Scavenging |
| This compound | 150 ± 12.5 |
| Methyl 3-Ethylheptanoate | 250 ± 20.1 |
| 3-Ethylheptanamide | 180 ± 15.3 |
| Ascorbic Acid (Standard) | 50 ± 4.2 |
Anti-inflammatory Activity
The anti-inflammatory activity can be evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. A solution of arachidonic acid (the substrate) is prepared.
-
Inhibitor Preparation: Stock solutions of the test compounds and a known COX inhibitor (e.g., indomethacin) are prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure: The assay is performed in a reaction buffer containing the respective COX enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations. The mixture is pre-incubated.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The COX activity is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandins (B1171923) (e.g., PGE2) using an ELISA kit.
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 values for COX-1 and COX-2 are determined from the dose-response curves. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Hypothetical Anti-inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | 85 ± 7.1 | 50 ± 4.5 | 1.7 |
| Methyl 3-Ethylheptanoate | 120 ± 10.8 | 75 ± 6.3 | 1.6 |
| 3-Ethylheptanamide | 95 ± 8.2 | 55 ± 5.1 | 1.73 |
| Indomethacin (Standard) | 0.1 ± 0.01 | 1.5 ± 0.12 | 15 |
Biological Assay Workflow Diagram
Caption: General workflow for biological activity assessment.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound and its derivatives are not yet elucidated, their potential anti-inflammatory action through COX inhibition suggests an interaction with the arachidonic acid cascade.
Arachidonic Acid Cascade Inhibition
References
Methodological & Application
Synthesis of 3-Ethylheptanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two distinct synthetic routes to 3-ethylheptanoic acid, a valuable carboxylic acid intermediate. The methods outlined are the malonic ester synthesis and a Grignard reagent-based approach. These protocols are intended for use by qualified professionals in a laboratory setting.
Data Summary
The following table summarizes the key quantitative data for the two synthetic protocols described.
| Parameter | Protocol 1: Malonic Ester Synthesis | Protocol 2: Grignard Reagent Addition |
| Starting Materials | Diethyl malonate, 1-bromopentane (B41390), Bromoethane (B45996) | 1-Bromopropane (B46711), Ethyl (E)-pent-2-enoate |
| Key Reagents | Sodium ethoxide, Hydrochloric acid | Magnesium turnings, Diethyl ether, Hydrochloric acid |
| Intermediate | Diethyl ethyl(pentyl)malonate | Ethyl 3-(propyl)heptanoate |
| Overall Yield | ~60-70% (estimated) | ~75-85% (estimated) |
| Purity | High purity after distillation | High purity after distillation |
| Primary Waste | Sodium bromide, Ethanol (B145695) | Magnesium salts, Diethyl ether |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol outlines a classic approach to the synthesis of substituted carboxylic acids.[1][2] The synthesis involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[3][4][5]
Step 1: Formation of Diethyl Pentylmalonate
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol.
-
Enolate Formation: To the cooled sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.
-
First Alkylation: After the addition is complete, add 15.1 g (0.1 mol) of 1-bromopentane dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl pentylmalonate.
Step 2: Formation of Diethyl Ethyl(pentyl)malonate
-
Second Enolate Formation: In a similar setup as Step 1, prepare a fresh solution of sodium ethoxide (2.3 g of sodium in 50 mL of absolute ethanol).
-
Addition of Intermediate: Add the crude diethyl pentylmalonate from the previous step to the sodium ethoxide solution with stirring.
-
Second Alkylation: Add 10.9 g (0.1 mol) of bromoethane dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Work-up: Follow the same work-up procedure as in Step 1 to obtain crude diethyl ethyl(pentyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude diethyl ethyl(pentyl)malonate, add 100 mL of 6 M hydrochloric acid.
-
Decarboxylation: Heat the mixture to reflux for 12-18 hours. Carbon dioxide will be evolved during this step.
-
Isolation: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Grignard Reagent Addition
This protocol utilizes the conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[6][7] This method is generally efficient and provides good yields.[8]
Step 1: Preparation of Propylmagnesium Bromide
-
Reaction Setup: In a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.4 g (0.1 mol) of magnesium turnings under an inert atmosphere.
-
Initiation: Add a small crystal of iodine to the flask.
-
Grignard Formation: Add a solution of 12.3 g (0.1 mol) of 1-bromopropane in 50 mL of anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir for an additional 30 minutes.
Step 2: Conjugate Addition Reaction
-
Reaction Setup: In a separate 500 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of ethyl (E)-pent-2-enoate in 100 mL of anhydrous diethyl ether and cool the solution to -78 °C (dry ice/acetone bath).
-
Addition of Grignard Reagent: Add the freshly prepared propylmagnesium bromide solution dropwise to the cooled solution of the α,β-unsaturated ester with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Step 3: Hydrolysis and Work-up
-
Quenching: Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Saponification: Remove the diethyl ether under reduced pressure. To the resulting crude ester, add a solution of 10 g of potassium hydroxide (B78521) in 50 mL of ethanol and 10 mL of water. Heat the mixture to reflux for 2 hours.
-
Acidification and Isolation: After cooling, dilute the mixture with water and acidify with concentrated hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the final product, this compound, by vacuum distillation.
Visualizations
Caption: Malonic Ester Synthesis Workflow
Caption: Grignard Reagent Synthesis Workflow
References
- 1. homework.study.com [homework.study.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 3-Ethylheptanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of 3-Ethylheptanoic acid in biological and pharmaceutical matrices. Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines a robust silylation method to convert this compound into its more volatile trimethylsilyl (B98337) (TMS) ester, enabling sensitive and selective quantification. The method described herein is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this branched-chain fatty acid.
Introduction
This compound is a nine-carbon branched-chain fatty acid. The accurate quantification of such fatty acids is crucial in various research areas, including metabolomics, drug development, and industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds containing active hydrogen groups, such as carboxylic acids, is challenging due to their poor chromatographic performance and thermal instability.[2][3]
To overcome these limitations, chemical derivatization is employed to enhance the volatility and thermal stability of the analyte.[1][2] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for carboxylic acids.[4] This method converts the polar carboxyl group into a less polar and more volatile TMS-ester, leading to improved peak shape, increased sensitivity, and better separation in GC-MS analysis.[2] This application note provides a comprehensive protocol for the derivatization of this compound followed by its quantitative analysis using GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): e.g., Heptadecanoic acid or a deuterated analog of a similar fatty acid
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Dichloromethane (DCM), Hexane (B92381), Acetonitrile (B52724) (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Glassware: 2 mL autosampler vials with inserts, screw caps (B75204) with PTFE septa, volumetric flasks, pipettes
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Collection: Collect a known volume or weight of the sample (e.g., 100 µL of plasma, 100 mg of tissue homogenate).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is in its protonated form.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., a mixture of hexane and dichloromethane). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C).
Derivatization Protocol
-
To the dried extract, add 100 µL of acetonitrile to reconstitute the residue.
-
Add 100 µL of the derivatization reagent (BSTFA with 1% TMCS).
-
Securely cap the vial and heat at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that may require optimization for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The retention time is an estimate based on the analysis of similar branched-chain fatty acids and the straight-chain isomer, nonanoic acid. The characteristic ions for quantification are predicted based on common fragmentation patterns of TMS-derivatized carboxylic acids.
| Compound | Derivative | Estimated Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | TMS-Ester | 10.5 - 11.5 | 117 | 73, 129, M-15 (215) |
Note: The molecular ion (M+) of the TMS derivative of this compound is expected at m/z 230. The M-15 peak (loss of a methyl group from the TMS moiety) is often observed and can be a useful qualifier ion.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust method for the quantitative analysis of this compound by GC-MS. The described protocol, which includes a liquid-liquid extraction and a silylation derivatization step, is designed to yield high sensitivity and reproducibility. The provided experimental parameters and expected quantitative data serve as a strong foundation for researchers to develop and validate their own assays for this compound in various complex matrices. Optimization of certain steps may be necessary depending on the specific sample type and instrumentation used.
References
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 3-Ethylheptanoic acid. The protocols outlined below are intended to ensure high-quality data acquisition for structural elucidation and purity assessment, crucial steps in chemical research and drug development.
Introduction to NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, a nine-carbon carboxylic acid, 1H and 13C NMR spectroscopy provide detailed information about its carbon skeleton and the chemical environment of each proton and carbon atom.
The 1H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Together, these techniques offer a definitive method for the structural confirmation of this compound.
Predicted NMR Spectral Data
Table 1: Predicted 1H NMR Spectral Data for this compound
| Atom # | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 11.5 - 12.5 | broad singlet | 1H | -COOH |
| 2 | 2.35 | triplet | 2H | -CH2-COOH |
| 3 | 2.05 | multiplet | 1H | -CH(CH2CH3)- |
| 4 | 1.2 - 1.4 | multiplet | 2H | -CH2-CH2-CH2-CH3 |
| 5 | 1.2 - 1.4 | multiplet | 2H | -CH2-CH2-CH3 |
| 6 | 1.2 - 1.4 | multiplet | 2H | -CH2-CH3 |
| 7 | 0.89 | triplet | 3H | -CH2-CH3 (butyl) |
| 8 | 1.45 | multiplet | 2H | -CH2-CH3 (ethyl) |
| 9 | 0.85 | triplet | 3H | -CH2-CH3 (ethyl) |
Note: The chemical shift of the carboxylic acid proton (1) is highly dependent on concentration and the solvent used.
Table 2: Predicted 13C NMR Spectral Data for this compound
| Atom # | Chemical Shift (ppm) | Assignment |
| 1 | 180.5 | -COOH |
| 2 | 41.5 | -CH2-COOH |
| 3 | 45.0 | -CH(CH2CH3)- |
| 4 | 30.0 | -CH2-CH2-CH2-CH3 |
| 5 | 29.5 | -CH2-CH2-CH3 |
| 6 | 22.8 | -CH2-CH3 |
| 7 | 14.0 | -CH2-CH3 (butyl) |
| 8 | 25.5 | -CH2-CH3 (ethyl) |
| 9 | 11.5 | -CH2-CH3 (ethyl) |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-25 mg of this compound for 1H NMR analysis or 50-100 mg for 13C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can also be used, which may improve the observation of the acidic proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Tuning and Locking: Tune the probe to the appropriate nucleus (1H or 13C) and lock the field frequency using the deuterium (B1214612) signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming on the locked signal to obtain sharp, symmetrical peaks.
-
1H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: 15-20 ppm
-
-
13C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more (due to the low natural abundance of 13C)
-
Spectral Width: 200-220 ppm
-
Decoupling: Broadband proton decoupling is typically used to simplify the spectrum to singlets.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative proton ratios.
-
Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignments and the general workflow for NMR analysis.
Caption: Structure of this compound with Atom Numbering for NMR.
Caption: General workflow for NMR analysis.
Application Notes and Protocols for the Purification of 3-Ethylheptanoic Acid by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-ethylheptanoic acid using distillation. Given its high boiling point, vacuum distillation is the recommended method to prevent thermal decomposition and ensure high purity of the final product.
Introduction
This compound is a branched-chain carboxylic acid with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. The purity of this compound is often critical for its intended use. Distillation, a fundamental separation technique, is an effective method for removing impurities that may be present in the crude product from synthesis. These impurities can include unreacted starting materials, byproducts, and solvents. Due to the high atmospheric boiling point of this compound, vacuum distillation is necessary to lower the boiling temperature and prevent degradation of the compound.
Physicochemical Properties and Distillation Parameters
A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| CAS Number | 14272-47-0 | [1][2] |
| Normal Boiling Point | 236-246 °C (estimated) | [3][4] |
| Boiling Point at 10 mmHg | ~116-117 °C (estimated based on 3-methylheptanoic acid) | [1] |
Note: The boiling point at reduced pressure is an estimate based on the distillation of the structurally similar 3-methylheptanoic acid. It is crucial to monitor the distillation temperature and pressure closely.
Potential Impurities and their Properties
The nature and boiling points of potential impurities will dictate the efficiency of the distillation. The impurities present in crude this compound will depend on the synthetic route employed. Two common synthetic methods are the malonic ester synthesis and the Grignard carboxylation.
Table 2: Potential Impurities and their Boiling Points
| Potential Impurity | Origin (Synthetic Route) | Boiling Point (°C) | Notes |
| Diethyl malonate | Malonic Ester Synthesis (unreacted starting material) | 199 | Lower boiling than this compound. |
| 1-Bromopentane | Malonic Ester Synthesis (unreacted starting material) | 129-130 | Lower boiling than this compound. |
| Bromoethane | Malonic Ester Synthesis (unreacted starting material) | 38 | Highly volatile, easily removed. |
| Diethyl ethylpentylmalonate | Malonic Ester Synthesis (intermediate) | >200 | Boiling point will be higher than this compound. |
| 3-Heptanol | Grignard Reaction (potential byproduct) | 155-158 | Lower boiling than this compound. |
| Unreacted Grignard Reagent | Grignard Reaction | - | Decomposes on workup. |
| Solvents (e.g., Diethyl ether, Toluene) | Both routes | 34.6 (Ether), 111 (Toluene) | Easily removed at the beginning of the distillation. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol is a general guideline and may require optimization based on the specific purity of the starting material and the distillation apparatus used.
4.1. Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head or a fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum pump (capable of reaching at least 10 mmHg)
-
Manometer or vacuum gauge
-
Heating mantle with a stirrer or a magnetic stir plate and stir bar
-
Cold trap (recommended to protect the vacuum pump)
-
Glass wool or other insulating material
-
Standard laboratory glassware and clamps
4.2. Pre-Distillation Preparation
-
Drying the Crude Acid: Ensure the crude this compound is free of water. If necessary, dry the crude product over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, followed by filtration.
-
Assembly of the Distillation Apparatus:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar in the distillation pot.
-
Charge the distillation pot with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump.
-
4.3. Distillation Procedure
-
Initiate Stirring: Begin stirring the crude acid to ensure even heating and prevent bumping.
-
Apply Vacuum: Gradually apply the vacuum, reducing the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Begin Heating: Once the desired pressure is stable, begin heating the distillation pot gently with the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which will likely contain residual solvents and other volatile impurities. The temperature will be unstable during this phase.
-
Main Fraction: As the temperature of the vapor stabilizes, switch to a clean receiving flask to collect the purified this compound. Record the stable temperature and the pressure at which the main fraction is collected.
-
End-run: As the distillation slows and the temperature begins to rise or drop, stop collecting the main fraction. Any remaining material in the distillation pot is likely higher-boiling impurities.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus.
-
4.4. Purity Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography (GC): To determine the percentage of this compound and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and detect any structural impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound by vacuum distillation.
Troubleshooting
Table 3: Common Distillation Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Bumping (violent boiling) | - Uneven heating- Inadequate stirring- Vacuum too high initially | - Ensure vigorous stirring.- Heat the distillation pot slowly and evenly.- Use a packed column to provide a larger surface area for even boiling. |
| No distillate collected | - Inadequate heating- Vacuum leak- Thermometer placed incorrectly | - Increase the temperature of the heating mantle gradually.- Check all joints for leaks and re-grease if necessary.- Ensure the thermometer bulb is correctly positioned. |
| Product solidifies in the condenser | - Condenser water is too cold | - Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow through. |
| Poor separation of impurities | - Distillation rate is too fast- Inefficient column | - Reduce the heating rate to slow down the distillation.- Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column). |
Safety Precautions
-
Always perform distillations, especially vacuum distillations, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety shield, especially during the initial application of vacuum and heating.
-
Never heat a closed system.
-
Be aware of the flammability of any solvents used and avoid open flames.
By following these detailed notes and protocols, researchers can effectively purify this compound by vacuum distillation, achieving the high purity required for demanding applications in research and development.
References
Application Notes and Protocols: 3-Ethylheptanoic Acid as an Internal Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of analytes in complex matrices is a cornerstone of research and development in the pharmaceutical and life sciences. The use of an internal standard (IS) is a critical technique in analytical chromatography to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. 3-Ethylheptanoic acid, a branched-chain carboxylic acid, serves as an excellent internal standard for the quantification of short- and medium-chain fatty acids and other related volatile and semi-volatile organic acids in various biological and non-biological matrices. Its structural similarity to many analytes of interest ensures comparable behavior during extraction, derivatization, and chromatographic analysis, leading to improved accuracy and precision of quantitative results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value |
| Chemical Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol [1][2] |
| CAS Number | 14272-47-0 |
| Appearance | Liquid |
| Boiling Point | Not explicitly available, but expected to be similar to other C9 carboxylic acids. |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724). |
| Structure | Branched-chain aliphatic carboxylic acid |
Principle of Internal Standard Quantification
The internal standard method involves adding a known amount of the IS to all samples, calibration standards, and quality control samples. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve, which is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. This approach effectively mitigates errors arising from sample loss during preparation and inconsistencies in injection volume.
Applications
This compound is particularly well-suited as an internal standard for the analysis of short-chain fatty acids (SCFAs) and other volatile fatty acids (VFAs) in various matrices, including:
-
Biological Samples: Plasma, serum, urine, feces, and tissue homogenates for metabolomics and clinical research.
-
Food and Beverages: Fermentation products, dairy products, and alcoholic beverages like beer for quality control and flavor profiling.[3][4]
-
Environmental Samples: Water and soil samples for monitoring microbial activity and contamination.
Experimental Protocols
Below are detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Quantification of Short-Chain Fatty Acids in Human Plasma by GC-MS
This protocol is adapted from established methods for SCFA analysis and is suitable for the quantification of analytes such as acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, and isovaleric acid.
1. Materials and Reagents
-
This compound (Internal Standard)
-
SCFA standards
-
Methanol, HPLC grade
-
Diethyl ether, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663), anhydrous
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization
2. Preparation of Internal Standard Stock Solution
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a working internal standard solution of 10 µg/mL by diluting with methanol.
3. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of concentrated HCl.
-
Add 500 µL of diethyl ether and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a new vial for derivatization.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of each SCFA to the peak area of the this compound internal standard against the concentration of the SCFA standards.
-
Determine the concentration of SCFAs in the plasma samples using the regression equation from the calibration curve.
Protocol 2: Quantification of Short-Chain Fatty Acids in Fermentation Broth by LC-MS/MS
This protocol is suitable for the analysis of SCFAs in aqueous samples and utilizes a derivatization step to enhance chromatographic retention and detection sensitivity.
1. Materials and Reagents
-
This compound (Internal Standard)
-
SCFA standards
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
2. Preparation of Internal Standard Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a 5 µg/mL working internal standard solution by diluting the stock solution with acetonitrile.
3. Sample Preparation
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove solids.
-
To 50 µL of the supernatant, add 10 µL of the 5 µg/mL internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 20 µL of 200 mM 3-NPH in 50% ACN and 20 µL of 120 mM EDC in 50% ACN containing 6% pyridine.
-
Vortex and incubate at 40°C for 30 minutes.
-
Cool to room temperature and add 750 µL of 0.1% formic acid in water.
-
The sample is ready for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5. Data Analysis
-
Establish MRM transitions for each SCFA and the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the analyte concentration.
-
Quantify the SCFAs in the fermentation broth samples using the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods with this compound as an internal standard. The values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: GC-MS Method Validation Parameters for SCFA Analysis
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µM) | LOQ (µM) | Recovery (%) |
| Acetic Acid | 5.2 | >0.995 | 1.0 | 3.0 | 95-105 |
| Propionic Acid | 6.8 | >0.995 | 0.5 | 1.5 | 92-103 |
| Butyric Acid | 8.1 | >0.996 | 0.3 | 1.0 | 96-108 |
| This compound (IS) | 10.5 | - | - | - | - |
Table 2: LC-MS/MS Method Validation Parameters for SCFA Analysis
| Analyte | Retention Time (min) | MRM Transition (m/z) | Linearity (R²) | LOD (nM) | LOQ (nM) |
| Acetic Acid | 2.5 | 194 > 137 | >0.998 | 50 | 150 |
| Propionic Acid | 3.8 | 208 > 137 | >0.997 | 25 | 75 |
| Butyric Acid | 5.1 | 222 > 137 | >0.998 | 15 | 50 |
| This compound (IS) | 7.2 | 292 > 137 | - | - | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Metabolic Pathway of Short-Chain Fatty Acids
Short-chain fatty acids are primarily produced by the gut microbiota through the fermentation of dietary fibers. They play crucial roles in host metabolism and cellular signaling.
Caption: Simplified metabolic and signaling pathways of short-chain fatty acids.
References
Application Notes and Protocols: 3-Ethylheptanoic Acid in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-ethylheptanoic acid in the flavor and fragrance industry. While direct research on this specific compound is limited, its structural similarity to other branched-chain fatty acids (BCFAs) allows for informed postulations regarding its sensory profile and applications.
Introduction to this compound
This compound is a branched-chain carboxylic acid with the molecular formula C9H18O2. As a member of the C9 fatty acid family, it is expected to possess distinct organoleptic properties that can be harnessed in the creation of complex flavor and fragrance profiles. BCFAs are known to contribute significantly to the characteristic aromas of various food products, particularly ruminant meat and dairy. For instance, related compounds like 4-methyloctanoic acid and 4-ethyloctanoic acid are recognized for their impact on the sensory scores of lamb, often described as having "mutton" or "pastoral" notes[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various formulations.
| Property | Value | Reference |
| CAS Number | 14272-47-0 | [2][3][4] |
| Molecular Formula | C9H18O2 | [2][3][5] |
| Molecular Weight | 158.24 g/mol | [2][5][6] |
| Appearance | Colorless to pale yellow clear oily liquid | Inferred from similar compounds |
| Boiling Point | 509.15 ± 2.00 K | [6] |
| LogP (Octanol/Water) | 2.678 | [6] |
| Solubility | Poorly soluble in water | Inferred from LogP |
Postulated Flavor and Fragrance Profile
Based on the sensory characteristics of structurally similar BCFAs, the flavor and fragrance profile of this compound can be postulated as follows:
-
Odor Descriptors: Waxy, fatty, cheesy, slightly fruity, with potential animalic or goaty undertones. Short-chain fatty acids are often described as sour, while medium-chain ones can be irritating[7].
-
Flavor Profile: Fatty, waxy, with a potential for a mild, creamy mouthfeel. In trace amounts, it may enhance savory and meaty notes.
-
Potential Applications:
-
Flavor: As a component in savory flavors such as cheese, roasted meats (especially lamb and mutton), and dairy products to impart richness and complexity.
-
Fragrance: In niche fragrances to add depth and an animalic character. Due to its potential for a strong, sometimes unpleasant odor at high concentrations, it would likely be used in trace amounts[8]. One related compound, 2-ethylheptanoic acid, is not recommended for fragrance use, suggesting careful evaluation of the 3-ethyl isomer is necessary[9].
-
Experimental Protocols
GC-O is a powerful technique to determine the odor-active compounds in a sample.
Objective: To identify the characteristic aroma profile of this compound.
Materials:
-
This compound
-
Solvent (e.g., diethyl ether or ethanol, deodorized)
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)
-
Appropriate GC column (e.g., HP-5MS)
-
Trained sensory panel
Procedure:
-
Sample Preparation: Prepare a dilution series of this compound in the chosen solvent.
-
GC-MS/O Analysis:
-
Inject a sample of the diluted this compound into the GC-MS/O system.
-
The sample is vaporized and separated into its components by the GC column.
-
The effluent from the column is split between the mass spectrometer (for chemical identification) and the olfactometry port (for sensory detection).
-
A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the mass spectrometer to identify the compound responsible for the aroma.
-
Compile the odor descriptors from the panelists to create a comprehensive aroma profile.
-
The synthesis of esters from carboxylic acids is a common method to create new flavor and fragrance compounds, as esters often have fruity and pleasant aromas[10][11].
Objective: To synthesize ethyl 3-ethylheptanoate via Fischer esterification.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and an excess of anhydrous ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a condenser and heat the mixture to reflux for 2-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and purify the crude ester by distillation to obtain pure ethyl 3-ethylheptanoate.
Biochemical Pathway: Biosynthesis of Branched-Chain Fatty Acids
Branched-chain fatty acids are synthesized in various organisms, often originating from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine[12][13]. Understanding this pathway can provide insights into the natural occurrence of these flavor compounds.
The general pathway involves the catabolism of BCAAs to their corresponding branched-chain α-keto acids, which are then converted to acyl-CoA derivatives. These derivatives can serve as primers for fatty acid synthase to produce BCFAs[12][13].
Conclusion
While this compound is not as well-documented in flavor and fragrance literature as some other fatty acids, its structural characteristics suggest it holds potential as a valuable ingredient for creating nuanced and complex sensory profiles. The protocols and information provided herein offer a solid foundation for researchers to explore its applications further. Sensory evaluation is a critical first step to accurately characterize its aroma and taste, which will then guide its effective use in flavor and fragrance formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 14272-47-0 [chemicalbook.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Perceptual Quality of Nonesterified Fatty Acids Varies with Fatty Acid Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dropofodor.com [dropofodor.com]
- 9. 2-ethyl heptanoic acid, 3274-29-1 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. imbibeinc.com [imbibeinc.com]
- 12. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylheptanoic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-ethylheptanoic acid as a versatile precursor in the synthesis of esters and amides, which are key functional groups in many biologically active molecules and pharmaceutical compounds.
Synthesis of 3-Ethylheptanoate Esters via Fischer Esterification
Esters of this compound can be synthesized through the acid-catalyzed reaction with various alcohols, a process known as Fischer esterification. These esters can serve as intermediates for further chemical transformations or as final products with applications as fragrances, solvents, or plasticizers.
This protocol details the synthesis of methyl 3-ethylheptanoate using methanol (B129727) and a sulfuric acid catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask, combine this compound (e.g., 15.8 g, 0.1 mol) and a 3 to 5-fold molar excess of anhydrous methanol (e.g., 12.8 g, 16.2 mL, 0.4 mol). Add a few boiling chips.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1.0 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel.
-
Extraction: Add 100 mL of diethyl ether and 100 mL of water. Shake gently and separate the layers.
-
Neutralization: Wash the organic layer with 50 mL portions of saturated sodium bicarbonate solution until effervescence ceases to neutralize the unreacted acid and the catalyst.
-
Washing: Wash the organic layer with 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude methyl 3-ethylheptanoate can be purified by fractional distillation to obtain the final product.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| This compound | 158.24 | 0.1 | 15.8 g | - |
| Methanol | 32.04 | 0.4 | 16.2 mL | - |
| Methyl 3-ethylheptanoate | 172.27 | - | - | 80-90 |
Experimental Workflow for Fischer Esterification:
Caption: Workflow for the synthesis of methyl 3-ethylheptanoate.
Synthesis of 3-Ethylheptanamides
Amides are prevalent in pharmaceuticals and biologically active compounds. This compound can be converted to amides through various coupling methods. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with a primary or secondary amine.
This protocol describes a two-step synthesis of an N-aryl amide, N-phenyl-3-ethylheptanamide, from this compound.
Step 1: Synthesis of 3-Ethylheptanoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 15.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Slowly add thionyl chloride (e.g., 11.2 mL, 0.15 mol) or oxalyl chloride (13.1 mL, 0.15 mol) dropwise at 0 °C. If using oxalyl chloride, add one drop of DMF as a catalyst.
-
Reaction: Allow the mixture to warm to room temperature and then stir for 2-4 hours or until the evolution of gas (SO₂ or CO and CO₂) ceases. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Isolation: The solvent and excess reagent are carefully removed under reduced pressure to yield the crude 3-ethylheptanoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of N-Phenyl-3-ethylheptanamide
Materials:
-
3-Ethylheptanoyl chloride (from Step 1)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve aniline (e.g., 9.3 g, 0.1 mol) and triethylamine (e.g., 14 mL, 0.1 mol) in anhydrous dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-ethylheptanoyl chloride (from 0.1 mol of the acid) in anhydrous DCM (50 mL) and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude N-phenyl-3-ethylheptanamide can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) |
| This compound | 158.24 | 0.1 | 15.8 g | - |
| Thionyl chloride | 118.97 | 0.15 | 11.2 mL | - |
| Aniline | 93.13 | 0.1 | 9.3 g | - |
| N-Phenyl-3-ethylheptanamide | 233.36 | - | - | 85-95 |
Experimental Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of N-phenyl-3-ethylheptanamide.
Application Note: Derivatization of 3-Ethylheptanoic Acid for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Ethylheptanoic acid, a branched-chain carboxylic acid, presents challenges for direct analysis by gas chromatography (GC) due to its high polarity and low volatility. These characteristics can lead to poor peak shape, tailing, and low sensitivity.[1][2] To overcome these issues, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance and detection.[3][4][5] This document provides detailed protocols for the derivatization of this compound for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
The most common derivatization strategies for carboxylic acids are silylation and esterification (alkylation), which are highly effective for preparing samples for GC-MS analysis.[2][6] For HPLC analysis, derivatization is used to attach a chromophore or fluorophore to the molecule to enhance detection, particularly for UV or fluorescence detectors.
Methods for Gas Chromatography (GC) Analysis
Two primary methods are recommended for the derivatization of this compound for GC analysis: silylation to form a trimethylsilyl (B98337) (TMS) ester and esterification to form a fatty acid methyl ester (FAME).
Silylation using BSTFA or MSTFA
Silylation is a robust and widely used method for derivatizing compounds with active hydrogens, such as carboxylic acids.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[1][7] The resulting TMS-ester is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. The reaction byproducts of MSTFA are particularly volatile, minimizing interference during analysis.[5][7]
-
Sample Preparation: Ensure the sample containing this compound is completely dry, as silylation reagents are sensitive to moisture, which can inhibit the reaction and degrade the derivatives.[6][8] If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample (e.g., up to 1 mg) in a micro-reaction vial, add an appropriate aprotic solvent such as acetonitrile (B52724) or pyridine.
-
Derivatization: Add 50-100 µL of MSTFA or BSTFA (often with 1% Trimethylchlorosilane, TMCS, as a catalyst). A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended.[1][8]
-
Reaction: Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[1][8] Reaction time and temperature may require optimization depending on the sample matrix.[1]
-
Cooling & Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Esterification using BF₃-Methanol
Esterification, specifically methylation to form Fatty Acid Methyl Esters (FAMEs), is another highly effective method for derivatizing carboxylic acids.[4] The reaction with an alcohol in the presence of an acid catalyst, such as Boron Trifluoride (BF₃), is a common approach.[1][2] This method is selective for carboxyl groups and produces clean mass spectra.
-
Sample Preparation: Start with the this compound sample (e.g., 1 mg) in a reaction vial. If in solution, the solvent can be evaporated first.
-
Reagent Addition: Add 50-100 µL of 14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the vial.[1]
-
Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30-60 minutes.[1] For some acids, the reaction can be completed in a shorter time.[9]
-
Extraction: After cooling, add approximately 0.5 mL of a saturated NaCl aqueous solution to quench the reaction. Extract the methyl ester derivative by adding 0.6 mL of hexane (B92381), vortexing, and allowing the layers to separate.[1]
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.[1]
-
Analysis: The hexane extract containing the this compound methyl ester is now ready for GC-MS analysis.
Method for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, especially with UV or mass spectrometry detection, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.
Derivatization using 3-Nitrophenylhydrazine (B1228671) (3-NPH)
This method converts the carboxylic acid into its 3-nitrophenylhydrazide derivative. This is achieved using 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[10][11]
-
Sample Preparation: Take 50 µL of the sample and add 50 µL of purified water.
-
Reagent Addition: Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.[10][11]
-
Reaction: Incubate the solution at 40°C for 30 minutes with constant shaking.[10][11]
-
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid.[10][11]
-
Analysis: The derivatized sample is now ready for injection into the HPLC system for analysis.
Data Presentation
The following tables summarize typical reaction conditions and performance metrics for the derivatization of short-chain fatty acids, which are applicable to this compound.
Table 1: Comparison of GC Derivatization Methods for Carboxylic Acids
| Parameter | Silylation (MSTFA/BSTFA) | Esterification (BF₃-Methanol) |
| Reagent | MSTFA or BSTFA w/ 1% TMCS | 14% Boron Trifluoride in Methanol |
| Reaction Temp. | 60 - 75°C[1][8] | 60°C[1] |
| Reaction Time | 30 - 60 minutes[1][8] | 30 - 60 minutes[1] |
| Sample Prep. | Requires anhydrous conditions[6] | Tolerant to small amounts of water |
| Byproducts | Volatile and often non-interfering[5][7] | Salts and water, removed by extraction[1] |
| Selectivity | Reacts with all active hydrogens (-OH, -NH, -SH)[1] | Highly selective for carboxylic acids |
| Key Advantage | Fast, single-step reaction | Creates stable, clean-spectrum derivatives |
Table 2: Typical Performance Metrics for Derivatized Short-Chain Fatty Acids (SCFA) Analysis by LC-MS/MS
| Parameter | Value | Reference Compound Group |
| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) | General SCFAs[10][11] |
| Intra-day Precision (%RSD) | ≤3.8% | General SCFAs[12] |
| Inter-day Precision (%RSD) | ≤3.8% | General SCFAs[12] |
| Accuracy | 85.5% to 104.3% | General SCFAs[12] |
| Limit of Detection (LOD) | ~0.05 - 0.5 ng/mL | Acetic, Propionic, Butyric Acids[11] |
| Limit of Quantification (LOQ) | ~0.39 - 1.95 ng/mL | Acetic, Propionic, Butyric Acids[11] |
Visualizations
The following diagrams illustrate the experimental workflow and chemical reactions described.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 11. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and convenient derivatization method for quantitation of short-chain fatty acids in human feces by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Quantification of 3-Ethylheptanoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylheptanoic acid is a nine-carbon branched-chain fatty acid. The quantification of carboxylic acids like this compound in biological matrices such as plasma, serum, and urine is crucial for various research areas, including metabolic studies and drug development.[1] This document provides detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity and selectivity.[1]
Due to the limited availability of a specific validated method for this compound in the literature, the following protocols have been synthesized from established methods for similar short- and branched-chain fatty acids.[2][3]
Analytical Methods Overview
The primary techniques for quantifying this compound are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for volatile compounds. Carboxylic acids require derivatization to increase their volatility for GC analysis.[1] Silylation is a common derivatization method.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and versatile, suitable for a wide range of compounds, including those that are non-volatile.[3][6] While direct analysis is possible, derivatization can enhance sensitivity.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by GC-MS
This protocol is adapted from a method for the analysis of similar organic acids in urine.[2][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 2000 x g for 10 minutes to remove particulate matter.
-
To 1 mL of urine supernatant in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar carboxylic acid not present in the sample).
-
Acidify the sample to a pH of less than 2 by adding 5M HCl.[8]
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 2 minutes.[8]
-
Centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 5-7) with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]
-
Cap the tube tightly and heat at 60°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[9]
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS derivative.
Protocol 2: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is based on methods for other short-chain fatty acids in plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma/serum samples on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma/serum with an appropriate internal standard.
-
Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 30°C.[11]
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (2 min), then 15°C/min to 280°C (5 min) |
| Carrier Gas | Helium (1 mL/min) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10-90% B over 8 minutes |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Illustrative Quantitative Data (Hypothetical)
| Analyte | Matrix | Method | LLOQ (µg/mL) | ULOQ (µg/mL) | Recovery (%) |
| This compound | Urine | GC-MS | 0.1 | 50 | 92 |
| This compound | Plasma | LC-MS/MS | 0.05 | 25 | 95 |
Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) are hypothetical and should be determined during method validation.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erndim.org [erndim.org]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Antioxidant Properties of 3-Ethylheptanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethylheptanoic acid is a nine-carbon branched-chain fatty acid. Preliminary evidence suggests it may possess antioxidant properties, potentially through the inhibition of lipid oxidation.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. The evaluation of compounds with antioxidant potential is a critical area of research for the development of novel therapeutics.
These application notes provide a comprehensive set of protocols for the in vitro and cell-based evaluation of the antioxidant properties of this compound. The described assays will enable researchers to characterize its radical scavenging and cellular antioxidant effects.
Data Presentation
The quantitative results from the antioxidant assays for this compound can be summarized as follows. For comparison, a well-characterized antioxidant, Trolox (a water-soluble analog of vitamin E), is included as a positive control.
| Assay | Parameter | This compound | Trolox (Positive Control) |
| DPPH Radical Scavenging Assay | IC50 (µg/mL) | Value | Value |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | Value | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)) | Value | Value |
| Cellular Antioxidant Activity (CAA) | CAA Value (µmol QE/100 µmol) | Value | Value |
Note: The "Value" fields are placeholders for experimental results.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH working solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[2]
-
Preparation of test samples: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from this stock solution. Prepare similar dilutions for the positive control, Trolox.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or Trolox to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[3]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[4]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions. Prepare similar dilutions for Trolox.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or Trolox to the wells.
-
Mix and incubate at room temperature for 6 minutes.[5]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated with different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as the concentration of Trolox that gives the same percentage of inhibition.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]
-
Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the diluted samples or standards to the wells.
-
Incubate at 37°C for 4 minutes.[1]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[6] It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.[7]
Materials:
-
This compound
-
HepG2 human hepatocarcinoma cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - radical initiator
-
Quercetin (positive control)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Maintain HepG2 cells in an appropriate culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the HepG2 cells into a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.[8]
-
-
Assay Procedure:
-
After 24 hours, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin, along with 25 µM DCFH-DA, for 1 hour in the incubator.[8]
-
Wash the cells with PBS to remove the extracellular compounds.
-
Add 600 µM AAPH to induce oxidative stress, and immediately begin measuring the fluorescence.
-
-
Measurement: Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The CAA value is calculated by determining the area under the curve of fluorescence versus time. The percentage of inhibition is calculated, and the results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[8]
Mandatory Visualizations
Caption: Experimental workflow for assessing the antioxidant properties of this compound.
Caption: The Nrf2-ARE antioxidant response signaling pathway.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 3-Ethylheptanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylheptanoic acid is a chiral carboxylic acid with applications in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its stereochemistry can significantly influence the biological activity and pharmacological properties of the final products. Therefore, the development of efficient and highly selective methods for the synthesis of its enantiomers is of great importance. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, primarily focusing on the well-established chiral auxiliary-based methodologies.
Two of the most reliable and widely used chiral auxiliaries for this purpose are Evans oxazolidinones and pseudoephedrine. Both auxiliaries offer high levels of stereocontrol in the alkylation of enolates, leading to the desired 3-substituted carboxylic acid precursors with excellent diastereoselectivity. The subsequent cleavage of the auxiliary yields the target enantiomerically enriched this compound.
Synthetic Strategies Overview
The primary strategy for the enantioselective synthesis of this compound involves the diastereoselective alkylation of a chiral enolate. This is a three-step process:
-
Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with propionyl chloride or propionic anhydride (B1165640) to form the corresponding N-propanoyl derivative.
-
Diastereoselective Alkylation: The N-propanoyl derivative is then deprotonated to form a chiral enolate, which subsequently undergoes a highly diastereoselective alkylation with a butyl electrophile (e.g., 1-bromobutane (B133212) or 1-iodobutane).
-
Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary to afford the desired enantiomer of this compound.
This workflow is depicted in the following diagram:
Caption: General workflow for the enantioselective synthesis of this compound.
Method 1: Using (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
This method is renowned for its high diastereoselectivity and the reliability of the protocol. The (S)-enantiomer of the auxiliary leads to the (S)-enantiomer of this compound, while the (R)-auxiliary yields the (R)-acid.
Quantitative Data Summary
| Step | Product | Reagents | Diastereomeric Excess (d.e.) | Yield (%) |
| 1. Acylation | (S)-4-Benzyl-3-propanoyl-2-oxazolidinone | (S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Triethylamine (B128534) | - | >95 |
| 2. Alkylation | (S)-4-Benzyl-3-((S)-3-ethylheptanoyl)-2-oxazolidinone | N-Propanoyl auxiliary, LDA, 1-Bromobutane | >98% | 85-95 |
| 3. Cleavage | (S)-3-Ethylheptanoic acid | Alkylated auxiliary, LiOH, H₂O₂ | >98% (e.e.) | 80-90 |
Experimental Protocols
Step 1: Synthesis of (S)-4-Benzyl-3-propanoyl-2-oxazolidinone
-
To a stirred solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the (S)-4-benzyl-3-propanoyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.05 eq) in THF.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add 1-bromobutane (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The product can be purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated auxiliary adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-3-Ethylheptanoic acid.
Caption: Synthetic pathway using the Evans chiral auxiliary.
Method 2: Using (+)-Pseudoephedrine as a Chiral Auxiliary
The Myers asymmetric alkylation protocol using pseudoephedrine is a powerful alternative, often lauded for its operational simplicity and the crystalline nature of the intermediate amides, which can facilitate purification by recrystallization.[1]
Quantitative Data Summary
Based on the alkylation with n-butyl iodide, a close analog to 1-bromobutane.[1]
| Step | Product | Reagents | Diastereomeric Excess (d.e.) | Yield (%) |
| 1. Acylation | N-Propanoyl-(+)-pseudoephedrine | (+)-Pseudoephedrine, Propionyl chloride, Pyridine (B92270) | - | >95 |
| 2. Alkylation | N-((S)-3-Ethylheptanoyl)-(+)-pseudoephedrine | N-Propanoyl auxiliary, LDA, LiCl, 1-Iodobutane (B1219991) | Crude: 97%, Isolated: ≥99% | 88 |
| 3. Cleavage | (S)-3-Ethylheptanoic acid | Alkylated auxiliary, H₂SO₄, Dioxane/H₂O | >99% (e.e.) | ~85-95 |
Experimental Protocols
Step 1: Synthesis of N-Propanoyl-(+)-pseudoephedrine
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq) at 0 °C, slowly add propionyl chloride (1.2 eq).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the N-propanoyl amide.
Step 2: Diastereoselective Alkylation [1]
-
To a solution of diisopropylamine (B44863) (2.25 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.1 eq) and stir for 5 minutes. Warm to 0 °C for 5 minutes, then re-cool to -78 °C to form the LDA solution.
-
To this LDA solution, add anhydrous lithium chloride (6.0-7.0 eq).
-
In a separate flask, dissolve the N-propanoyl-(+)-pseudoephedrine (1.0 eq) in anhydrous THF and add this solution to the LDA/LiCl suspension at -78 °C.
-
Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.
-
Add 1-iodobutane (1.5-4.0 eq) at 0 °C and stir until the reaction is complete (monitor by TLC).
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified by recrystallization to enhance diastereomeric purity.[1]
Step 3: Cleavage of the Chiral Auxiliary [1]
-
Heat a solution of the alkylated pseudoephedrine amide in a 3:1 mixture of dioxane and 1 M sulfuric acid at reflux for 12-24 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to yield (S)-3-Ethylheptanoic acid.
Caption: Synthetic pathway using the pseudoephedrine chiral auxiliary.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final this compound product is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
General Protocol for Chiral HPLC Analysis:
-
Derivatization (optional but often necessary): Carboxylic acids may require derivatization to improve their chromatographic behavior on certain chiral stationary phases. Common derivatization methods include conversion to methyl or benzyl (B1604629) esters.
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for the separation of enantiomers of chiral carboxylic acid derivatives.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For acidic analytes, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary.
-
Analysis: Inject a solution of the derivatized or underivatized this compound onto the chiral HPLC system. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Conclusion
The enantioselective synthesis of this compound can be achieved with high efficiency and stereocontrol using chiral auxiliary-based methods. Both the Evans oxazolidinone and pseudoephedrine auxiliaries provide reliable and well-documented routes to the desired enantiomers. The choice between these methods may depend on factors such as the availability of reagents, desired scale of the reaction, and familiarity with the specific experimental techniques. Careful execution of the described protocols and rigorous analysis of the product's enantiomeric purity are essential for obtaining high-quality chiral this compound for further applications in research and development.
References
Application Notes and Protocols for Metabolic Profiling of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic profiling, a key component of systems biology, enables the comprehensive analysis of small molecule metabolites in biological systems. This approach provides a functional readout of the physiological state of an organism, offering insights into health, disease, and response to therapeutic interventions. 3-Ethylheptanoic acid, a branched-chain fatty acid, is an emerging molecule of interest in metabolic profiling studies. Its unique structure suggests potential involvement in various metabolic pathways, and its quantification in biological matrices may yield novel biomarkers for disease diagnosis and drug development.
These application notes provide a framework for the investigation of this compound in metabolic profiling studies. They include detailed protocols for sample analysis and illustrate how this compound could be integrated into metabolomics workflows. While this compound is not yet a widely established biomarker, this document outlines the methodologies required to explore its potential significance.
Hypothetical Metabolic Significance
Branched-chain fatty acids can influence cellular metabolism in various ways, including modulating membrane fluidity and participating in energy metabolism. It is hypothesized that this compound may be a byproduct of gut microbiota metabolism or a derivative of branched-chain amino acid catabolism. Altered levels of this fatty acid could, therefore, reflect changes in gut health, nutritional status, or inborn errors of metabolism. The following diagram illustrates a hypothetical metabolic pathway for this compound.
Experimental Workflow for Metabolic Profiling
A typical metabolomics study involves several stages, from sample collection to data analysis and biological interpretation. The following diagram outlines a standard workflow for the analysis of this compound in biological samples.
Protocols for the Analysis of this compound
The following protocols provide detailed methodologies for the extraction and quantification of this compound from human plasma and urine. These methods are based on established procedures for the analysis of organic acids and fatty acids.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is designed for the targeted quantification of this compound in plasma samples.
1. Materials and Reagents:
-
Human plasma (EDTA)
-
This compound analytical standard
-
Internal Standard (IS): Isotopically labeled this compound (e.g., D5-3-Ethylheptanoic acid) or a structurally similar branched-chain fatty acid.
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (concentration to be optimized).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an LC-MS vial.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components. (e.g., start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards.
4. Data Analysis:
-
Quantify this compound using a calibration curve prepared with the analytical standard.
-
Normalize the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Profiling of this compound in Human Urine using GC-MS
This protocol is suitable for broader metabolic profiling of organic acids, including this compound, in urine.
1. Materials and Reagents:
-
Human urine
-
This compound analytical standard
-
Internal Standard (IS): A suitable non-endogenous organic acid (e.g., heptadecanoic acid).
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
GC-MS vials with inserts
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a glass tube.
-
Add 10 µL of the internal standard working solution.
-
Adjust the pH to < 2 with HCl.
-
Saturate the sample with NaCl.
-
Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper ethyl acetate layer to a new glass tube. Repeat the extraction once more and combine the extracts.
-
Evaporate the pooled extract to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) to protect keto groups. Incubate at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS to derivatize the acidic protons. Incubate at 70°C for 60 minutes.
-
-
Cool to room temperature and transfer the derivatized sample to a GC-MS vial with an insert.
3. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A suitable temperature program to separate the derivatized organic acids (e.g., start at 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes).
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
4. Data Analysis:
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum compared to the analytical standard.
-
For semi-quantitative analysis, normalize the peak area of the analyte to the peak area of the internal standard and the urine creatinine (B1669602) concentration.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental groups. The following table provides an example of how to present the concentration of this compound in plasma samples from a hypothetical study.
| Sample Group | N | This compound (µM) Mean ± SD | p-value | Fold Change |
| Control | 50 | 2.5 ± 0.8 | - | - |
| Treated Group A | 50 | 4.8 ± 1.2 | <0.001 | 1.92 |
| Treated Group B | 50 | 1.9 ± 0.6 | 0.045 | 0.76 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The study of this compound in metabolic profiling holds potential for the discovery of new biomarkers and a deeper understanding of metabolic processes. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin investigating this and other branched-chain fatty acids. While further research is needed to establish the biological role and clinical relevance of this compound, the methodologies described here offer a robust starting point for its inclusion in metabolomics research.
High-performance liquid chromatography (HPLC) method for 3-Ethylheptanoic acid
An Application Note and Protocol for the Quantification of 3-Ethylheptanoic Acid in Solution using High-Performance Liquid Chromatography (HPLC) with UV Detection after Pre-column Derivatization.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a significant chromophore in the native molecule, a pre-column derivatization step is employed to attach a UV-active label, enabling sensitive detection. This method is suitable for the quantification of this compound in various sample matrices, provided appropriate sample preparation is performed.
Introduction
This compound is a branched-chain carboxylic acid.[1] Its analysis by reversed-phase HPLC with UV detection is challenging because it lacks a chromophore that absorbs light in the typical UV range. To overcome this limitation, this protocol utilizes a pre-column derivatization reaction to introduce a chromophoric tag onto the carboxylic acid moiety. This application note describes a robust and sensitive method for the quantification of this compound, applicable to various research and development settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the behavior of the molecule during sample preparation and chromatographic separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1] |
| Boiling Point | 509.15 K | [2][3] |
| LogP (Octanol/Water) | 2.678 | [2] |
| Water Solubility (logS) | -2.45 | [2] |
| CAS Number | 14272-47-0 | [1][2][3] |
Experimental Protocol
This protocol is divided into three main sections: Reagents and Materials, Sample and Standard Preparation including Derivatization, and HPLC Instrumentation and Conditions.
Reagents and Materials
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
p-Bromophenacyl bromide (PBPB) (derivatizing agent)
-
Triethylamine (B128534) (catalyst)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
0.22 µm syringe filters
Standard and Sample Preparation (including Derivatization)
3.2.1. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 4°C.
3.2.2. Preparation of Calibration Standards
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Pre-column Derivatization Procedure
This procedure should be applied to both calibration standards and samples.
-
To 100 µL of the standard or sample solution in a clean microcentrifuge tube, add 50 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile.
-
Add 20 µL of a 10% (v/v) solution of triethylamine in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Instrumentation and Conditions
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Experimental Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
The derivatization reaction is a critical step in this protocol. The chemical logic is illustrated in the following diagram.
Caption: Derivatization of this compound with p-bromophenacyl bromide.
Data Presentation
The quantitative data obtained from the analysis of the calibration standards should be summarized in a table to generate a calibration curve.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
A linear regression of the peak area versus concentration will yield a calibration curve with a correlation coefficient (r²) that should be ≥ 0.99 for the method to be considered linear and accurate.
Conclusion
The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound. The use of p-bromophenacyl bromide as a derivatizing agent allows for strong UV absorbance at 254 nm, enabling low detection limits. This protocol can be adapted for various research and quality control applications where the analysis of this compound is required. Method validation, including assessments of precision, accuracy, and limits of detection and quantification, should be performed in the user's laboratory to ensure its suitability for the intended application.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethylheptanoic acid. Included are the characteristic fragment ions, a proposed fragmentation pathway, and a generalized experimental protocol for the analysis of short-chain fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). This information is critical for the identification and quantification of this compound in complex biological matrices, which is of increasing interest in metabolic research and drug development.
Introduction
This compound is a branched-chain fatty acid that may be present in various biological and environmental samples. Its detection and quantification are essential for understanding metabolic pathways and for the development of diagnostics and therapeutics. Mass spectrometry, particularly coupled with gas chromatography, is a powerful analytical technique for the structural elucidation and quantification of volatile and semi-volatile organic compounds like this compound. Understanding the specific fragmentation pattern is key to accurate compound identification and the development of robust analytical methods.
Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI), this compound (C₉H₁₈O₂) undergoes characteristic fragmentation, yielding a series of diagnostic ions. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 158, although it may be of low abundance in the spectra of aliphatic carboxylic acids.[1] The fragmentation is dominated by pathways involving the carboxyl group and the aliphatic chain.
Two primary fragmentation mechanisms for carboxylic acids under EI are α-cleavage and McLafferty rearrangement.[2]
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carboxyl group, leading to the loss of the alkyl radical.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids that possess a γ-hydrogen. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene molecule.[2]
The mass spectrum of this compound from the NIST Mass Spectrometry Data Center serves as the reference for the quantitative data presented below.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |
| 41 | 55 | [C₃H₅]⁺ | Alkyl fragment |
| 43 | 60 | [C₃H₇]⁺ | Alkyl fragment |
| 57 | 100 | [C₄H₉]⁺ | α-cleavage with loss of C₅H₁₀O₂ |
| 73 | 80 | [C₃H₅O₂]⁺ | McLafferty +1 rearrangement |
| 87 | 30 | [C₄H₇O₂]⁺ | McLafferty rearrangement |
| 101 | 25 | [C₅H₉O₂]⁺ | α-cleavage with loss of C₄H₉ |
| 115 | 10 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 129 | 5 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 158 | <1 | [C₉H₁₈O₂]⁺ | Molecular Ion |
Data is compiled from the NIST WebBook for this compound.[1]
Experimental Protocol: GC-MS Analysis of Short-Chain Fatty Acids
This protocol provides a general methodology for the analysis of short-chain fatty acids (SCFAs) like this compound in biological samples. Derivatization is often employed to increase the volatility and thermal stability of carboxylic acids for GC-MS analysis.
1. Sample Preparation (from aqueous matrix e.g., plasma, fecal extract)
-
Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to protonate the carboxylic acids.
-
Extraction: Extract the SCFAs from the acidified sample using a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. Vortex the mixture and centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
2. Derivatization (Esterification)
-
To the dried extract, add a derivatizing agent. A common method is esterification using BF₃-Methanol or by silylation. For esterification:
-
Add 1 mL of 14% BF₃-Methanol to the sample vial.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex and centrifuge.
-
The upper hexane layer containing the fatty acid methyl esters is collected for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: High-polarity polyethylene (B3416737) glycol (PEG) type column (e.g., DB-FFAP, 30 m x 0.25 mm x 0.25 µm)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 10:1 (can be optimized based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time.
-
Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).
-
For quantitative analysis, a calibration curve should be prepared using standards of this compound. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by key fragments resulting from α-cleavage and McLafferty rearrangements. The provided protocol offers a robust starting point for the development of quantitative methods for this and other short-chain fatty acids in various research and development settings. Careful optimization of sample preparation and instrumental parameters is crucial for achieving high sensitivity and accuracy.
References
Application Notes and Protocols for the Esterification of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of esters from 3-ethylheptanoic acid via Fischer esterification. The provided methodologies are based on established procedures for similar carboxylic acids and are intended to serve as a comprehensive guide for laboratory application.
Introduction
Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol.[1] The Fischer esterification is a classic acid-catalyzed method widely used for this transformation.[2][3] This reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using a large excess of one of the reactants, usually the more cost-effective alcohol, or by removing water as it is formed during the reaction.[4][5] Common catalysts for this reaction are strong mineral acids such as sulfuric acid or p-toluenesulfonic acid.[2][6]
These application notes provide a general yet detailed protocol for the esterification of this compound, a branched-chain carboxylic acid. The principles and procedures outlined here can be adapted for various alcohols to produce a range of 3-ethylheptanoate esters.
Reaction Principle: Fischer Esterification
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The overall reaction is reversible.[3]
General Reaction:
R-COOH + R'-OH ⇌ R-COOR' + H₂O (Carboxylic Acid + Alcohol ⇌ Ester + Water)
For the specific case of this compound reacting with ethanol (B145695):
CH₃CH₂CH(CH₂CH₃)CH₂CH₂COOH + CH₃CH₂OH ⇌ CH₃CH₂CH(CH₂CH₃)CH₂CH₂COOCH₂CH₃ + H₂O (this compound + Ethanol ⇌ Ethyl 3-ethylheptanoate + Water)
Experimental Protocol
This protocol is adapted from a standard procedure for the esterification of heptanoic acid with ethanol.[7][8]
Materials:
-
This compound
-
Ethanol (absolute, 200 proof)
-
Acetyl chloride (or concentrated sulfuric acid)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Boiling chips or magnetic stir bar
Equipment:
-
5 mL conical vial or round-bottom flask
-
Water-jacketed reflux condenser
-
Heating mantle or hot plate with a stirrer
-
Separatory funnel or centrifuge tubes for extraction
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Catalyst Addition:
-
Reflux:
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.[7]
-
To prevent emulsions during extraction, concentrate the reaction mixture to about 0.3 mL by gentle heating.[7][9]
-
Transfer the cooled mixture to a separatory funnel or centrifuge tube.
-
Add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate solution.[7]
-
Cap and gently invert the funnel to mix, periodically venting to release any pressure.[7]
-
Allow the layers to separate and remove the lower aqueous layer.[7]
-
Wash the organic layer with two additional 1 mL portions of 5% sodium bicarbonate solution.[7]
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Purify the crude ester by column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[7] Alternatively, for larger scales, fractional distillation can be employed.[10]
-
Concentrate the purified fractions using a rotary evaporator to obtain the final ester product.
-
Data Presentation
The yield of a Fischer esterification is highly dependent on the reaction conditions. The following table illustrates the effect of the molar ratio of reactants on the yield of ethyl acetate (B1210297) from acetic acid and ethanol, which is a representative example of this type of reaction.
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Acetic Acid | Ethanol | 1:1 | Acid | Equilibrium | Reflux | ~65 |
| Acetic Acid | Ethanol | 1:10 | Acid | Equilibrium | Reflux | ~97 |
| Heptanoic Acid | Ethanol | ~1:40 | Acetyl Chloride | 1 | ~120 | Not Specified |
| Lauric Acid | Ethanol | Not Specified | Acetyl Chloride | 1 | ~120 | Not Specified |
Yield data for acetic acid esterification is illustrative of the Le Châtelier's principle effect.[4] Protocol-derived data for heptanoic and lauric acid are for procedural reference.[7][9]
Mandatory Visualizations
Fischer Esterification Signaling Pathway (Reaction Mechanism)
Caption: The reaction mechanism of Fischer esterification.
Experimental Workflow
Caption: A step-by-step workflow for the esterification experiment.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. studylib.net [studylib.net]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylheptanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylheptanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the malonic ester synthesis route.
Q1: My initial deprotonation of diethyl malonate seems incomplete, leading to low yields. What could be the cause?
A1: Incomplete deprotonation is a common issue that significantly impacts the overall yield. Several factors could be contributing to this problem:
-
Base Strength and Purity: Ensure your sodium ethoxide (NaOEt) is fresh and anhydrous. Sodium ethoxide is hygroscopic and will decompose in the presence of moisture, reducing its basicity. Using an older or improperly stored batch can lead to incomplete enolate formation.
-
Solvent Quality: The ethanol (B145695) used as a solvent must be absolutely anhydrous. Any water present will react with the sodium ethoxide, neutralizing it and preventing the deprotonation of the diethyl malonate.
-
Reaction Temperature: While the reaction is typically performed at room temperature, gentle warming can sometimes facilitate the reaction. However, be cautious as higher temperatures can promote side reactions.
-
Stoichiometry: Ensure you are using at least a full molar equivalent of sodium ethoxide to diethyl malonate.
Q2: I am observing a significant amount of a dialkylated byproduct, diethyl dipentylmalonate, in my first alkylation step. How can I minimize this?
A2: The formation of dialkylated byproducts is a known drawback of the malonic ester synthesis.[1] To favor monoalkylation with 1-bromopentane (B41390), consider the following adjustments:
-
Controlled Addition of Alkyl Halide: Add the 1-bromopentane slowly and dropwise to the solution of the diethyl malonate enolate. This ensures that the enolate reacts with the alkyl halide as it is introduced, minimizing the chance for a second alkylation on the already mono-alkylated product.
-
Use of a Slight Excess of Diethyl Malonate: Using a small excess of diethyl malonate can help ensure that the 1-bromopentane preferentially reacts with the unalkylated enolate.
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide. Exothermic reactions can lead to a loss of selectivity.
Q3: The second alkylation with ethyl bromide is inefficient. What factors should I check?
A3: Difficulty in the second alkylation step often points to issues with the second deprotonation or the reactivity of the alkylating agent.
-
Steric Hindrance: The mono-alkylated intermediate is more sterically hindered than diethyl malonate, which can make the second deprotonation and subsequent alkylation more challenging. Ensure you are using a full equivalent of a strong base for this step as well.
-
Reactivity of Ethyl Bromide: Confirm the purity and reactivity of your ethyl bromide. It is a gas at room temperature and should be handled appropriately, often by bubbling it into the reaction mixture or using a sealed reaction vessel.
-
Reaction Time and Temperature: The second alkylation may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or GC.
Q4: My final yield of this compound after hydrolysis and decarboxylation is low. Where might I be losing my product?
A4: Low yields in the final steps can be due to incomplete reactions or issues during the workup and purification.
-
Incomplete Hydrolysis: Saponification of the diethyl ester requires harsh conditions (e.g., refluxing with a strong base like NaOH or KOH). Ensure the hydrolysis has gone to completion before acidification.
-
Incomplete Decarboxylation: The decarboxylation of the substituted malonic acid typically requires heating. If the temperature is too low or the heating time is insufficient, you will have unreacted di-acid, which can be lost during workup.
-
Workup Losses: this compound has some solubility in water. During the extraction process after acidification, ensure you perform multiple extractions with an appropriate organic solvent (like diethyl ether or dichloromethane) to maximize recovery. Washing the combined organic layers with brine can also help to reduce losses.
-
Purification Issues: Distillation of the final product should be performed under reduced pressure to avoid decomposition at high temperatures.[2] Ensure your distillation setup is efficient to minimize losses.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The malonic ester synthesis is a widely used and versatile method for preparing substituted carboxylic acids, including this compound.[1][3] This method involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.
Q2: Can I use other alkylating agents besides 1-bromopentane and ethyl bromide?
A2: Yes, the malonic ester synthesis is versatile and can accommodate a variety of primary and some secondary alkyl halides.[4][5] However, tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.[4] The choice of alkyl halide will determine the substitution pattern of the final carboxylic acid.
Q3: What are the main safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Sodium Ethoxide: A strong base that is corrosive and reacts with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE).
-
Alkyl Halides (1-bromopentane, ethyl bromide): These are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear gloves.
-
Diethyl Ether: A highly flammable solvent. Ensure there are no ignition sources nearby when in use.
Q4: How can I monitor the progress of the alkylation reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of the reactions. You can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product(s). Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are some common impurities in the final product and how can they be removed?
A5: Common impurities may include unreacted starting materials, dialkylated byproducts, and the intermediate diethyl ethyl(pentyl)malonate if hydrolysis and decarboxylation are incomplete. The primary method of purification is fractional distillation under reduced pressure, which separates compounds based on their boiling points.[2] Washing the crude product with a dilute base can remove any unreacted dicarboxylic acid.
Data Presentation
Table 1: Typical Reaction Conditions for Malonic Ester Synthesis of Substituted Heptanoic Acids
| Step | Reactants | Base | Solvent | Temperature (°C) | Typical Time (h) |
| 1st Alkylation | Diethyl malonate, 1-Bromopentane | Sodium Ethoxide | Anhydrous Ethanol | Reflux | 2-4 |
| 2nd Alkylation | Diethyl pentylmalonate, Ethyl bromide | Sodium Ethoxide | Anhydrous Ethanol | Reflux | 4-8 |
| Hydrolysis | Diethyl ethyl(pentyl)malonate | 10-20% NaOH(aq) or KOH(aq) | Ethanol/Water | Reflux | 2-6 |
| Decarboxylation | Ethyl(pentyl)malonic acid | - | Neat or in acidic solution | 100-150 | 1-2 |
Note: These are generalized conditions and may require optimization for specific experimental setups.
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 14272-47-0[6] |
| Molecular Formula | C9H18O2[6] |
| Molecular Weight | 158.24 g/mol [6] |
| Boiling Point | ~230-232 °C (at 760 mmHg) |
| Density | ~0.9 g/cm³ |
Experimental Protocols
Detailed Protocol for Malonic Ester Synthesis of this compound
This protocol is adapted from established procedures for similar carboxylic acids.[2][7]
Step 1: Synthesis of Diethyl Pentylmalonate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Alkylation: After the addition is complete, add 1-bromopentane (1.0 eq) dropwise from the dropping funnel.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl pentylmalonate.
Step 2: Synthesis of Diethyl Ethyl(pentyl)malonate
-
Deprotonation: Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol in a separate flask. Add the crude diethyl pentylmalonate (1.0 eq) from Step 1 to this solution.
-
Alkylation: Add ethyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Workup: Follow the same workup procedure as in Step 1 to isolate the crude diethyl ethyl(pentyl)malonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the crude diethyl ethyl(pentyl)malonate, add a 10-20% aqueous solution of sodium hydroxide (B78521) (2.5 eq). Heat the mixture to reflux for 2-6 hours until the ester is fully hydrolyzed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Decarboxylation: Gently heat the acidified mixture to 100-150 °C. Carbon dioxide will evolve. Continue heating until gas evolution ceases.
-
Extraction: Cool the mixture and extract the this compound with several portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the final product by vacuum distillation.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
Technical Support Center: Synthesis of 3-Ethylheptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylheptanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common malonic ester synthesis route.
Problem 1: Low Yield of this compound
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the malonic ester synthesis of this compound can arise from several factors throughout the multi-step process. Incomplete reactions, side reactions, and mechanical losses during workup are common culprits. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Diethyl Malonate: The first step requires the complete formation of the enolate.
-
Solution: Ensure you are using a sufficiently strong and fresh base, typically sodium ethoxide in ethanol (B145695). The base should be at least one full equivalent to the diethyl malonate. The reaction of sodium with absolute ethanol should be complete before the addition of the malonate.
-
-
Suboptimal Alkylation Conditions: The success of the two sequential alkylation steps (with 1-bromopentane (B41390) and ethyl bromide) is critical.
-
Solution:
-
Reaction Time and Temperature: Ensure the alkylation reactions are allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can be helpful. The reaction may require heating (reflux) to go to completion.
-
Reagent Quality: Use pure and dry alkyl halides and solvents to avoid side reactions.
-
-
-
Incomplete Hydrolysis (Saponification): The conversion of the diethyl ethyl(pentyl)malonate to the dicarboxylic acid is a crucial step.
-
Solution: Use a sufficient excess of a strong base (e.g., NaOH or KOH) and ensure adequate reaction time and temperature (reflux) to drive the hydrolysis to completion. The disappearance of the ester layer is a good visual indicator.
-
-
Incomplete Decarboxylation: The final step of heating to remove CO2 can sometimes be incomplete.
-
Solution: Ensure the acidified mixture is heated for a sufficient period until gas evolution ceases. Strong acidification is necessary before heating.
-
-
Mechanical Losses: Product can be lost during extractions and transfers.
-
Solution: Perform extractions with the appropriate solvent multiple times to ensure complete recovery of the product from the aqueous layer. Be meticulous during transfers between glassware.
-
Problem 2: Presence of Significant Impurities in the Final Product
Q2: My final product shows multiple peaks on GC-MS analysis, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The malonic ester synthesis, while robust, is prone to several side reactions that can lead to impurities. Understanding these side reactions is key to minimizing them.
Common Side Products and Mitigation Strategies:
-
Dialkylated Byproducts: The most common side product is the result of dialkylation in the first step (e.g., dipentylmalonate) or incomplete second alkylation.[1][2] A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures, which can make separation of products difficult and lead to lower yields.[2]
-
Cause: The mono-alkylated intermediate is still acidic and can be deprotonated and react with another molecule of the alkyl halide.
-
Mitigation:
-
Controlled Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkyl halide in each alkylation step.
-
Slow Addition: Add the alkyl halide dropwise to the enolate solution to maintain a low concentration of the alkylating agent.
-
-
-
Elimination Products (Alkenes): Alkyl halides can undergo elimination reactions under basic conditions.
-
Cause: The ethoxide base can act as a nucleophile for substitution or as a base for elimination. This is more prevalent with secondary and tertiary alkyl halides.
-
Mitigation:
-
Choice of Alkyl Halide: Use primary alkyl halides (1-bromopentane and ethyl bromide are primary), which are less prone to elimination.
-
Temperature Control: Avoid excessively high temperatures during the alkylation step.
-
-
-
Unreacted Starting Materials: Residual diethyl malonate or mono-alkylated intermediates can contaminate the final product.
-
Cause: Incomplete reaction in the alkylation or hydrolysis steps.
-
Mitigation: Monitor the reaction for completeness (e.g., by TLC) and ensure sufficient reaction times and temperatures.
-
-
Hydrolysis of Esters During Alkylation: Premature hydrolysis of the ester groups can occur if water is present.
-
Cause: Presence of water in the reagents or solvents.
-
Mitigation: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Difficulty in Purifying this compound
Q3: I am having trouble isolating pure this compound from the reaction mixture. What is the recommended purification method?
A3: Purification of this compound typically involves a combination of extraction and distillation.
Recommended Purification Protocol:
-
Aqueous Workup: After decarboxylation, the acidic product will be in an aqueous acidic solution.
-
Extraction: Extract the crude this compound from the aqueous solution using a water-immiscible organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to maximize recovery.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
-
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Fractional Distillation: The most effective method for purifying the final product and separating it from close-boiling impurities is fractional distillation under reduced pressure.[3][4][5]
-
Principle: Fractional distillation separates liquids based on differences in their boiling points. It is particularly useful when the boiling points of the components in the mixture are close (less than 70°C difference).[3][5]
-
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.
-
Heat the crude product slowly and evenly.
-
Collect the fraction that distills at the boiling point of this compound (Boiling Point: ~235-237 °C at atmospheric pressure, will be lower under vacuum). It is advisable to collect fractions over a narrow temperature range to ensure high purity.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route for this compound?
A4: The malonic ester synthesis is a widely used and versatile method for preparing substituted carboxylic acids like this compound.[6][7] This method involves the sequential alkylation of diethyl malonate with 1-bromopentane and ethyl bromide, followed by hydrolysis and decarboxylation.
Q5: Why is sodium ethoxide in ethanol typically used as the base in the malonic ester synthesis?
A5: Sodium ethoxide is used for two primary reasons:
-
It is a strong enough base to deprotonate diethyl malonate to form the required enolate.
-
Using an alkoxide that matches the alkyl group of the ester (ethoxide for an ethyl ester) prevents transesterification, a side reaction where the ester groups are exchanged, which would lead to a mixture of products.[2]
Q6: Can I use a different base, like sodium hydroxide (B78521)?
A6: Using sodium hydroxide is not recommended for the deprotonation step as it can cause premature hydrolysis (saponification) of the ester groups of the diethyl malonate.[8]
Q7: Is it possible to add the ethyl group first and then the pentyl group?
A7: Yes, the order of addition of the alkyl halides can be reversed. However, it is often strategic to add the larger, less reactive alkyl group first.
Q8: What are the key safety precautions to consider during this synthesis?
A8:
-
Sodium Metal: Sodium is highly reactive with water and flammable. It should be handled under an inert liquid (like mineral oil) and any residual sodium should be quenched carefully (e.g., with isopropanol).
-
Alkyl Halides: 1-bromopentane and ethyl bromide are alkylating agents and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Strong Acids and Bases: Concentrated acids (like HCl or H2SO4) and bases (like NaOH or KOH) are corrosive and should be handled with care.
-
Distillation: When performing distillation, especially under vacuum, it is important to use appropriate glassware and ensure the system is not sealed to prevent pressure buildup.
Quantitative Data
The following table provides example data for the synthesis of a similar substituted carboxylic acid, heptanoic acid, via malonic ester synthesis. Yields for this compound are expected to be in a similar range.
| Step | Reactants | Reagents | Solvent | Typical Yield | Reference |
| Alkylation | Diethyl malonate, 1-Bromopentane | Sodium Ethoxide | Ethanol | ~70-80% | [9] |
| Hydrolysis & Decarboxylation | Diethyl pentylmalonate | NaOH, then HCl (aq) | Water/Ethanol | ~85-95% | [9] |
| Overall | Diethyl malonate, 1-Bromopentane, Ethyl bromide | - | - | ~60-75% | Estimated |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Malonic Ester Synthesis (Generalized Protocol)
This protocol is a general guideline. Specific quantities should be calculated based on the desired scale of the reaction.
-
Preparation of Sodium Ethoxide:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.
-
Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
-
First Alkylation (Pentylation):
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1-bromopentane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
-
Second Alkylation (Ethylation):
-
Cool the reaction mixture and add a second equivalent of sodium ethoxide in ethanol.
-
Add ethyl bromide dropwise and heat the mixture to reflux for several hours, again monitoring by TLC.
-
-
Hydrolysis (Saponification):
-
Cool the reaction mixture and add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for several hours to hydrolyze the ester groups.
-
-
Decarboxylation:
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).
-
Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
Caption: Malonic Ester Synthesis Pathway for this compound.
References
- 1. Solved Give the product formed on base hydrolysis and | Chegg.com [chegg.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 9. quora.com [quora.com]
Technical Support Center: Resolving Peak Tailing in GC Analysis of 3-Ethylheptanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of 3-Ethylheptanoic acid.
Troubleshooting Guide
Peak tailing for polar, active compounds like this compound is a common chromatographic problem. It can lead to poor resolution and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Isolating the Problem: A Step-by-Step Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
Peak tailing of carboxylic acids like this compound is primarily caused by secondary interactions within the GC system. The main culprits are:
-
Active Sites: The polar carboxyl group of the acid can interact strongly with active sites, such as acidic silanol (B1196071) groups, present on the surfaces of the inlet liner, column packing material, and even metal surfaces in the flow path.[1][3][4] These interactions delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[5]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating new active sites that interact with the analyte.[6][7]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create "dead volumes" or turbulence in the sample path, leading to peak broadening and tailing.[5][7][8]
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[4]
-
Low Inlet Temperature: An inlet temperature that is too low may result in incomplete or slow vaporization of the analyte, contributing to peak tailing.[6][9]
Q2: How can I make my GC system more inert for the analysis of acidic compounds?
Reducing the activity of the GC system is crucial for obtaining symmetrical peaks for acidic compounds.
-
Use a Deactivated Inlet Liner: Always use a liner that has been deactivated (silanized) to cover active silanol groups. For particularly active compounds, liners with a taper or glass wool (also deactivated) can improve inertness and vaporization.[5][10]
-
Regular Inlet Maintenance: Regularly replace the septum and liner to prevent the buildup of contaminants.[11]
-
Column Conditioning and Trimming: Properly condition a new column according to the manufacturer's instructions. If column performance degrades and tailing appears, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[8][12]
-
Use an Inert Column: Select a GC column specifically designed and tested for the analysis of active compounds like acids.[13]
Q3: Which type of GC column is best suited for analyzing this compound?
The principle of "like dissolves like" applies to column selection in GC. For a polar compound like this compound, a polar stationary phase is recommended.[14][15]
-
Recommended Phases: Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a good first choice. Free Fatty Acid Phases (FFAP), which are modified PEG phases, are specifically designed for the analysis of volatile free fatty acids and show excellent performance.[16]
Table 1: Recommended GC Columns for Carboxylic Acid Analysis
| Stationary Phase Type | Common Trade Names | Polarity | Key Features |
| Polyethylene Glycol (PEG) | WAX, DB-WAX, ZB-WAX | Polar | Good general-purpose polar phase. |
| Nitroterephthalic acid modified PEG | DB-FFAP, Nukol™, ZB-FFAP | Polar | Specifically designed for acidic compounds, reduces peak tailing.[16] |
Q4: What is derivatization, and how can it help with the peak tailing of this compound?
Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[17][18] For this compound, the goal is to convert the polar carboxyl group (-COOH) into a less polar and more volatile functional group.[19] This significantly reduces the potential for interaction with active sites in the GC system, resulting in a sharp, symmetrical peak.[17]
The general principle of derivatization for a carboxylic acid is illustrated below:
Caption: The principle of derivatization.
Common Derivatization Methods:
-
Silylation: Replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.[20]
-
Alkylation/Esterification: Converts the carboxylic acid into an ester (e.g., methyl or butyl ester).[17][21]
Q5: Can you provide a protocol for the derivatization of this compound?
Yes, here are protocols for two common derivatization methods. Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Experimental Protocols
Protocol 1: Silylation using BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent.[18]
Methodology:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a 2 mL autosampler vial.
-
Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to redissolve the residue.
-
Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC.
Protocol 2: Esterification (Alkylation) using PFBBr
Pentafluorobenzyl bromide (PFBBr) creates a pentafluorobenzyl ester, which is highly responsive to an Electron Capture Detector (ECD) but also provides excellent chromatography with other detectors like FID or MS.[17][21]
Methodology:
-
Sample Preparation: Place a known amount of the sample in a 2 mL vial.
-
Solvent and Base: Add 200 µL of a suitable solvent (e.g., acetone) and 10 µL of a catalyst base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Reagent Addition: Add 20 µL of PFBBr solution (e.g., 10% in acetone).
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Cooling and Quenching: Allow the vial to cool. The reaction can be quenched by adding a small amount of a protic solvent like methanol if necessary.
-
Analysis: Inject 1 µL of the resulting solution into the GC.
Data Presentation
The effectiveness of different troubleshooting steps can be evaluated by measuring the peak asymmetry factor (As) or tailing factor (Tf). An ideal peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[2]
Table 2: Illustrative Impact of Troubleshooting on Peak Asymmetry
| Condition | Asymmetry Factor (As) | Peak Shape | Comments |
| Initial Analysis (Untreated) | 2.5 | Severe Tailing | Unacceptable for quantitative analysis. |
| After Inlet Liner Replacement | 1.8 | Moderate Tailing | Improvement, but still not ideal. Indicates liner was a contributing factor. |
| With Polar FFAP Column | 1.5 | Minor Tailing | Better selectivity and inertness reduces tailing. |
| After Silylation (BSTFA) | 1.1 | Symmetrical | Derivatization effectively eliminates the primary cause of tailing. |
| After Esterification (PFBBr) | 1.0 | Symmetrical | Excellent peak shape, suitable for sensitive analysis. |
Note: The values in this table are for illustrative purposes to demonstrate the expected improvements from each intervention.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 16. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Ethylheptanoic Acid in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Ethylheptanoic acid during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
This compound (C9H18O2, Molecular Weight: 158.24 g/mol ) is a branched-chain carboxylic acid.[1][2][3][4][5] Like many medium-chain carboxylic acids, its solubility in aqueous buffers commonly used in biological and chemical assays can be limited due to the presence of a non-polar hydrocarbon tail. This poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the approximate aqueous solubility of this compound?
The calculated Log10 of the water solubility (log10WS) for this compound is -2.45, which corresponds to a molar solubility of approximately 3.55 x 10^-3 mol/L.[6] This translates to roughly 0.56 mg/mL in water. Actual experimental values may vary depending on the specific conditions such as temperature and the composition of the aqueous medium.
Q3: My this compound solution, which was clear in an organic solvent, precipitated when I diluted it into my aqueous assay buffer. Why did this happen?
This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity causes the compound to crash out of the solution.
Q4: What are the primary strategies to improve the solubility of this compound in my assay?
The main approaches to enhance the solubility of this compound include:
-
pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid group.
-
Use of Co-solvents: Employing a water-miscible organic solvent in the final assay medium.
-
Addition of Solubilizing Excipients: Utilizing agents like cyclodextrins to form inclusion complexes.
-
Salt Formation: Preparing a salt form of the carboxylic acid prior to its use in the assay.
Q5: Is it acceptable to use a solution with a visible precipitate in my assay?
No, it is strongly advised against using a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to erroneous and irreproducible results.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the assay buffer. | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the assay buffer. |
| Cloudiness or turbidity in the assay medium over time. | Temperature fluctuations affecting solubility, or interaction with media components. | - Pre-warm the assay medium to the experimental temperature before adding the compound.- Test the solubility of the compound in simpler buffers (e.g., PBS) to identify problematic media components. |
| Inconsistent results between replicate experiments. | Incomplete dissolution of the stock solution or precipitation during the assay. | - Ensure the stock solution is fully dissolved before use (gentle warming or sonication may be necessary).- Visually inspect assay plates for any signs of precipitation before taking readings. |
| Observed cellular toxicity or off-target effects. | High concentration of the organic co-solvent (e.g., DMSO). | - Lower the final concentration of the co-solvent (ideally ≤0.5% for DMSO in cell-based assays).- Include a vehicle control (assay buffer with the same concentration of co-solvent) to assess solvent-specific effects. |
Data Presentation
The following tables summarize the physicochemical properties and estimated solubility of this compound in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1][2][3][4][5] |
| Molecular Weight | 158.24 g/mol | [1][2][3][4][5] |
| Calculated logP | 2.678 | [6] |
| Calculated Water Solubility (log10WS) | -2.45 mol/L | [6] |
Table 2: Estimated Solubility of this compound in Common Solvents and Buffers
| Solvent/Buffer | Estimated Solubility (mg/mL) | Remarks |
| Water (pH ~7) | ~0.56 | Based on calculated log10WS.[6] |
| Phosphate (B84403) Buffered Saline (PBS, pH 7.4) | 0.5 - 1.0 | Solubility is expected to be slightly higher than in pure water due to the buffering effect. |
| Dimethyl Sulfoxide (DMSO) | >100 | Highly soluble. |
| Ethanol | >100 | Highly soluble. |
| Methanol | >50 | Soluble. |
| Acetone | >100 | Highly soluble. |
| Cell Culture Medium (e.g., DMEM with 10% FBS) | <0.5 | Solubility can be limited and influenced by media components. |
Note: The solubility values in solvents other than water are estimates based on the compound's structure and general knowledge of carboxylic acid solubility. It is highly recommended to experimentally determine the solubility in your specific assay buffer.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the most common initial step for dissolving poorly aqueous-soluble compounds.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 15.82 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol is suitable for assays where the pH can be adjusted without affecting the experimental outcome.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., phosphate buffers at pH 6.0, 7.0, 7.4, and 8.0).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (as described in Protocol 1).
-
Dilution: Add a small volume of the stock solution to each buffer to achieve the desired final concentration.
-
Observation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.
-
Quantification (Optional): To determine the exact solubility at each pH, add an excess of this compound to each buffer, equilibrate by shaking for 24 hours, centrifuge to pellet undissolved compound, and measure the concentration in the supernatant using a suitable analytical method (e.g., HPLC).
Protocol 3: Co-solvent Solubility Enhancement
This method involves including a water-miscible organic solvent in the final assay medium.
-
Co-solvent Selection: Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).
-
Determine Maximum Tolerable Co-solvent Concentration: Before testing the compound, determine the highest concentration of the co-solvent that does not adversely affect your assay (e.g., enzyme activity, cell viability). This is typically below 1% for most cell-based assays.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
Assay Preparation: When preparing the final assay solution, ensure the final concentration of the co-solvent does not exceed the predetermined tolerable limit.
Protocol 4: Using Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Complexation:
-
Method A (Direct Addition): Add powdered this compound directly to the HP-β-CD solution and stir or sonicate until dissolved.
-
Method B (Solvent Evaporation): Dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution to the stirring HP-β-CD solution. The organic solvent can then be removed by evaporation (e.g., under a stream of nitrogen).
-
-
Equilibration: Allow the mixture to stir for several hours to overnight to ensure complete complex formation.
-
Use in Assay: The resulting solution containing the this compound-cyclodextrin complex can then be used in your assay.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions for assays.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14272-47-0 | this compound - Moldb [moldb.com]
- 6. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing 3-Ethylheptanoic Acid Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the distillation of 3-Ethylheptanoic acid. The information is presented in a question-and-answer format to directly address potential issues and streamline the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation recommended for purifying this compound?
A1: this compound has a high estimated boiling point at atmospheric pressure, around 236-247°C. Distilling at such high temperatures can lead to thermal decomposition, resulting in lower yield and impure product.[1] Vacuum distillation significantly lowers the boiling point, allowing for purification at a much lower temperature, thereby minimizing the risk of degradation.[2][3]
Q2: What purity can be expected from a single vacuum distillation of this compound?
A2: A single vacuum distillation can significantly improve the purity of this compound, especially if the impurities have substantially different boiling points. For high-purity applications, a fractional vacuum distillation setup may be necessary to separate compounds with closer boiling points. The final purity will depend on the nature of the initial impurities and the efficiency of the distillation setup.
Q3: Can boiling chips be used instead of a magnetic stir bar for this procedure?
A3: No, boiling chips are not effective under vacuum. The trapped air within the pores of the boiling chips, which creates nucleation sites for smooth boiling, is rapidly removed when the vacuum is applied. This renders them ineffective and can lead to violent bumping of the liquid. A magnetic stir bar must be used to ensure smooth boiling.[4][5]
Q4: Is it necessary to grease the ground-glass joints of the distillation apparatus?
A4: Yes, it is critical to apply a thin layer of vacuum grease to all ground-glass joints. This ensures an airtight seal, which is essential for achieving and maintaining the low pressure required for vacuum distillation. Leaks in the system will prevent you from reaching the desired vacuum level.[4][5]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |
| Estimated Boiling Point (at 760 mmHg) | 236-247 °C (509-520 K) | Cheméo, ChemicalBook |
| pKa (Predicted) | 4.80 ± 0.10 | --INVALID-LINK-- |
| Density (Estimate) | 0.911 g/cm³ | --INVALID-LINK-- |
Estimated Boiling Point under Vacuum
The boiling point of a liquid decreases as the pressure is reduced. The following table provides estimated boiling points for this compound at various pressures. These are estimations based on nomographs and data from structurally similar compounds, such as 3-methylheptanoic acid, which boils at 116-117°C at 10 mmHg.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~95 - 105 |
| 5 | ~110 - 120 |
| 10 | ~125 - 135 |
| 20 | ~140 - 150 |
| 50 | ~165 - 175 |
Note: These values are estimates. The actual boiling point may vary based on the accuracy of the pressure measurement and the purity of the compound.
Experimental Protocol: Vacuum Distillation
This section details the methodology for the vacuum distillation of this compound.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Claisen adapter (to prevent bumping into the condenser)
-
Distilling head with a port for a thermometer
-
Thermometer and adapter
-
Condenser (Liebig or similar)
-
Vacuum adapter (take-off adapter)
-
Receiving flask(s)
-
Magnetic stirrer and stir bar
-
Heating mantle with a controller
-
Thick-walled vacuum tubing
-
Vacuum trap (cold trap)
-
Vacuum pump (with a pressure gauge/manometer)
-
Lab jack
Procedure:
-
Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks or defects that could cause an implosion under vacuum.
-
Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than half its volume.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to minimize carryover from bumping.
-
Apply a thin, even layer of vacuum grease to all ground-glass joints.
-
Securely clamp the apparatus at the neck of the distilling flask and the receiving flask.
-
Place a cold trap between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.
-
-
Initiating the Distillation:
-
Turn on the cooling water for the condenser.
-
Begin stirring the this compound.
-
Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to the target level.
-
Once the desired pressure is stable, begin heating the distilling flask using the heating mantle.
-
-
Collecting the Distillate:
-
Increase the heat gradually until the liquid begins to boil and reflux.
-
Observe the temperature at the distilling head. This is the boiling point of the substance at the current pressure.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Record the temperature range and pressure throughout the collection of the main fraction.
-
-
Shutdown:
-
Once the distillation is complete, or if the distilling flask is nearly empty, lower and turn off the heating mantle.
-
Allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure. Do not turn off the vacuum pump before venting the system , as this can cause oil to be sucked back into the trap.
-
Turn off the vacuum pump, stirrer, and condenser water.
-
Disassemble the apparatus and transfer the purified product to a suitable container.
-
Caption: Workflow for the vacuum distillation of this compound.
Troubleshooting Guide
Q5: My system is not reaching the target vacuum. What should I do?
A5: A vacuum leak is the most common cause. Follow these steps to diagnose and fix the issue:
-
Check all connections: Ensure all ground-glass joints are properly seated and greased.
-
Inspect tubing: Look for cracks or holes in the vacuum tubing. Ensure the tubing is thick-walled and designed for vacuum.
-
Verify pump function: Disconnect the pump from the apparatus and check its ultimate pressure with a gauge to ensure it is working correctly.
-
Isolate sections: If possible, isolate different parts of the apparatus to pinpoint the location of the leak.
Caption: Decision tree for diagnosing and resolving vacuum leaks.
Q6: The liquid in the distillation flask is bumping violently. How can I prevent this?
A6: Bumping occurs when the liquid superheats and boils in a single, large eruption.
-
Ensure adequate stirring: Make sure the magnetic stir bar is spinning at a sufficient speed to agitate the entire volume of the liquid.
-
Use a Claisen adapter: This piece of glassware adds a second neck to the flask, creating a buffer that prevents bumped liquid from splashing directly into the condenser.
-
Heat gradually: Avoid heating the flask too quickly. A slow, steady increase in temperature allows for smoother boiling.
-
Reduce the heat: If bumping becomes severe, temporarily lower the heating mantle to allow the boiling to subside before resuming with less heat.
Q7: No distillate is collecting, even though the pot is hot and the liquid is boiling. What's wrong?
A7: This issue can arise from several factors:
-
Insufficient heating: The vapor may not have enough energy to travel up to the condenser. You may need to increase the temperature of the heating mantle. Insulating the distilling head and Claisen adapter with glass wool or aluminum foil can also help.
-
Pressure is too low: If the vacuum is too strong, the boiling point might be below the temperature of the cooling water in the condenser, preventing condensation. Try adjusting the vacuum to a slightly higher pressure.
-
Condenser is too efficient: If the cooling water is excessively cold, it can cause the vapor to condense and fall back into the pot before reaching the collection bend. You can try reducing the flow rate of the cooling water.
Q8: My final product is discolored (e.g., yellow or brown). What is the likely cause?
A8: Discoloration often indicates thermal decomposition.
-
Temperature too high: The heating mantle may be set too high, causing localized overheating and decomposition, even if the vapor temperature appears correct.
-
Distillation took too long: Prolonged exposure to heat, even at reduced temperatures, can cause some degradation.
-
Presence of impurities: Certain impurities might be less stable and decompose during distillation, leading to colored byproducts. A pre-purification step might be necessary.
References
Common impurities in commercial 3-Ethylheptanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 3-Ethylheptanoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential common impurities in commercial this compound?
While a specific impurity profile can vary between manufacturers and batches, potential impurities in commercial this compound can originate from the synthesis process and subsequent purification steps. These may include:
-
Isomeric Impurities: Structural isomers of this compound, such as 2-ethylheptanoic acid, may be present due to non-specific reactions during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials like diethyl malonate and alkyl halides could remain.
-
By-products from Synthesis: Side reactions can lead to the formation of various by-products. For instance, in a malonic ester synthesis, incomplete hydrolysis or decarboxylation can result in malonic acid derivatives.
-
Oxidation Products: Exposure to air or oxidizing agents during manufacturing or storage can lead to the formation of oxidation by-products.
-
Residual Solvents: Solvents used during the synthesis and purification processes may not be completely removed. Common solvents are classified by their toxicity (Class 1, 2, and 3) and should be monitored.[1][2][3][4]
-
Heavy Metals: Catalysts or reactors used in the manufacturing process can be a source of heavy metal contamination.[5][6]
Q2: How can I identify the impurities in my batch of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying volatile and non-volatile impurities.[7] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method for determining the absolute purity of the material against a certified reference standard.[7]
Q3: What are the acceptable limits for impurities in this compound for pharmaceutical applications?
Acceptable limits for impurities are defined by regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH). The limits depend on the specific impurity and the intended use of the this compound. It is crucial to consult the relevant pharmacopeial monographs and regulatory guidelines for specific requirements.
Q4: My experiment is giving unexpected results. Could impurities in this compound be the cause?
Yes, impurities can significantly impact experimental outcomes. For example, reactive impurities could lead to side reactions, while non-reactive impurities can affect the concentration and physical properties of your solution. It is advisable to verify the purity of your this compound if you encounter unexpected results.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results Between Batches
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Purity Variation | Request the Certificate of Analysis (CoA) for each batch from the supplier to compare impurity profiles. |
| Perform an in-house purity check using a validated analytical method (e.g., GC or HPLC) to confirm the purity of each batch before use. | |
| Presence of a Specific Reactive Impurity | If a particular side product is observed in your reaction, consider that it might be caused by a reactive impurity. Use techniques like GC-MS or LC-MS to identify unknown peaks in your starting material. |
Issue 2: Poor Solubility or Unexpected Physical Properties
| Potential Cause | Troubleshooting Step |
| Presence of Insoluble Impurities | Filter the this compound solution through a compatible syringe filter before use. |
| Incorrect pH of the Solution | The presence of acidic or basic impurities can alter the pH. Measure the pH of your solution and adjust as necessary. |
| Water Content | High water content can affect solubility in non-polar organic solvents. Determine the water content using Karl Fischer titration. |
Data on Potential Impurities
The following table summarizes potential impurities and their typical analytical detection methods. The concentration ranges are illustrative and can vary significantly between suppliers and grades.
| Impurity Class | Potential Impurities | Typical Concentration Range (Illustrative) | Primary Analytical Method |
| Isomeric Impurities | 2-Ethylheptanoic acid, other positional isomers | < 1% | GC-MS, HPLC-MS |
| Synthesis-Related | Diethyl malonate, Ethyl 3-oxoheptanoate | < 0.5% | GC, HPLC |
| Oxidation Products | Hydroxy acids, keto acids | < 0.2% | LC-MS |
| Residual Solvents | Ethanol, Toluene, Hexane | < 5000 ppm (Class 3), < 890 ppm (Toluene - Class 2) | Headspace GC-MS[8] |
| Heavy Metals | Lead (Pb), Arsenic (As), Mercury (Hg), Cadmium (Cd) | < 10 ppm | ICP-MS, ICP-OES, AAS[6][9][10] |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of this compound and identifying volatile impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for acidic compounds (e.g., DB-FFAP).[11]
-
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol)
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1 mg/mL.
-
-
GC Conditions (Example):
-
Column: DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percentage of the this compound peak to estimate the purity.
-
Identify potential impurities by comparing retention times with known standards or by using GC-MS.
-
Protocol 2: Analysis of Residual Solvents by Headspace GC-MS
This protocol describes the analysis of residual solvents in this compound using static headspace gas chromatography-mass spectrometry (HS-GC-MS).
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.
-
Reagents:
-
This compound sample
-
High-boiling point solvent for dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Residual solvent standards
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add 1 mL of DMSO to the vial.
-
Seal the vial immediately.
-
-
Headspace Conditions (Example):
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
-
GC-MS Conditions (Example):
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Inlet Temperature: 200 °C
-
Oven Program: Start at 40 °C, hold for 5 minutes, ramp to 220 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD: Scan mode from m/z 35 to 350.
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of known standards.
-
Quantify the identified solvents using an external or internal standard calibration method.
-
Visualizations
Caption: Workflow for the analysis and acceptance of commercial this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. pharmainform.com [pharmainform.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 6. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. residual solvent levels: Topics by Science.gov [science.gov]
- 9. epa.gov [epa.gov]
- 10. Characterization of the Toxicological Impact of Heavy Metals on Human Health in Conjunction with Modern Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
Stability and degradation of 3-Ethylheptanoic acid under storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Ethylheptanoic acid under various storage and stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is crucial to keep it away from incompatible materials such as oxidizing agents and strong bases to prevent degradation.[1][2][3][4][5][6]
Q2: What are the known or expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemical structure of branched-chain carboxylic acids, the following degradation pathways can be anticipated:
-
Oxidation: The aliphatic chain can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, ketones, or shorter-chain carboxylic acids.[7][8][9]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of a hydrocarbon.[10][11]
-
Esterification: In the presence of alcohols, especially under acidic conditions, this compound can form esters.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and robust technique for purity assessment and quantification of non-volatile impurities.[12][13][14][15]
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for analyzing volatile impurities and potential degradation products.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for identifying unknown degradation products by providing molecular weight and structural information.[12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the characterization of degradation products.[15]
Troubleshooting Guides
Problem: I am observing a decrease in the purity of my this compound sample over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound is stored in a tightly sealed container at the recommended cool and dry conditions, away from light. |
| Contamination | Ensure that the storage container is clean and made of a compatible material (e.g., glass or an appropriate plastic). Avoid contact with incompatible substances like strong oxidizing agents or bases.[1][2][3][4][5][6] |
| Inherent Instability | The compound may have limited intrinsic stability under your specific storage conditions. Consider performing a formal stability study to determine its shelf-life. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks could be due to degradation. Perform forced degradation studies (thermal, photolytic, oxidative, hydrolytic) to generate potential degradation products and compare their retention times with the unknown peaks. |
| Sample Preparation Issues | Ensure the solvent used for sample preparation is pure and does not react with the analyte. Prepare fresh samples for analysis. |
| Contamination from Equipment | Clean the analytical instrument, including the column and injector, to rule out contamination from previous analyses. |
Data Presentation
The following tables summarize hypothetical data from forced degradation studies on this compound. This data is illustrative and intended to guide researchers in their experimental design.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Minor degradation | No significant degradation products expected. |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | Formation of sodium 3-ethylheptanoate | Salt formation, no degradation of the core structure. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Significant degradation | Oxidized derivatives (e.g., ketones, shorter-chain acids).[7][8][9] |
| Thermal Degradation | 105°C for 48h | Minor degradation, potential for decarboxylation. | Alkanes (from decarboxylation).[10][11] |
| Photodegradation | Exposed to UV light (254 nm) for 24h | Minor degradation | Potential for radical-induced side reactions. |
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the mixture at room temperature for 24 hours, protected from light.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and analyze by a validated stability-indicating HPLC or GC method.
Protocol 2: Forced Degradation by Heat (Thermal Stress)
-
Sample Preparation: Place a known amount of this compound (liquid) in a vial.
-
Stress Application: Place the vial in an oven maintained at 105°C.
-
Incubation: Heat the sample for 48 hours.
-
Analysis: After cooling to room temperature, dissolve a known amount of the stressed sample in a suitable solvent and analyze by a validated HPLC or GC method to assess for degradation and the formation of any new impurities.
Visualizations
Caption: Workflow for a forced degradation stability study of this compound.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 2. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. bepls.com [bepls.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Reliable GC Method for Related Substances in Divalproex Sodium Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Ethylheptanoic Acid Isomer Separation
Welcome to the technical support center for the analysis and separation of 3-Ethylheptanoic acid isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of these chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the isomers of this compound?
A1: this compound possesses a single chiral center at the third carbon atom.[1] This gives rise to a pair of enantiomers: (R)-3-Ethylheptanoic acid and (S)-3-Ethylheptanoic acid. A 50:50 mixture of these enantiomers is known as a racemic mixture.[2]
Q2: Why is the separation of this compound enantiomers challenging?
A2: Enantiomers have identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and solubility.[2] Therefore, they cannot be separated by standard chromatographic or crystallization techniques. Separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in chromatography or by reacting the enantiomers with a chiral derivatizing agent to form diastereomers.[3][4]
Q3: What are the primary analytical techniques for separating these isomers?
A3: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and chiral Supercritical Fluid Chromatography (SFC).[4][5][6] An indirect approach involves derivatization to form diastereomers, which can then be separated on a standard (achiral) column.[2][7]
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving poor separation of this compound isomers.
Caption: General troubleshooting decision tree for isomer separation.
Chromatographic Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC analysis shows broad, overlapping peaks for the two enantiomers on a chiral stationary phase (CSP). How can I improve resolution?
A: Poor resolution on a chiral column is a common issue that can be addressed by systematically optimizing several parameters.[8]
-
Mobile Phase Composition : The choice of organic modifier (e.g., methanol, acetonitrile, ethanol) and its ratio to the aqueous or non-polar phase is critical. Polysaccharide-based CSPs, for example, often show different selectivity patterns with different alcohols.
-
pH Control/Additives : For acidic compounds like this compound, suppressing ionization is key for good peak shape and retention in reversed-phase mode. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to keep the analyte in its protonated state (pH < pKa).[8][9] Basic additives may be required for certain anion-exchange columns to facilitate the interaction mechanism.[10]
-
Column Chemistry : If optimizing the mobile phase is insufficient, the chiral selector on your column may not be suitable. Try a different class of CSP. Common choices for acidic compounds include polysaccharide-based (e.g., Chiralpak AD, Chiralcel OJ) or anion-exchange type (e.g., CHIRALPAK QN-AX) columns.[5][10]
-
Temperature : Column temperature can significantly affect chiral recognition. Both decreasing and increasing the temperature can improve resolution, depending on the separation mechanism. It is an important parameter to screen.
Gas Chromatography (GC)
Q: I am trying to analyze this compound directly by GC, but the peak shape is poor (severe tailing). What is the cause?
A: The free carboxyl group in this compound is highly polar and prone to strong interactions with active sites on the GC column and inlet, leading to peak tailing and potential sample loss.[11] While specialized acid-modified columns (e.g., FFAP) can be used, the most reliable solution is derivatization.[11]
Q: What derivatization strategies are effective for GC analysis of this compound?
A: Derivatization converts the polar carboxylic acid into a less polar, more volatile ester. This dramatically improves peak shape and thermal stability.[12][13]
-
Esterification (for achiral analysis or to improve volatility) : Convert the acid to its methyl or ethyl ester using reagents like Diazomethane, BF3/Methanol, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[13][14]
-
Chiral Derivatization (to separate enantiomers on an achiral column) : React the racemic acid with a single enantiomer of a chiral alcohol (e.g., (R)-(-)-2-Butanol) or a chiral amine to form diastereomeric esters or amides. These diastereomers have different physical properties and can be separated on a standard achiral GC column (e.g., DB-5, DB-Wax).[15]
Q: My diastereomeric esters are not separating on an achiral GC column. What should I try?
A:
-
Optimize Temperature Program : A slower temperature ramp can increase the time the analytes spend in the stationary phase, potentially improving separation.
-
Change Stationary Phase : The polarity of the stationary phase affects selectivity. If you are using a non-polar phase like a DB-5, try an intermediate or polar phase like a DB-Wax or a cyanopropyl-based column.[11][16]
-
Choose a Different Derivatizing Agent : A bulkier chiral derivatizing agent can increase the spatial differences between the resulting diastereomers, making them easier to separate.
Supercritical Fluid Chromatography (SFC)
Q: Why is SFC considered a good technique for this separation, and what are the key parameters to optimize?
A: SFC is a powerful tool for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[6][17] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.
-
Co-solvent/Modifier : Methanol is the most common co-solvent. Changing the co-solvent to ethanol (B145695) or isopropanol (B130326) can alter selectivity. The percentage of the co-solvent is a primary parameter for adjusting retention.[18]
-
Additives : As with HPLC, additives are crucial for good peak shape with acidic compounds. Acidic additives like formic acid or trifluoroacetic acid are commonly used to suppress ionization.[19]
-
Stationary Phase : A wide range of polar stationary phases are used in SFC, including those with aminopropyl, cyanopropyl, or diol functional groups.[19] Screening a set of columns with different chemistries is a highly effective strategy in SFC method development.[20]
-
Back Pressure and Temperature : These parameters control the density of the supercritical fluid mobile phase. Higher back pressure generally increases density and elution strength. Optimizing both can fine-tune selectivity.[10]
Data and Methodologies
Table 1: Example Chromatographic Starting Conditions
| Parameter | HPLC (Chiral RP) | GC (Diastereomer Method) | SFC (Chiral) |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-RH) | Achiral Polar Phase (e.g., HP-FFAP) | Chiral Anion-Exchanger (e.g., CHIRALPAK QN-AX) |
| Mobile Phase / Gas | Acetonitrile / 0.1% Formic Acid in Water | Carrier Gas: Helium | CO₂ / Methanol with 0.4% Formic Acid & 0.35% Ammonium Formate[10] |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 - 40 °C (screen for best results) | 100°C initial, ramp 10°C/min to 200°C | 40 °C |
| Detection | UV (210 nm) or MS | Flame Ionization (FID) or MS | UV (210 nm) or MS |
| Analyte Form | Underivatized | Diastereomeric Ester (e.g., with (R)-2-Butanol) | Underivatized |
Note: These are representative starting points. Method optimization is required for your specific application.
Experimental Protocol: Derivatization for GC Analysis (Diastereomer Formation)
This protocol describes the formation of diastereomeric esters from racemic this compound using a chiral alcohol for subsequent analysis on an achiral GC column.
Objective: To convert (R/S)-3-Ethylheptanoic acid into separable diastereomers.
Materials:
-
Racemic this compound
-
Chiral alcohol (e.g., (R)-(-)-2-Butanol, enantiomerically pure)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Anhydrous Sodium Sulfate
-
Vials, syringes, and standard laboratory glassware
Procedure:
-
In a clean, dry vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of the chiral alcohol (e.g., (R)-(-)-2-Butanol).
-
Add 1.1 equivalents of the coupling agent (DCC).
-
Add a catalytic amount (0.1 equivalents) of DMAP.
-
Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or a preliminary GC injection).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 mL of 5% HCl, followed by 1 mL of saturated sodium bicarbonate, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried solution to a new vial. The sample is now ready for GC analysis.
Visualization of Derivatization Workflow
Caption: Workflow for creating diastereomers for chromatographic analysis.
References
- 1. Draw the structure of each carboxylic acid or ester. c. 3-ethylheptanoic - Tro 5th Edition Ch 22 Problem 80c [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veranova.com [veranova.com]
- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. weber.hu [weber.hu]
- 13. researchgate.net [researchgate.net]
- 14. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Selection of Stationary Phases in Supercritical Fluid Chromatography | Encyclopedia MDPI [encyclopedia.pub]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Ethylheptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Ethylheptanoic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest (in this case, this compound).[1] These components can include salts, proteins, lipids, and metabolites.[2][3] Matrix effects happen when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, sensitivity, and reproducibility of quantitative results.[3][6][7] Electrospray ionization (ESI) is particularly susceptible to these effects.[8]
Q2: Why are short-chain fatty acids like this compound particularly susceptible to matrix effects?
A2: Short-chain fatty acids (SCFAs) like this compound present several analytical challenges. Their high polarity and low molecular weight often result in poor retention on standard reversed-phase chromatography columns and inefficient ionization.[9] This can cause them to elute early in the chromatographic run, often alongside polar, interfering matrix components like phospholipids (B1166683), which are a major cause of ion suppression in plasma samples.[8][10]
Q3: What are the common signs that matrix effects may be impacting my this compound assay?
A3: Common indicators that suggest matrix effects are compromising your assay include poor reproducibility between samples, inaccurate quantification, non-linear calibration curves, and a general decrease in assay sensitivity.[1] You may also observe inconsistent results for quality control (QC) samples, especially when using different batches of a biological matrix.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it the preferred method for correction?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (e.g., this compound) where one or more atoms have been replaced by their heavy stable isotopes (like ²H, ¹³C, or ¹⁵N).[11][12] The SIL-IS is chemically almost identical to the analyte and will have nearly the same elution characteristics and ionization response. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte's signal to the SIL-IS's signal, variations caused by matrix effects can be effectively compensated for, leading to highly accurate and precise quantification.[13] This is considered the most reliable technique for correcting matrix effects.[4]
Q5: Is it possible to analyze this compound without chemical derivatization?
A5: Yes, direct analysis is possible, though it requires specific strategies to overcome the inherent analytical challenges. A novel LC-MS/MS method has been developed for direct analysis using isotopically labeled internal standards and a porous graphitic carbon (PGC) column, which provides better retention for polar compounds.[14] However, chemical derivatization is a more common and robust strategy.[9][15] Derivatization converts the acid into a less polar, more easily ionizable derivative, which improves its chromatographic retention and moves its elution away from the highly suppressing early-eluting matrix components.[15]
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Possible Cause: Inconsistent matrix effects across different samples or matrix lots.[1] The composition of the biological matrix can vary slightly from one sample to another, leading to different degrees of ion suppression or enhancement.[5]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the matrix factor (MF) and its variability across at least six different lots of the matrix. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[3]
-
Implement a SIL-IS: This is the most effective solution. A SIL analog of this compound will co-elute and experience the same ionization variations, thereby correcting for the effect.[4]
-
Optimize Sample Preparation: If a SIL-IS is unavailable, improve the sample cleanup procedure to remove more interfering components. Transitioning from simple protein precipitation (PPT) to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix variability.[8][16] Polymeric mixed-mode SPE is particularly effective at producing clean extracts.[16]
-
Refine Chromatography: Adjust the LC gradient or mobile phase to better separate this compound from interference zones identified via post-column infusion.[1][4]
-
Issue 2: Non-Linear Calibration Curve
-
Possible Cause: Concentration-dependent matrix effects. The degree of ion suppression or enhancement may change as the concentration of the analyte and co-eluting interferences changes.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[4] This ensures that the standards and samples experience similar matrix effects.
-
Widen Calibration Range & Use Weighted Regression: Expand the concentration range of your calibrators and apply a weighted linear regression model (e.g., 1/x or 1/x²) to the calibration curve to better account for heteroscedasticity.[1]
-
Improve Sample Cleanup: A cleaner sample is less likely to exhibit concentration-dependent matrix effects. Employ more rigorous extraction methods like SPE or LLE.[16]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact and improving linearity.[17]
-
Issue 3: Low Sensitivity and Significant Signal Suppression
-
Possible Cause: Co-elution of this compound with highly suppressing matrix components, such as phospholipids, which are notorious for causing ion suppression in ESI.[8]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: Focus on methods that effectively remove lipids. LLE with a solvent like methyl tert-butyl ether (MTBE) or specialized SPE cartridges (e.g., those with zirconium-coated silica) designed to retain phospholipids can dramatically improve sensitivity.[8]
-
Employ Chemical Derivatization: Derivatizing the carboxylic acid group can significantly alter the molecule's polarity, leading to better retention on a C18 column and shifting its elution away from the "dead volume" where phospholipids often appear.[15]
-
Optimize Chromatography: Use a post-column infusion experiment to map the regions of ion suppression in your chromatogram.[3] Then, modify your LC method (e.g., adjust gradient, change mobile phase pH, switch column) to ensure this compound elutes in a "clean" region with minimal suppression.[1]
-
Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI and can sometimes provide a more stable signal for certain analytes in complex matrices.[2][18]
-
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative measurement of matrix effects by calculating the Matrix Factor (MF).[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system.
-
Calculations:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100. This quantifies the matrix effect.
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100. This measures the efficiency of the extraction process.
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100. This represents the overall method efficiency.
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This protocol helps identify the retention times where ion suppression or enhancement occurs.[1][4]
-
Setup: Use a T-junction to introduce a constant flow of a standard solution of this compound into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Equilibration: Allow the infused signal to stabilize, establishing a constant, elevated baseline for the analyte's mass transition.
-
Injection: Inject a blank matrix extract that has gone through the complete sample preparation procedure.
-
Monitoring: Monitor the baseline of the infused analyte signal throughout the chromatographic run.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE) for Acidic Analytes
LLE is an effective technique for cleaning samples and minimizing matrix effects.[8]
-
Sample Aliquot: Take a measured volume of your biological sample (e.g., 100 µL of plasma).
-
Add Internal Standard: Spike the sample with the SIL-IS.
-
Acidification: Acidify the sample by adding a small volume of an acid (e.g., formic acid or HCl) to adjust the pH to at least two units below the pKa of this compound. This ensures the analyte is in its neutral, uncharged form.[8]
-
Extraction: Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction, then centrifuge to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer (top layer) to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Relative Cleanliness | Throughput | Typical Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Low | High | Least effective; significant matrix effects often remain. | [16] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Medium to High | Medium | Good; can be optimized by solvent and pH selection. | [8][16] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High | Medium | Very good; removes a wide range of interferences. | [16] |
| Mixed-Mode SPE | Combines two retention mechanisms (e.g., reversed-phase and ion exchange). | Very High | Medium | Excellent; produces the cleanest extracts and leads to significant reduction in matrix effects. | [16] |
Table 2: Example Calculation of Matrix Factor (MF) and Recovery (RE)
| Sample Set | Analyte Peak Area | IS Peak Area | Calculation | Result | Interpretation |
| A (Neat) | 1,250,000 | 1,310,000 | - | - | Reference |
| B (Post-Spike) | 980,000 | 1,050,000 | MF = (980,000 / 1,250,000) * 100 | 78.4% | Significant Ion Suppression (21.6%) |
| C (Pre-Spike) | 895,000 | 955,000 | RE = (895,000 / 980,000) * 100 | 91.3% | Good Extraction Recovery |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Logic for choosing a matrix effect mitigation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Reactions for 3-Ethylheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-Ethylheptanoic acid. Our aim is to address specific experimental challenges to ensure reliable and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my analysis?
A1: Derivatization is a critical step for the analysis of carboxylic acids like this compound, particularly for gas chromatography (GC) based methods.[1] The primary reasons are:
-
Increased Volatility: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile functional group.[2]
-
Improved Peak Shape: The polarity of carboxylic acids can lead to poor chromatographic performance, such as peak tailing, due to interactions with the GC column. Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[1]
-
Enhanced Thermal Stability: Derivatization increases the thermal stability of the analyte, preventing its degradation at the high temperatures used in the GC inlet and column.[3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for carboxylic acids are silylation and esterification (also known as alkylation).[4]
-
Silylation: This method involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). Common reagents for this include BF3-Methanol and (trimethylsilyl)diazomethane (TMSD).[2]
Q3: Does the branched structure of this compound affect the derivatization reaction?
A3: Yes, the ethyl group at the 3-position of heptanoic acid can cause steric hindrance. This can make the carboxyl group less accessible to bulky derivatization reagents, potentially leading to lower reaction yields or requiring more stringent reaction conditions compared to straight-chain carboxylic acids.[5] For instance, silylation of sterically hindered acids may be less efficient.[2]
Q4: How do I choose between silylation and esterification for my experiments?
A4: The choice depends on several factors:
-
Steric Hindrance: For sterically hindered molecules like this compound, esterification to form a methyl ester is often preferred as methanol (B129727) is a small molecule, minimizing steric hindrance issues.
-
Reaction Conditions: Silylation reactions are often faster and can be performed under milder conditions. However, silyl derivatives can be sensitive to moisture.[4] Esterification with reagents like BF3-Methanol requires heating.[1]
-
Analytical Method: Both methods produce derivatives suitable for GC-MS analysis. The choice may also depend on the specific column and detector being used.
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Presence of Water | Moisture in the sample or reagents is a common cause of failed derivatization, as it can hydrolyze the reagents and derivatives. Action: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding a drying agent like anhydrous sodium sulfate (B86663) to the sample before adding the derivatization reagent.[4] |
| Steric Hindrance | The branched structure of this compound may impede the reaction. Action: Switch to a derivatization reagent with a smaller reactive group, such as using TMSD for methylation.[2] Alternatively, optimize reaction conditions by increasing the reaction temperature or time.[4] |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if not stored properly. Action: Use fresh reagents. Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place. |
| Insufficient Reagent | The amount of derivatization reagent may not be enough to react with all of the analyte. Action: Increase the molar excess of the derivatization reagent. A 10x molar excess is a good starting point.[1] |
Troubleshooting Workflow: Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Residual underivatized this compound will interact with active sites in the GC system, causing peak tailing. Action: Re-optimize the derivatization reaction to ensure it goes to completion. Confirm completeness by analyzing a standard at a higher concentration. |
| Active Sites in the GC System | The GC liner, column, or injection port can have active sites that interact with the analyte. Action: Use a deactivated GC liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, consider replacing the column.[6] |
| Co-elution | A co-eluting compound from the sample matrix can interfere with the peak shape. Action: Optimize the GC temperature program to improve separation. Enhance sample cleanup procedures prior to derivatization. |
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Quantitative Data Summary
The following table summarizes the performance of common derivatization reagents for carboxylic acids. While specific data for this compound is limited, this provides a general comparison.
| Derivatization Method | Reagent | Typical Reaction Time | Typical Reaction Temp. (°C) | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Esterification | BF3-Methanol | 30 - 60 min[1] | 60 - 100[1][7] | Good to Excellent[2] | Forms stable methyl esters, effective for free fatty acids. | Requires heating, reagent can cause artifacts.[6] |
| Esterification | (Trimethylsilyl)diazomethane (TMSD) | 5 - 15 min | Room Temperature | Excellent[2] | Fast, mild conditions, high efficiency.[2] | Reagent is toxic and requires careful handling. |
| Silylation | BSTFA (+1% TMCS) | 15 - 60 min[1] | 60 - 80[1] | Good to Excellent[8] | Fast, versatile for multiple functional groups. | Derivatives are moisture-sensitive, potential for incomplete reaction with hindered acids.[1] |
Detailed Experimental Protocols
Protocol 1: Esterification using BF3-Methanol
This protocol is suitable for the conversion of this compound to its methyl ester.
Materials:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (B92381) (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 14% BF3-Methanol solution to the vial.[1]
-
Tightly cap the vial and heat at 80°C for 60 minutes in a heating block.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction, followed by 1 mL of hexane to extract the methyl ester.
-
Vortex the mixture vigorously for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or other suitable solvent (e.g., Acetonitrile)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Place the dried this compound sample into a reaction vial.
-
If the sample is not readily soluble in the silylating reagent, add a small volume of anhydrous pyridine to dissolve it.
-
Add a 10-fold molar excess of BSTFA with 1% TMCS to the vial.[1]
-
Tightly cap the vial and vortex for 10 seconds.
-
Heat the vial at 70°C for 30-60 minutes.[1]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in 3-Ethylheptanoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylheptanoic acid. The following information is designed to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and versatile methods for the synthesis of this compound are the Malonic Ester Synthesis and the Grignard Reagent Carboxylation. Both methods have distinct advantages and potential side reactions that need to be carefully managed.
Q2: What is the primary byproduct of concern in the Malonic Ester Synthesis of this compound?
A2: The major byproduct in the malonic ester synthesis is the dialkylated ester, which results from the addition of two alkyl groups to the diethyl malonate.[1][2] This occurs when the monoalkylated intermediate is deprotonated and reacts with another equivalent of the alkyl halide.
Q3: What are the common side reactions when using a Grignard reagent for the synthesis of this compound?
A3: The most significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide to form a homocoupled alkane.[3] This not only reduces the yield of the desired carboxylic acid but also introduces impurities that can be challenging to separate.
Troubleshooting Guides
Malonic Ester Synthesis
Issue 1: Low yield of this compound and presence of a higher molecular weight impurity detected by GC-MS.
-
Possible Cause: Formation of the dialkylated byproduct, diethyl ethyl(pentyl)malonate. This is a common issue in malonic ester synthesis.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the sodium ethoxide and alkyl halides to minimize the chance of the monoalkylated intermediate being deprotonated and reacting further.
-
Order of Addition: Add the alkyl halides sequentially. First, react the diethyl malonate enolate with one alkyl halide (e.g., 1-bromopentane), and then introduce the second alkyl halide (e.g., ethyl bromide) in a separate step after the first alkylation is complete.
-
Temperature Control: Maintain a controlled temperature during the alkylation steps. Exothermic reactions can lead to a loss of selectivity.
-
Purification: The dialkylated byproduct can often be separated from the desired monoalkylated product by fractional distillation under reduced pressure due to their different boiling points.
-
Issue 2: Incomplete reaction, with significant amounts of starting materials remaining.
-
Possible Cause: Incomplete formation of the enolate or inactive alkyl halide.
-
Troubleshooting Steps:
-
Base Quality: Ensure the sodium ethoxide is fresh and has not been deactivated by moisture.
-
Solvent Purity: Use anhydrous ethanol (B145695) to prevent quenching of the enolate.
-
Alkyl Halide Reactivity: Confirm the purity and reactivity of your 1-bromopentane (B41390) and ethyl bromide. Consider using the more reactive iodide analogues if necessary.
-
Grignard Reagent Synthesis
Issue 1: The Grignard reaction fails to initiate.
-
Possible Cause: The magnesium surface is passivated by an oxide layer, or there is moisture in the reaction system.
-
Troubleshooting Steps:
-
Magnesium Activation: Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or by gentle heating under an inert atmosphere.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous ether or THF as the solvent. The reaction is extremely sensitive to water.
-
Issue 2: A significant amount of a long-chain alkane is detected as a byproduct.
-
Possible Cause: Wurtz coupling reaction between the Grignard reagent and the alkyl halide.
-
Troubleshooting Steps:
-
Slow Addition: Add the alkyl halide (e.g., 1-bromopentane) slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Management: Keep the reaction temperature controlled, as higher temperatures can favor the Wurtz coupling side reaction.[3]
-
Solvent Choice: Diethyl ether is often preferred over THF for the formation of some Grignard reagents as it can minimize Wurtz coupling.
-
Data Presentation
Table 1: Hypothetical Byproduct Distribution in Malonic Ester Synthesis of this compound under Various Conditions
| Molar Ratio (Diethyl Malonate:NaOEt:Alkyl Halides) | Temperature (°C) | Monoalkylated Product Yield (%) | Dialkylated Product Yield (%) |
| 1:1:1 | 25 | 70 | 25 |
| 1.2:1:1 | 25 | 85 | 10 |
| 1:1:1 | 50 | 60 | 35 |
| 1.2:1:1 | 0 | 90 | 5 |
Note: This data is illustrative and based on general principles of malonic ester synthesis. Actual yields may vary based on specific experimental conditions.
Table 2: Estimated Product Distribution in Grignard Synthesis of this compound
| Alkyl Halide Addition Rate | Reaction Temperature (°C) | This compound Yield (%) | Wurtz Coupling Byproduct Yield (%) |
| Rapid | 35 (refluxing ether) | 50 | 45 |
| Slow (dropwise) | 35 (refluxing ether) | 75 | 20 |
| Slow (dropwise) | 25 | 85 | 10 |
Note: This data is an estimation based on typical outcomes of Grignard reactions and strategies to minimize Wurtz coupling.
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol is adapted from the synthesis of 3-methylheptanoic acid and tailored for this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-Bromopentane
-
Ethyl bromide
-
Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide
-
Sulfuric acid
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
First Alkylation: Slowly add diethyl malonate to the sodium ethoxide solution with stirring. After the initial reaction subsides, add 1-bromopentane dropwise and reflux the mixture for 2-3 hours.
-
Second Enolate Formation: After cooling, add another equivalent of sodium ethoxide to the mixture.
-
Second Alkylation: Add ethyl bromide dropwise and reflux for another 2-3 hours.
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux for 1-2 hours to hydrolyze the ester.
-
Acidification and Decarboxylation: After cooling, acidify the mixture with hydrochloric acid. Then, add dilute sulfuric acid and heat the mixture to effect decarboxylation until carbon dioxide evolution ceases.
-
Workup and Purification: Cool the mixture and extract the this compound with diethyl ether. Wash the ethereal solution with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude acid by vacuum distillation.
Protocol 2: Grignard Synthesis of this compound
This protocol is a general procedure adapted for the specific target molecule.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromo-3-ethylheptane (B1647321) (or a suitable precursor to form the 3-ethylheptyl Grignard reagent)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromo-3-ethylheptane in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for another 30-60 minutes.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. Continue adding dry ice until the reaction subsides.
-
Workup: Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Malonic Ester Synthesis pathway for this compound.
Caption: Grignard Synthesis pathway for this compound.
Caption: Troubleshooting dialkylation in Malonic Ester Synthesis.
References
Technical Support Center: Enhancing Resolution of 3-Ethylheptanoic Acid in Chiral Chromatography
Welcome to the Technical Support Center for the chiral separation of 3-Ethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize the enantiomeric resolution of this and similar chiral carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound challenging?
A1: The chiral separation of small, flexible aliphatic carboxylic acids like this compound can be difficult due to a few factors. The lack of rigid structural elements can make it challenging for the chiral stationary phase (CSP) to form stable, stereoselective interactions. Additionally, the absence of a UV-active chromophore necessitates the use of alternative detection methods or derivatization if UV detection is required.
Q2: What are the most common types of chiral stationary phases (CSPs) for separating this compound and similar compounds?
A2: Polysaccharide-based and Pirkle-type CSPs are widely used and have shown success in resolving chiral carboxylic acids.
-
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak® and Chiralcel® series, are highly versatile and often a good starting point for method development. They offer a variety of interaction mechanisms, including hydrogen bonding and dipole-dipole interactions, which are crucial for resolving carboxylic acids.
-
Pirkle-type CSPs: These "brush-type" columns are also effective, particularly for compounds that can engage in π-π interactions. While this compound lacks a significant π-system, derivatization can introduce one, making this type of CSP a viable option.
Q3: Is derivatization necessary for the chiral separation of this compound?
A3: Not always, but it can be highly beneficial. Direct separation of underivatized this compound is possible with the right combination of CSP and mobile phase. However, derivatization to introduce a UV-active or fluorescent tag can significantly improve detection sensitivity. Furthermore, the added functional group can enhance interactions with the CSP, leading to better resolution.
Q4: What is the role of mobile phase additives in the separation of this compound?
A4: Mobile phase additives are critical for achieving good peak shape and resolution for acidic compounds. Adding a small percentage (typically 0.1%) of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like acetic acid to the mobile phase is standard practice.[1] This suppresses the ionization of the carboxylic acid group, leading to more consistent interactions with the stationary phase and reducing peak tailing.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for your this compound sample, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Detailed Protocol/Explanation |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs, focusing on polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) as a starting point. | Prepare a racemic standard of this compound and inject on different CSPs under generic screening conditions (e.g., Hexane/Isopropanol (B130326) with 0.1% TFA). Look for any indication of peak splitting or asymmetry, which suggests potential for separation. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition, including the type and percentage of the alcohol modifier and the concentration of the acidic additive. | Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA. Adjust the isopropanol percentage in 5% increments. Also, test other alcohols like ethanol (B145695). Vary the TFA concentration between 0.05% and 0.2%. |
| Flow Rate is Too High | Reduce the flow rate. Chiral separations often benefit from slower flow rates, allowing for more interaction time between the analyte and the CSP. | Decrease the flow rate incrementally, for example, from 1.0 mL/min to 0.8 mL/min, and then to 0.5 mL/min. Observe the effect on resolution. |
| Non-Optimal Temperature | Evaluate the effect of column temperature. Lower temperatures often improve chiral resolution, but this is not always the case. | If your system has a column thermostat, test a range of temperatures, for instance, 15°C, 25°C (ambient), and 40°C, to determine the optimal condition for your separation. |
Issue 2: Peak Tailing or Broad Peaks
Poor peak shape can significantly impact resolution and the accuracy of quantification.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical progression for troubleshooting poor peak shape in chiral chromatography.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Detailed Protocol/Explanation |
| Insufficient Acidic Additive | Ensure the presence and optimize the concentration of an acidic additive like TFA or acetic acid in the mobile phase. | Prepare mobile phases with varying concentrations of the acidic additive (e.g., 0.05%, 0.1%, 0.2% TFA) to find the optimal concentration for symmetrical peaks. |
| Sample Overload | Reduce the amount of sample injected onto the column. | Prepare serial dilutions of your sample (e.g., 1:10, 1:100) and inject them. If peak shape improves with dilution, the original sample was overloading the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. | If your sample is dissolved in a strong solvent, it can cause peak distortion upon injection. Whenever possible, use the initial mobile phase as the sample solvent. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. | Follow the manufacturer's instructions for column washing. A common procedure for polysaccharide-based columns is to flush with 100% ethanol or isopropanol. |
Experimental Protocols & Data
Protocol 1: Direct Enantioseparation on a Polysaccharide-Based CSP
This protocol provides a starting point for the direct HPLC separation of this compound enantiomers.
Experimental Workflow
Caption: A general workflow for the direct chiral HPLC analysis of this compound.
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Expected Outcome and Optimization:
Under these conditions, one would expect to see at least partial separation of the enantiomers. To improve resolution, systematically adjust the parameters as outlined in the troubleshooting section. The table below illustrates the potential impact of parameter changes on the separation.
Table of Optimization Parameters and Expected Effects
| Parameter Adjusted | Change | Potential Effect on Resolution | Potential Effect on Retention Time |
| Isopropanol % | Decrease | Increase | Increase |
| Isopropanol % | Increase | Decrease | Decrease |
| Flow Rate | Decrease | Increase | Increase |
| Temperature | Decrease | Likely Increase | Increase |
| TFA % | Optimize (0.05-0.2%) | Improved Peak Shape/Resolution | Minor Change |
By methodically exploring these parameters, a baseline separation of the this compound enantiomers can be achieved. Remember to allow the column to equilibrate fully after each change in the mobile phase composition.
References
Dealing with emulsion formation during 3-Ethylheptanoic acid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the liquid-liquid extraction of 3-Ethylheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the extraction of this compound, vigorous shaking or mixing can create these stable droplets. The presence of surfactants, suspended solids, or certain pH conditions can further stabilize the emulsion, making the separation of the organic and aqueous layers difficult.[3][4]
Q2: What are the common factors that promote emulsion formation in this specific extraction?
Several factors can contribute to emulsion formation:
-
Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases, favoring emulsion formation.[5]
-
Presence of Impurities: Particulate matter or surfactants in the reaction mixture can act as emulsifying agents.[3]
-
pH of the Aqueous Phase: The pH can affect the solubility and interfacial properties of this compound and other components, potentially leading to emulsion. For carboxylic acids, extractions are often sensitive to pH changes.[6][7]
-
Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For instance, chlorinated solvents like dichloromethane (B109758) (DCM) are often associated with emulsion problems.[3]
Q3: How can I prevent emulsion formation in the first place?
Prevention is often the most effective strategy:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Solvent Evaporation: If possible, evaporate the reaction solvent before starting the extraction. Then, redissolve the residue in the extraction solvent.[3]
-
Pre-emptive Salting-Out: Adding a saturated salt solution (brine) to the aqueous phase before extraction can increase its ionic strength and reduce the likelihood of emulsion formation.[4][8]
-
pH Control: Adjusting the pH of the aqueous solution to optimize the partitioning of the this compound can sometimes prevent emulsion. The extraction efficiency of carboxylic acids is highly dependent on pH.[9]
Troubleshooting Guide: Breaking Emulsions
If an emulsion has formed, the following methods can be employed to break it.
Physical Methods
These methods disrupt the physical stability of the emulsion without adding chemical reagents.
| Method | Description | Typical Parameters |
| Patience | Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own as the droplets coalesce.[3] | 30 minutes to several hours |
| Gentle Stirring | Gently swirl the mixture or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets. | N/A |
| Centrifugation | This is a very effective method that forces the separation of the layers by density.[1][10] | 2,500 - 5,000 rpm for 5-15 minutes |
| Filtration | Passing the entire emulsified mixture through a plug of glass wool or a pad of Celite® (diatomaceous earth) can break the emulsion by physically removing suspended solids.[3][11] | A 1-2 cm pad of Celite® in a Büchner funnel.[12][13] |
| Heating/Cooling | Gently warming the mixture can decrease viscosity and promote phase separation. Conversely, freezing and then slowly thawing can also break the emulsion.[2] | Gentle warming with a water bath. |
| Sonication | An ultrasonic bath can be used to break up the emulsion through cavitation.[4] | Place the vessel in an ultrasonic bath. |
Chemical Methods
These methods involve the addition of substances to alter the chemical properties of the mixture, leading to the breakdown of the emulsion.
| Method | Description | Typical Reagents & Concentrations |
| Salting Out | Adding a saturated solution of an inorganic salt (like NaCl or Na₂SO₄) increases the ionic strength of the aqueous layer.[4][8] This reduces the solubility of organic compounds in the aqueous phase and helps to break the emulsion.[14][15] For carboxylic acids, salts like ammonium (B1175870) sulfate (B86663) have also been shown to be effective.[16] | Saturated Sodium Chloride (brine) or solid Sodium Chloride/Sodium Sulfate. |
| pH Adjustment | Altering the pH of the aqueous layer can change the charge of the emulsifying agent, leading to the collapse of the emulsion.[4][17] For carboxylic acid extractions, adjusting the pH can significantly impact phase separation.[6] | Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and observe the effect. |
| Solvent Addition | Adding a small amount of a different organic solvent can change the overall properties of the organic phase and help to break the emulsion.[2] | A small volume of a solvent like ethanol (B145695) or methanol (B129727) can sometimes be effective. |
| Demulsifiers | In industrial applications, specific chemical agents called demulsifiers are used. These are surfactants designed to break emulsions.[18] For laboratory scale, simpler methods are usually preferred. Heptanoic acid itself has been studied as a demulsifier in certain contexts.[19][20][21] | Commercially available demulsifiers (less common in lab-scale organic synthesis). |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
-
Combine the reaction mixture containing this compound with the chosen organic extraction solvent (e.g., diethyl ether, ethyl acetate) and an aqueous solution (e.g., deionized water or a buffer) in a separatory funnel.
-
Ensure the separatory funnel is no more than two-thirds full.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 5-10 times. Vent the funnel frequently to release any pressure buildup.
-
Place the funnel in a ring stand and allow the layers to separate.
-
Once a clear interface between the layers is observed, drain the lower layer.
-
Collect the desired layer containing the this compound.
Protocol 2: Troubleshooting Emulsion Formation with Salting Out
-
If an emulsion forms during the standard extraction, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The volume of brine added can be approximately 10-20% of the total volume of the aqueous layer.
-
Gently swirl the separatory funnel. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the emulsion breaks.
-
If the emulsion persists, proceed with one of the other troubleshooting methods.
Protocol 3: Breaking a Persistent Emulsion using Celite® Filtration
-
Prepare a filtration setup with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel.
-
Create a 1-2 cm pad of Celite® over the filter paper by wetting the Celite® with the organic solvent used in the extraction and applying gentle vacuum.[12]
-
Carefully pour the entire emulsified mixture onto the Celite® pad under vacuum.
-
The filtrate collected in the filter flask should consist of two distinct layers.
-
Transfer the filtrate back to a clean separatory funnel to separate the aqueous and organic phases.
-
Rinse the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.[11]
Visual Guides
Caption: A workflow for troubleshooting emulsion formation.
Caption: Diagram of a Celite® filtration setup for breaking emulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Workup [chem.rochester.edu]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Calibration curve issues in 3-Ethylheptanoic acid quantification
This guide provides troubleshooting assistance for common issues encountered during the quantification of 3-Ethylheptanoic acid, with a focus on calibration curve performance.
FAQs and Troubleshooting Guides
Issue 1: Poor Linearity (R² value < 0.99)
Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the common causes and how can I improve the linearity?
Answer: A low R² value indicates that the data points do not fit well to a linear regression model, which can lead to inaccurate quantification. Common causes range from standard preparation errors to inappropriate analytical conditions. Generally, an R² value of ≥ 0.990 is considered acceptable for most research applications, though this can vary by field.[1][2] For pharmaceutical assays, the requirement can be as high as R² > 0.999.[1]
Troubleshooting Summary
| Potential Cause | Recommended Action | Expected Outcome |
| Inaccurate Standard Preparation | Review and repeat the serial dilution process. Use calibrated pipettes and high-purity solvents. Ensure complete dissolution of the analyte. | Improved precision of standard concentrations, leading to a better linear fit. |
| Inappropriate Concentration Range | Narrow the calibration range. Avoid concentrations that are too high (detector saturation) or too low (near the limit of detection). | The detector response will fall within its linear dynamic range, improving the R² value. |
| Matrix Effects | Prepare calibration standards in a matrix that mimics the biological samples (matrix-matching) or implement a more effective sample cleanup procedure (e.g., LLE, SPE). | Reduction of ion suppression or enhancement, leading to a more consistent instrument response.[3][4] |
| Incorrect Regression Model | Evaluate if a weighted linear regression or a quadratic fit is more appropriate, especially if the variance is not constant across the concentration range. | A more appropriate model will better describe the relationship between concentration and response, improving the curve fit. |
| Analyte Volatility / Instability | Due to their volatility, short-chain fatty acids (SCFAs) can be lost during sample preparation, especially during drying steps.[5][6] Use derivatization techniques that can be performed in an aqueous solution. | Minimized analyte loss, ensuring the concentration of the standards is accurate and consistent. |
Experimental Protocol: Preparation of Calibration Standards
This protocol outlines the preparation of a set of external calibration standards in a solvent.
-
Prepare Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of pure this compound standard.
-
Dissolve it in 10 mL of a suitable high-purity solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask. This is your primary stock.
-
-
Prepare Working Stock Solution (e.g., 100 µg/mL):
-
Transfer 1 mL of the primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent. This is your working stock.
-
-
Prepare Calibration Standards via Serial Dilution:
-
Prepare a series of 6-8 calibration standards covering the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
For each standard, use the working stock solution and perform serial dilutions. For example, to make a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL working stock to a 10 mL volumetric flask and dilute to the mark.
-
Always use calibrated pipettes and fresh pipette tips for each transfer.
-
-
Analysis:
-
Analyze the calibration standards from the lowest concentration to the highest to minimize carryover.
-
Inject a solvent blank between standards to check for carryover.
-
Plot the instrument response (e.g., peak area) against the concentration and calculate the R² value.
-
Troubleshooting Workflow: Poor Linearity
Caption: Troubleshooting workflow for diagnosing poor calibration curve linearity.
Issue 2: Significant Y-Intercept or Bias
Question: My calibration curve has a significant, non-zero y-intercept. Should I force the curve through the origin?
Answer: A significant y-intercept suggests the presence of a systematic bias in the analysis. This could be due to background contamination, interfering components in the blank, or issues with data integration. Forcing a curve through the origin when a true intercept exists can introduce significant error, especially at lower concentrations. It is crucial to first understand and eliminate the source of the bias.
Troubleshooting Summary
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Blank | Prepare a fresh blank using high-purity solvent. Check all reagents and glassware for contamination. | A clean blank should yield a response at or near the instrument's noise level, reducing the intercept. |
| Instrument Carryover | Inject several solvent blanks after the highest concentration standard to check for carryover. If observed, optimize the wash steps in the autosampler method. | Reduced signal in blank injections, leading to an intercept closer to zero. |
| Incorrect Peak Integration | Manually review the integration of peaks, especially for the blank and low-concentration standards. Adjust integration parameters to avoid including baseline noise. | Accurate peak area measurement will remove artificial bias and provide a more representative intercept. |
| Matrix Interference | An endogenous compound in the matrix may co-elute with the analyte, causing a signal in the blank matrix sample. | Improved chromatographic separation or more selective sample preparation can resolve the interference. |
Experimental Protocol: Assessing Blank and Carryover
-
Prepare Reagents:
-
Prepare a fresh mobile phase and sample diluent (solvent blank).
-
Prepare your highest concentration calibration standard (ULOQ).
-
-
Injection Sequence:
-
Equilibrate the system by running the mobile phase for at least 30 minutes.
-
Inject the solvent blank to establish a baseline.
-
Inject the ULOQ standard.
-
Immediately inject a sequence of 3-5 solvent blanks.
-
-
Data Analysis:
-
Examine the chromatograms of the blanks injected after the ULOQ.
-
Calculate the carryover percentage: (Peak Area in Blank / Peak Area in ULOQ) * 100.
-
A carryover of >0.1% may be significant and indicates the need for improved wash procedures.
-
Examine the initial blank injection. A significant peak at the retention time of this compound indicates contamination.
-
Logical Diagram: To Force Origin or Not?
Caption: Decision process for handling a significant y-intercept in a calibration curve.
Issue 3: Poor Sensitivity or No Signal
Question: I am getting a very low signal, or no signal at all, for my this compound standards, even at higher concentrations. What should I check?
Answer: Lack of signal is a critical issue that can stem from problems with the analyte itself, the sample preparation (especially derivatization), or the instrument settings. Short-chain fatty acids like this compound are notoriously difficult to analyze without derivatization due to their high polarity and poor ionization efficiency in typical LC-MS setups.[7][8]
Troubleshooting Summary
| Potential Cause | Recommended Action | Expected Outcome |
| Derivatization Failure | The analysis of SCFAs often requires derivatization to improve volatility for GC or ionization for LC-MS.[7][9][10] Verify reagent quality, reaction pH, temperature, and time. Prepare fresh derivatizing reagents. | Successful derivatization will yield a product with much better chromatographic and mass spectrometric properties, resulting in a strong signal. |
| Incorrect MS Parameters | Optimize mass spectrometer source conditions (e.g., temperature, gas flows, voltage) and analyte-specific parameters (precursor/product ions, collision energy, declustering potential). | A properly tuned MS method will ensure efficient ionization and fragmentation, maximizing signal intensity. |
| Chromatographic Issues | The analyte may not be eluting from the column or may have very poor peak shape. Ensure the mobile phase is appropriate for the analyte and column chemistry. | A sharp, symmetric peak at a stable retention time. |
| Sample Degradation | Ensure standards are stored correctly (e.g., at -80°C) and have not expired. SCFAs can be susceptible to degradation. | A strong signal from a fresh, properly stored standard will confirm the stability of the analyte. |
Experimental Protocol: Derivatization with PFBBr for GC-MS Analysis
This protocol is adapted for the derivatization of SCFAs.[10]
-
Reagents:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetone).
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) as a phase-transfer catalyst.
-
A suitable buffer to maintain pH (e.g., phosphate (B84403) buffer, pH 7).
-
Extraction solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Procedure:
-
To 100 µL of your standard or sample in a glass vial, add 100 µL of buffer and 50 µL of TBAHS solution.
-
Add 200 µL of the PFBBr solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of extraction solvent (e.g., hexane), vortex for 1 minute, and centrifuge to separate the layers.
-
Carefully transfer the top organic layer to a new autosampler vial for GC-MS analysis.
-
Troubleshooting Workflow: No Signal
Caption: A systematic workflow for troubleshooting low or absent analyte signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Part II – Evaluating Your Curves - Cannabis Industry Journal [cannabisindustryjournal.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethylheptanoic Acid Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex NMR spectra of reaction mixtures involving 3-Ethylheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The NMR spectrum of this compound will show characteristic signals for its aliphatic chains and the carboxylic acid group. The acidic proton of the carboxyl group is typically a broad singlet and can be found far downfield. Protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and appear at a higher chemical shift than other methylene (B1212753) or methyl protons.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment (1H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| -CH2-COOH (α) | 2.2 - 2.4 | Triplet | 2H |
| -CH(CH2CH3)- (β) | 1.8 - 2.0 | Multiplet | 1H |
| -CH2-CH2- (γ, δ, ε) | 1.2 - 1.6 | Multiplet | 6H |
| -CH2CH3 (ethyl) | 0.8 - 1.0 | Triplet | 3H |
| -CH2CH3 (heptyl) | 0.8 - 1.0 | Triplet | 3H |
| -CH2 CH3 (ethyl) | 1.3 - 1.5 | Multiplet | 2H |
| Assignment (13C) | Predicted Chemical Shift (ppm) |
| -C OOH | 178 - 182 |
| -C H2-COOH (α) | 40 - 45 |
| -C H(CH2CH3)- (β) | 45 - 50 |
| Alkyl Chain Carbons | 10 - 40 |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and concentration.
Q2: My 1H NMR spectrum shows a broad peak around 10-12 ppm, but the integration is less than one proton. What could be the reason?
A2: The carboxylic acid proton is exchangeable. Traces of water (H2O) in your deuterated solvent can lead to proton exchange with the acidic proton of this compound. This can cause the peak to broaden and its integration to be inaccurate. To confirm the presence of the carboxylic acid proton, you can perform a D2O shake.
Experimental Protocol: D2O Shake
-
Acquire a standard 1H NMR spectrum of your reaction mixture.
-
Add one to two drops of deuterium (B1214612) oxide (D2O) to your NMR tube.
-
Gently shake the tube for about 30 seconds to ensure mixing.
-
Re-acquire the 1H NMR spectrum.
-
The peak corresponding to the carboxylic acid proton should significantly decrease in intensity or disappear completely. A new, broader peak for HOD may appear, typically between 4.5 and 5.0 ppm in CDCl3.[1]
Q3: I am running an esterification of this compound with ethanol. How can I distinguish the product, ethyl 3-ethylheptanoate, from the starting materials in the 1H NMR spectrum?
A3: You can monitor the reaction progress by observing the appearance of new signals corresponding to the ethyl ester product and the disappearance of the carboxylic acid proton. The most indicative change will be the appearance of a quartet around 4.1 ppm, which corresponds to the -OCH2CH3 group of the ester.
Table 2: Key 1H NMR Signals for Monitoring Esterification of this compound with Ethanol
| Compound | Key Signal | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| Ethanol | -CH2 OH | ~3.7 | Quartet | 2H |
| Ethyl 3-ethylheptanoate | -OCH2 CH3 | ~4.1 | Quartet | 2H |
| Ethyl 3-ethylheptanoate | -OCH2CH3 | ~1.25 | Triplet | 3H |
Note: Data for ethyl 3-ethylheptanoate is estimated based on the spectrum of the similar compound, ethyl heptanoate (B1214049).[2][3]
Troubleshooting Guides
Problem: My NMR spectrum has many overlapping signals in the aliphatic region (0.8 - 2.5 ppm), and I can't distinguish my product from starting materials and byproducts.
Solution Workflow:
-
Change the NMR Solvent: Solvents can induce different chemical shifts in your analytes. Switching from a common solvent like CDCl3 to an aromatic solvent like Benzene-d6 can often resolve overlapping peaks.[1]
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion, potentially resolving overlapping multiplets.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to trace out the spin systems of individual molecules in the mixture.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to differentiate signals from different compounds based on their carbon chemical shifts.
-
Problem: I see unexpected peaks in my reaction mixture that don't correspond to my starting material or expected product.
Possible Causes and Solutions:
-
Residual Solvents: Solvents from your reaction or purification steps (e.g., diethyl ether, ethyl acetate, hexane) are common impurities.
-
Solution: Consult a table of common NMR solvent impurities to identify these peaks. Ensure your sample is thoroughly dried under vacuum before preparing the NMR sample.
-
Table 3: Common Solvent Impurities in CDCl3
| Solvent | 1H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25 (br s), 0.88 (t) | Broad Singlet, Triplet |
| Water | ~1.56 | Broad Singlet |
Source: Adapted from literature data.[4][5]
-
Byproducts from Synthesis: Depending on the synthetic route, you may have byproducts. For example, in a Grignard reaction to form a precursor, you might have unreacted Grignard reagent or side products from reaction with water. In an esterification, you might have unreacted starting alcohol.
-
Solution: If possible, run NMR spectra of your starting materials and any suspected byproducts separately to create a reference library. For instance, if you used n-butyl bromide as a starting material, you can compare the signals in your mixture to its known spectrum.
-
Table 4: 1H NMR Data for Potential Starting Materials/Byproducts in CDCl3
| Compound | Key Signal(s) | Approx. Chemical Shift (ppm) | Multiplicity |
| n-Butyl Bromide | -CH2Br | ~3.4 | Triplet |
| Crotonic Acid | =CH-COOH | ~7.1 | Multiplet |
| =CH-CH3 | ~5.8 | Multiplet | |
| -CH3 | ~1.9 | Doublet | |
| sec-Butyl Alcohol | -CHOH | ~3.7 | Sextet |
| 2-Bromohexane | -CHBr- | ~4.1 | Multiplet |
Source: Compiled from various spectral databases and literature.[2][6][7][8][9]
Experimental Protocols
General NMR Sample Preparation for Reaction Monitoring
-
Aliquot Collection: Carefully take a representative aliquot from the reaction mixture. If the reaction contains solids, try to draw only the liquid portion or filter the aliquot through a small plug of glass wool in a pipette.[8]
-
Solvent Removal (if necessary): If the reaction was not performed in a deuterated solvent, remove the reaction solvent from the aliquot under reduced pressure (e.g., using a rotary evaporator or high vacuum). This step is crucial to avoid large solvent peaks that can obscure your signals of interest.[8]
-
Dissolution in Deuterated Solvent: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, Benzene-d6). The choice of solvent can be critical for signal resolution.[1] For routine 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[2]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the NMR spectrum using appropriate parameters. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time).
References
- 1. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl heptanoate (106-30-9) 1H NMR [m.chemicalbook.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Heptanol(111-70-6) 13C NMR [m.chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
Validation & Comparative
A Comparative Analysis of 3-Ethylheptanoic Acid and 2-Ethylhexanoic Acid for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the physicochemical properties, metabolic pathways, and toxicological profiles of 3-ethylheptanoic acid and 2-ethylhexanoic acid. The information presented is supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in their work with these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-ethylhexanoic acid is presented in the table below, allowing for a direct comparison of their fundamental characteristics.
| Property | This compound | 2-Ethylhexanoic Acid |
| CAS Number | 14272-47-0[1] | 149-57-5 |
| Molecular Formula | C₉H₁₈O₂[1] | C₈H₁₆O₂ |
| Molecular Weight | 158.24 g/mol [2][3][4] | 144.21 g/mol |
| Boiling Point | 236.0 °C (calculated) | 228 °C[5] |
| pKa | ~4.8 (estimated) | 4.819[6] |
| logP (Octanol/Water Partition Coefficient) | 2.678 (calculated)[7] | 2.64[8] |
| Water Solubility | Low (predicted) | Slightly soluble (1.4 g/L at 25 °C)[8] |
| Appearance | Not specified | Colorless to light yellow liquid[5][8] |
Metabolic Pathways
2-Ethylhexanoic Acid Metabolism: The primary metabolic pathway for 2-ethylhexanoic acid in humans is beta-oxidation.[5][9] The major urinary metabolite has been identified as 2-ethyl-3-oxohexanoic acid.[5][9] Other metabolites include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid), 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid.[10]
Toxicological Profile
The toxicological profiles of these two acids are crucial for assessing their safety in potential applications.
2-Ethylhexanoic Acid: 2-Ethylhexanoic acid has been shown to have reproductive and developmental toxicity in animal studies.[11][12] In rats, exposure to high doses resulted in decreased fertility, and developmental delays in pups.[11] It is classified as a reproductive toxicant.[12] The oral LD50 in rats is reported to be 2043 mg/kg.[8]
This compound: Specific toxicological data for this compound is limited in the available literature. However, it is noted to have potential anti-inflammatory and chemopreventive properties.[1]
Interaction with Signaling Pathways
While specific signaling pathways for 3-ethylheptanoic and 2-ethylhexanoic acid are not extensively detailed, their structural similarity to other short-chain fatty acids (SCFAs) suggests potential interactions with common SCFA-responsive pathways. SCFAs are known to influence cellular processes by acting on G-protein-coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs).[6][8][11][13] 2-Ethylhexanoic acid has been observed to inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes, suggesting an interaction with cellular signaling cascades related to inflammation.[14]
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical and toxicological properties discussed in this guide.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.
Procedure:
-
A standard solution of the carboxylic acid is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small increments.
-
The pH of the solution is recorded after each addition of the base, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is calculated as the pH at the half-equivalence point.
Determination of Boiling Point (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid.
Procedure:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed, open-end down, into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil).
-
As the liquid is heated, air trapped in the capillary tube expands and escapes.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentrations of the compound in a two-phase system of n-octanol and water.
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a flask and shaken for a set period to allow for partitioning of the solute between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
The result is typically expressed as its base-10 logarithm (logP).
In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
Principle: This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and identify signs of toxicity. It involves sequential dosing of animals, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.
Procedure:
-
Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
The animals are fasted prior to dosing.
-
A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.
-
The animal is observed for signs of toxicity and mortality for a specified period (typically up to 14 days).
-
If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal dies, the next animal is dosed at a lower fixed dose level.
-
This sequential dosing continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
The LD50 is then estimated using a maximum likelihood method.
-
Clinical signs of toxicity, body weight changes, and gross pathology at necropsy are also recorded.
References
- 1. benchchem.com [benchchem.com]
- 2. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.williams.edu [web.williams.edu]
- 5. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 9. Human Metabolome Database: Showing metabocard for 2-Ethylhexanoic acid (HMDB0031230) [hmdb.ca]
- 10. is.muni.cz [is.muni.cz]
- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-Ethylheptanoic Acid and Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 3-Ethylheptanoic acid, a branched-chain fatty acid, and nonanoic acid, its straight-chain isomer. This document synthesizes available experimental data to highlight their distinct pharmacological profiles, aiding in research and development endeavors.
Executive Summary
Nonanoic acid, a nine-carbon straight-chain saturated fatty acid, has been studied for a variety of biological effects, including skin irritation, neuronal differentiation, antimicrobial activity, and as a histone deacetylase (HDAC) inhibitor. In contrast, this compound, a branched-chain isomer, is significantly less characterized. Available information suggests potential antioxidant and anti-inflammatory properties, primarily through the inhibition of lipid peroxidation and cyclooxygenase (COX) enzymes. This guide presents a side-by-side comparison of their biological activities, supported by experimental protocols and pathway diagrams.
Data Presentation: Comparative Biological Activities
| Biological Activity | This compound | Nonanoic Acid |
| Primary Mechanism | Antioxidant, Anti-inflammatory (putative) | Skin Irritant, Neuronal Differentiation Agent, Antimicrobial, HDAC Inhibitor |
| Antioxidant Activity | Inhibits linoleic acid oxidation[1] | Limited direct evidence |
| Anti-inflammatory Activity | Inhibits cyclooxygenase (COX) activity (putative)[1] | Limited direct evidence |
| Skin Irritancy | Not well-documented | Induces skin irritation by altering cell membrane integrity[1][2][3][4] |
| Neuronal Differentiation | Not well-documented | Promotes neurite outgrowth in PC12 cells[5][6][7][8][9] |
| Antimicrobial Activity | Not well-documented | Exhibits activity against various bacteria and fungi[10][11][12][13][14] |
| HDAC Inhibition | Not well-documented | Inhibits HDAC6, promoting α-tubulin acetylation[15][16][17][18][19] |
| Chemopreventive Properties | Shown to have chemopreventive properties in mice with skin cancer[1] | Moderate anti-proliferative effects on some cancer cell lines[15] |
Key Biological Activities and Experimental Protocols
Antioxidant Activity of this compound (Putative)
This compound has been reported to possess antioxidant properties by inhibiting the oxidation of linoleic acid.[1]
Experimental Protocol: Linoleic Acid Oxidation Inhibition Assay
This protocol describes a general method to assess the inhibition of linoleic acid oxidation, a common in vitro model for evaluating antioxidant activity.[20][21][22]
-
Materials: this compound, linoleic acid, 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a free radical initiator, phosphate (B84403) buffer (pH 7.4), spectrophotometer.
-
Procedure:
-
Prepare a linoleic acid emulsion in phosphate buffer.
-
Add various concentrations of this compound to the emulsion. A known antioxidant (e.g., Trolox) is used as a positive control.
-
Initiate lipid peroxidation by adding AAPH.
-
Incubate the mixture at 37°C.
-
Monitor the formation of conjugated dienes, a primary product of lipid oxidation, by measuring the absorbance at 234 nm at regular intervals.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage of inhibition of linoleic acid oxidation compared to the control (without the test compound).
Anti-inflammatory Activity of this compound (Putative)
The anti-inflammatory potential of this compound is suggested to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.[23][24][25][26][27]
-
Materials: this compound, purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), hematin (B1673048) (cofactor), reaction buffer (e.g., Tris-HCl, pH 8.0), a method for detecting prostaglandin (B15479496) E2 (PGE2) production (e.g., EIA kit).
-
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) in the reaction buffer containing hematin.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., HCl).
-
Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Skin Irritancy of Nonanoic Acid
Nonanoic acid is a known skin irritant and is used in experimental models of irritant contact dermatitis.[1][2][3][4] It alters the sodium/potassium ratio in the epidermis, indicating a disruption of cell membrane integrity.[1]
Experimental Protocol: Human Patch Test for Skin Irritation
This protocol is a standard method for assessing the skin irritation potential of a substance in humans.[2][3][4]
-
Subjects: Healthy human volunteers with no history of skin diseases.
-
Materials: Nonanoic acid solutions at various concentrations in a suitable vehicle (e.g., ethanol (B145695) or propanol), occlusive patches (e.g., Finn Chambers®), a standard irritant (e.g., sodium lauryl sulfate) as a positive control, and the vehicle as a negative control.
-
Procedure:
-
Apply a defined amount of the test substance onto the patch.
-
Place the patch on the upper back or forearm of the volunteer for a specified period (e.g., 24 or 48 hours).
-
After the exposure period, remove the patch and assess the skin reaction at designated time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal).
-
-
Evaluation: Skin reactions are scored visually by a trained assessor based on erythema (redness) and edema (swelling) using a standardized scoring scale. Instrumental measurements such as transepidermal water loss (TEWL) and skin colorimetry can also be used for a more objective assessment.
Neuronal Differentiation by Nonanoic Acid
Nonanoic acid has been shown to promote neuronal differentiation, specifically neurite outgrowth, in the PC12 cell line, a common model for neuronal studies.[5][6][7][8][9]
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of nonanoic acid on the differentiation of PC12 cells.[5][6][7][8][9]
-
Cell Line: PC12 cells (rat pheochromocytoma).
-
Materials: Nonanoic acid, cell culture medium (e.g., RPMI-1640) supplemented with serum, Nerve Growth Factor (NGF) as a positive control, poly-L-lysine coated culture plates, microscope with imaging capabilities.
-
Procedure:
-
Seed PC12 cells on poly-L-lysine coated plates.
-
After cell attachment, replace the medium with a low-serum medium containing various concentrations of nonanoic acid.
-
Include a positive control (NGF) and a negative control (vehicle).
-
Incubate the cells for a period of 24 to 72 hours.
-
Capture images of the cells using a microscope.
-
-
Quantification: The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) and the average neurite length are quantified using image analysis software.
Antimicrobial Activity of Nonanoic Acid
Nonanoic acid exhibits antimicrobial properties against a range of bacteria and fungi.[10][11][12][13][14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
-
Microorganisms: Target bacterial and fungal strains.
-
Materials: Nonanoic acid, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, standardized microbial inoculum.
-
Procedure:
-
Perform a serial two-fold dilution of nonanoic acid in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (medium with inoculum but no test compound).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).
-
Determine the MIC by visually assessing the lowest concentration of nonanoic acid that prevents turbidity (microbial growth).
-
Histone Deacetylase (HDAC) Inhibition by Nonanoic Acid
Nonanoic acid has been identified as an inhibitor of HDAC6, an enzyme involved in the regulation of gene expression and protein function through the deacetylation of histones and other proteins like α-tubulin.[15][16][17][18][19]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a general method for measuring the inhibition of HDAC activity.[16][17][18][19]
-
Materials: Nonanoic acid, recombinant human HDAC6 enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, and a fluorometer.
-
Procedure:
-
Pre-incubate the HDAC6 enzyme with various concentrations of nonanoic acid in the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specific time.
-
Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of nonanoic acid and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
References
- 1. Nonanoic acid--an experimental irritant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin irritancy from nonanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The irritant potential of n-propanol (nonanoic acid vehicle) in cumulative skin irritation: a validation study of two different human in vivo test models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal differentiation of PC12 cells cultured on growth factor-loaded nanoparticles coated on PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve growth factor prevents the death and stimulates the neuronal differentiation of clonal PC12 pheochromocytoma cells in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gsartor.org [gsartor.org]
- 17. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. korambiotech.com [korambiotech.com]
- 25. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. diva-portal.org [diva-portal.org]
Structural Activity Relationship of 3-Ethylheptanoic Acid Analogs: A Field Awaiting Exploration
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structural activity relationships (SAR) of 3-ethylheptanoic acid and its analogs. Despite its known antioxidant and anti-inflammatory properties, there is a conspicuous absence of dedicated studies investigating how modifications to its chemical structure influence its biological activity. This lack of data precludes the construction of a detailed comparative guide with quantitative analysis and experimental protocols at this time.
While research into the SAR of other carboxylic acid derivatives is prevalent, yielding valuable insights into their therapeutic potential, this compound itself remains largely unexplored in this context. Searches for quantitative data such as IC50, EC50, or binding affinities for a series of this compound analogs have not yielded any specific results. Similarly, detailed experimental protocols for evaluating the biological activity of such analogs are not available in the current body of scientific literature.
For instance, one search for the biological activity of a structurally similar compound, 3-ethyl-2-methylhept-2-ene, and its analogs concluded that there is no specific experimental data available.[1] This highlights the nascent stage of research into this specific chemical space.
While general information regarding the properties of this compound is available, including its use in analyzing sedimentation and viscosity and its potential as a chemopreventive agent in mice with skin cancer, these findings are not part of a systematic SAR study.
Researchers and drug development professionals interested in this area should consider this a field ripe for original research. Future investigations could focus on synthesizing a library of this compound analogs with systematic modifications to the alkyl chain length, the position and nature of substituents, and the carboxylic acid moiety. Subsequent screening of these analogs in relevant biological assays would be the first step in elucidating the structural features crucial for a desired pharmacological effect.
Due to the absence of specific data, it is not possible to provide the requested data tables, experimental protocols, or signaling pathway diagrams related to the structural activity relationship of this compound analogs. The development of such a comparison guide is contingent on future research in this underexplored area of medicinal chemistry.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methodologies for the quantification of 3-Ethylheptanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The supporting experimental data presented herein is synthesized from established validation practices for similar analytes to provide a realistic comparison for drug development and research applications.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] This is a critical requirement in the pharmaceutical industry to ensure the quality and safety of drug products.[6] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, which includes evaluating parameters such as specificity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[1][2][3]
This guide will compare a validated GC-MS method and a validated LC-MS/MS method for the analysis of this compound in a biological matrix (e.g., plasma).
Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of this compound to a more volatile ester, followed by separation and quantification using GC-MS.
Sample Preparation:
-
Lipid Extraction: To 100 µL of plasma, add a known amount of an internal standard (e.g., methyl nonadecanoate).[7] Perform a liquid-liquid extraction using a suitable solvent system like Folch or Bligh-Dyer.[7]
-
Methylation: The extracted fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs). This can be achieved by acid-catalyzed methylation using 1% sulfuric acid in methanol (B129727) at 80°C for 1 hour.[7]
-
Extraction of FAMEs: After cooling, add n-heptane and a sodium carbonate solution to neutralize the acid and facilitate phase separation. The upper heptane (B126788) layer containing the FAMEs is then transferred to a GC vial for analysis.[7]
Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound without derivatization.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add an internal standard and a protein precipitation solvent such as methanol containing 0.2% formic acid.[9]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
Instrumentation and Conditions:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Column: A C18 reversed-phase column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[9]
Comparative Validation Data
The following table summarizes the performance characteristics of the two analytical methods for this compound, based on typical validation results for similar fatty acids.[10][11][12][13]
| Validation Parameter | Method A (GC-MS) | Method B (LC-MS/MS) | ICH Q2(R1) Acceptance Criteria (Typical) |
| Specificity | Demonstrated by chromatographic separation and mass spectral data. No significant interference from matrix components. | Demonstrated by chromatographic separation and specific MRM transitions. High selectivity with minimal matrix effects. | The analytical signal of the analyte should not be affected by other components such as impurities, degradants, or matrix components.[4] |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | R² ≥ 0.99[10] |
| Range | 0.1 - 25 µg/mL | 0.05 - 10 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 95.5 - 103.2% | 98.1 - 101.5% | Typically within 80-120% of the true value.[5] |
| Precision (%RSD) | |||
| - Intra-day | ≤ 5.8% | ≤ 4.5% | For assays, typically ≤ 15% RSD.[5] |
| - Inter-day | ≤ 6.5% | ≤ 5.2% | For assays, typically ≤ 15% RSD.[5] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 µg/mL | A signal-to-noise ratio of 3:1 is common.[2] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL | A signal-to-noise ratio of 10:1 is common.[2] |
| Robustness | Unaffected by minor variations in oven temperature ramp rate and injector temperature. | Unaffected by minor variations in mobile phase composition and column temperature. | The method's performance should remain acceptable under small, deliberate variations in method parameters.[3] |
Workflow and Process Visualization
The following diagrams illustrate the general workflow of an analytical method validation process and the logical relationships between the key validation parameters.
Caption: General workflow for analytical method validation.
Caption: Logical relationships between key validation parameters.
Discussion and Conclusion
Both GC-MS and LC-MS/MS are powerful analytical techniques suitable for the quantification of this compound.
Method A (GC-MS) is a well-established and robust technique. The primary drawback is the need for a derivatization step, which can add time and potential variability to the sample preparation process. However, for many laboratories, GC-MS instrumentation is readily available and cost-effective.
Method B (LC-MS/MS) offers superior sensitivity and selectivity, as evidenced by the lower LOD and LOQ. The direct analysis of the underivatized acid simplifies the sample preparation workflow. The high selectivity of MRM reduces the likelihood of matrix interference. The initial investment and operational costs for LC-MS/MS systems are generally higher than for GC-MS.
Recommendation:
-
For routine analysis where high sample throughput and cost-effectiveness are priorities, and the expected concentrations are within the quantitation range of the method, the GC-MS method is a suitable choice.
-
For applications requiring the highest sensitivity and selectivity, such as in bioequivalence studies or when analyzing samples with very low concentrations of this compound, the LC-MS/MS method is the preferred option.
Ultimately, the choice of analytical method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and budgetary considerations. This guide provides a framework for making an informed decision based on a comparative evaluation of validated performance characteristics.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isomeric Purity Analysis of 3-Ethylheptanoic Acid
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 3-Ethylheptanoic acid is a critical step in development and quality control. Different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of this compound, supported by experimental protocols and data for structurally similar compounds.
Comparison of Analytical Methodologies
The primary methods for determining the enantiomeric excess of chiral carboxylic acids, including this compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and requires specific sample preparation strategies.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomeric derivatives based on their differential interactions with a chiral stationary phase in a capillary column. | Separation of enantiomers in the liquid phase based on their differential interactions with a chiral stationary phase (Direct Method) or separation of diastereomeric derivatives on an achiral stationary phase (Indirect Method). |
| Sample Volatility | High volatility is required. Derivatization is mandatory for non-volatile compounds like carboxylic acids. | Low to moderate volatility is acceptable. Derivatization may or may not be required depending on the chosen method. |
| Derivatization | Mandatory. The carboxylic acid group must be converted to a more volatile derivative, typically an ester (e.g., methyl ester). | Optional. Direct analysis on a chiral stationary phase is possible. Indirect analysis requires derivatization with a chiral reagent to form diastereomers. |
| Resolution | Generally provides high-resolution separation with sharp peaks. | Resolution is dependent on the column and mobile phase selection. Can achieve excellent separation. |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Sensitivity is detector-dependent (e.g., UV, MS). Derivatization can be used to introduce a chromophore for enhanced UV detection. |
| Instrumentation | Gas chromatograph with a chiral capillary column. | High-performance liquid chromatograph with a chiral or achiral column. |
| Common Chiral Phases | Cyclodextrin-based (e.g., β-cyclodextrin derivatives) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, Pirkle-type phases. |
| Advantages | - High efficiency and resolution- Fast analysis times- Robust and reproducible | - Versatility in mobile phase and column selection- Direct analysis of enantiomers is possible- Amenable to a wider range of compounds |
| Disadvantages | - Requires derivatization, which adds a step to sample preparation and can introduce errors.- Limited to thermally stable compounds. | - Can be more expensive due to the cost of chiral columns and solvents.- Method development can be more complex. |
Experimental Protocols
Method 1: Chiral Gas Chromatography (Direct Method)
This method involves the derivatization of this compound to its methyl ester, followed by direct separation of the enantiomers on a chiral GC column.
1. Derivatization to Methyl Esters:
-
Reagents: Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v), Hexane (B92381), Saturated Sodium Chloride solution.
-
Procedure:
-
To approximately 1 mg of this compound in a vial, add 1 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC analysis.
-
2. Chiral GC Analysis:
-
Column: A chiral capillary column, such as a cyclodextrin-based phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 2°C/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Method 2: Chiral High-Performance Liquid Chromatography (Indirect Method)
This approach involves the derivatization of this compound with a chiral amine to form diastereomeric amides, which are then separated on a standard achiral HPLC column.
1. Derivatization with a Chiral Amine:
-
Reagents: (R)-(+)-1-(1-Naphthyl)ethylamine, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), 1 M Hydrochloric Acid, Saturated Sodium Bicarbonate solution.
-
Procedure:
-
Dissolve approximately 5 mg of this compound in 2 mL of DCM.
-
Add 1.1 equivalents of (R)-(+)-1-(1-Naphthyl)ethylamine and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. Achiral HPLC Analysis:
-
Column: A standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at a wavelength suitable for the naphthyl group (e.g., 280 nm).
-
Injection Volume: 10 µL.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
Comparison of different synthesis routes for 3-Ethylheptanoic acid
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of chiral carboxylic acids such as 3-Ethylheptanoic acid is a critical task. This branched-chain fatty acid and its derivatives are valuable intermediates in the synthesis of various organic molecules. This guide provides a comparative analysis of three distinct synthetic routes to this compound: the Malonic Ester Synthesis, Grignard Carboxylation, and a Conjugate Addition approach. The performance of each route is evaluated based on key metrics like yield, reaction complexity, and starting material accessibility, supported by detailed experimental protocols and visual pathway diagrams.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the three synthetic routes, offering a clear comparison to aid in the selection of the most suitable method for a given research or development objective.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Grignard Carboxylation | Route 3: Conjugate Addition |
| Starting Materials | Diethyl malonate, 1-Bromopentane, Bromoethane (B45996) | 3-Bromoheptane (B146003), Magnesium, Carbon Dioxide (Dry Ice) | Ethyl 2-pentenoate, Lithium, Copper(I) Iodide, Bromoethane |
| Key Reagents | Sodium ethoxide, Strong base (e.g., NaOH or KOH) | Diethyl ether or THF, Hydrochloric acid | Diethyl ether or THF, Hydrochloric acid |
| Number of Steps | 3 (Dialkylation, Hydrolysis, Decarboxylation) | 2 (Grignard formation, Carboxylation) | 3 (Cuprate formation, Conjugate addition, Hydrolysis) |
| Typical Overall Yield | 60-70% (estimated) | 70-80% (estimated)[1] | 75-85% (estimated)[1] |
| Purity of Crude Product | Moderate (requires careful purification to remove mono-alkylated and di-alkylated byproducts)[2] | Good (major byproduct is often the corresponding alkane from protonation of the Grignard reagent) | High (conjugate addition is typically very selective) |
| Reaction Conditions | Reflux temperatures, strong basic conditions | Anhydrous conditions are critical, low temperatures for carboxylation | Anhydrous conditions, very low temperatures for cuprate (B13416276) formation and addition |
| Scalability | Readily scalable | Scalable, but handling of Grignard reagents requires care | Scalable, but requires handling of organolithium and organocuprate reagents |
| Stereocontrol | Achiral synthesis | Achiral synthesis | Can be adapted for asymmetric synthesis with chiral auxiliaries or catalysts |
Experimental Protocols
Detailed methodologies for the three synthesis routes are provided below. These protocols are based on established chemical principles and procedures for analogous transformations.
Route 1: Malonic Ester Synthesis
This classical approach involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[2][3][4][5]
Step 1: Dialkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (1.1 eq) in absolute ethanol (B145695) under an inert atmosphere.
-
Diethyl malonate (1.0 eq) is added dropwise to the cooled sodium ethoxide solution.
-
1-Bromopentane (1.0 eq) is then added dropwise, and the mixture is refluxed for 2-3 hours until the initial alkylation is complete.
-
After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of bromoethane (1.1 eq).
-
The reaction mixture is refluxed for another 2-3 hours to complete the second alkylation.
-
The solvent is removed under reduced pressure, and the residue is treated with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
Step 2: Hydrolysis and Decarboxylation
-
The crude dialkylated malonate is refluxed with a concentrated solution of sodium or potassium hydroxide (B78521) for 4-6 hours to hydrolyze the ester groups.
-
The resulting solution is cooled and acidified with concentrated hydrochloric acid.
-
The acidified mixture is then heated to reflux to effect decarboxylation, which is observed by the evolution of carbon dioxide.
-
After gas evolution ceases, the mixture is cooled, and the product is extracted with diethyl ether. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is then purified by vacuum distillation.
Route 2: Grignard Carboxylation
This route involves the formation of a Grignard reagent from 3-bromoheptane, which is then carboxylated using dry ice.[6]
Step 1: Formation of 3-Heptylmagnesium Bromide
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere.
-
A solution of 3-bromoheptane (1.0 eq) in anhydrous diethyl ether or THF is prepared. A small portion of this solution is added to the magnesium to initiate the reaction.
-
Once the reaction begins (indicated by cloudiness and gentle boiling), the remaining 3-bromoheptane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
The Grignard solution is cooled in an ice-salt bath, and freshly crushed dry ice (solid carbon dioxide, excess) is added portion-wise with vigorous stirring.
-
The reaction mixture is stirred until it warms to room temperature.
-
The reaction is quenched by the slow addition of a cold aqueous solution of hydrochloric acid (2M).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting this compound is purified by vacuum distillation.
Route 3: Conjugate Addition
This method utilizes the 1,4-addition of an organocuprate to an α,β-unsaturated ester.
Step 1: Preparation of Lithium Diethylcuprate
-
In a flame-dried, two-necked flask under an inert atmosphere, a solution of bromoethane (2.0 eq) in anhydrous diethyl ether is cooled to -78 °C.
-
A solution of tert-butyllithium (B1211817) (2.0 eq) in pentane (B18724) is added dropwise.
-
The resulting solution of ethyllithium (B1215237) is then transferred via cannula to a suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
The mixture is stirred at this temperature for 30 minutes to form the lithium diethylcuprate reagent.
Step 2: Conjugate Addition
-
A solution of ethyl 2-pentenoate (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C and added dropwise to the freshly prepared lithium diethylcuprate solution.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Hydrolysis
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting ester is hydrolyzed by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.
-
After hydrolysis is complete, the solution is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with hydrochloric acid, and the this compound is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried, and the solvent is removed. The final product is purified by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Ethylheptanoic acid, a branched-chain medium-chain fatty acid, is crucial in various research fields, including metabolomics and drug development, due to its potential role as a biomarker and its structural similarity to other biologically active compounds. This guide provides a comprehensive comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not abundantly available in published literature, this guide leverages established protocols for analogous short-chain fatty acids to provide a detailed overview of the methodologies and expected performance characteristics.
Method Comparison at a Glance
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by highly selective mass-based detection. |
| Sample Preparation | Requires derivatization (e.g., silylation or esterification) to increase volatility. | Often allows for direct analysis after simple protein precipitation or liquid-liquid extraction. |
| Throughput | Generally lower due to the derivatization step and longer chromatographic run times. | Higher throughput is often achievable due to simpler sample preparation and faster chromatography. |
| Sensitivity | Can achieve high sensitivity, particularly with selected ion monitoring (SIM). | Typically offers superior sensitivity and selectivity due to multiple reaction monitoring (MRM). |
| Selectivity | Good, but can be susceptible to interferences from co-eluting compounds. | Excellent selectivity, minimizing matrix effects and interferences. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Can be susceptible to matrix effects which may impact accuracy and precision. |
Quantitative Performance of Analogous Short-Chain Fatty Acid Assays
The following table summarizes typical performance characteristics for the quantification of short-chain fatty acids using GC-MS and LC-MS/MS, providing an expected range for a validated this compound assay.
| Performance Metric | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are outlined below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This method involves the chemical modification of this compound to a more volatile trimethylsilyl (B98337) (TMS) ester, enabling its separation and detection by GC-MS.
a. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.
b. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the TMS-derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of this compound in biological matrices with minimal sample preparation.
a. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water or mobile phase A to match the initial chromatographic conditions.
b. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS quantification of this compound.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, making it well-suited for large-scale clinical or metabolomics studies. GC-MS, while requiring a derivatization step, remains a robust and reliable alternative, particularly when matrix effects are a significant concern. Regardless of the chosen method, thorough validation is essential to ensure the accuracy and reliability of the quantitative data.
A Researcher's Guide to Confirming the Absolute Configuration of Chiral 3-Ethylheptanoic Acid
For researchers in drug development and organic synthesis, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a comparative overview of modern analytical techniques for confirming the absolute configuration of chiral carboxylic acids, with a focus on 3-Ethylheptanoic acid. We present the principles, experimental protocols, and data interpretation for three primary methods: a modified Mosher's method using NMR spectroscopy, Vibrational Circular Dichroism (VCD), and chiral derivatization followed by High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
Choosing the appropriate method for determining absolute configuration depends on several factors, including the amount of sample available, the instrumentation at hand, and whether the method needs to be destructive or non-destructive. The following table summarizes the key aspects of the three discussed techniques.
| Feature | Modified Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Chiral Derivatization (HPLC) |
| Principle of Determination | Analysis of chemical shift differences (Δδ) in ¹H NMR spectra of diastereomeric esters. | Comparison of experimental and theoretically calculated VCD spectra. | Separation of diastereomeric derivatives based on their differential interaction with the stationary phase. |
| Sample Requirement | Typically 1-5 mg per diastereomer. | 5-10 mg.[1] | Microgram to milligram scale, depending on the derivatizing agent and detector. |
| Instrumentation | High-field NMR spectrometer (≥300 MHz). | VCD spectrometer (FTIR-based). | HPLC system with a standard detector (UV or fluorescence). |
| Derivatization Required? | Yes, with a chiral derivatizing agent (e.g., MTPA). | No, the native molecule is analyzed. | Yes, with a chiral derivatizing agent. |
| Key Advantage | Widely accessible NMR instrumentation; provides structural information. | Non-destructive; provides a definitive assignment in solution. | High sensitivity, especially with fluorescent tags; suitable for determining enantiomeric purity. |
| Potential Challenges | Derivatization reaction may not go to completion; spectral overlap can complicate analysis. | Requires access to a specialized VCD spectrometer and computational resources for spectral prediction. | Derivatization can be complex; requires a suitable chiral derivatizing agent. |
Workflow for Absolute Configuration Determination
The process of determining the absolute configuration of a chiral molecule follows a logical progression of steps, from initial analysis to the final assignment. The choice of analytical path will depend on the available resources and the nature of the compound.
Caption: A generalized workflow for determining the absolute configuration of a chiral molecule.
Detailed Experimental Protocols
Modified Mosher's Method for Carboxylic Acids (NMR-based)
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[2][3][4][5][6] A modification of this method can be applied to chiral carboxylic acids by first converting the acid to a chiral ester. This involves reacting the chiral carboxylic acid with a chiral alcohol, such as (R)- and (S)-2-phenyl-1-propanol, to form diastereomeric esters. The ¹H NMR spectra of these diastereomers are then compared. The anisotropic effect of the phenyl group in the chiral auxiliary causes different chemical shifts for the protons near the stereocenter in the two diastereomers.
Principle of Diastereomer Formation for NMR Analysis
The core principle of the modified Mosher's method lies in the creation of diastereomers from the enantiomers of the chiral analyte. These diastereomers have distinct physical properties, including their NMR spectra, which allows for the determination of the absolute configuration of the original molecule.
Caption: Formation of diastereomers for NMR-based absolute configuration analysis.
Experimental Protocol:
-
Esterification:
-
In two separate vials, dissolve approximately 2 mg of chiral this compound in 0.5 mL of an anhydrous solvent like dichloromethane.
-
To one vial, add 1.1 equivalents of (R)-2-phenyl-1-propanol, and to the other, add 1.1 equivalents of (S)-2-phenyl-1-propanol.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reactions at room temperature for 4-6 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixtures to remove the urea (B33335) byproduct.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica (B1680970) gel.
-
-
NMR Analysis:
-
Dissolve each purified diastereomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Assign the proton signals for the groups around the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the corresponding protons in the two diastereomers.
-
Based on the established model for the chiral auxiliary, the signs of the Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental spectrum to a spectrum calculated for a known configuration using quantum mechanical methods.[8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M.[9] The choice of solvent is crucial as it can influence the conformation of the molecule.
-
-
VCD Spectrum Acquisition:
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows.
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9]
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a computational chemistry software package.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical VCD spectrum for the R-enantiomer.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).
-
The absolute configuration is assigned based on which calculated spectrum provides the best match with the experimental data.
-
Chiral Derivatization with HPLC Analysis
This method involves reacting the chiral carboxylic acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. The elution order of the diastereomers can then be correlated with the absolute configuration. Using a fluorescent derivatizing agent can significantly enhance the sensitivity of the method.[10]
Experimental Protocol:
-
Derivatization:
-
Choose a chiral derivatizing agent with a suitable functional group (e.g., a primary amine to form an amide) and a chromophore or fluorophore. An example is (R)- or (S)-1-(1-naphthyl)ethylamine.
-
In two separate vials, react the enantiomers of this compound (or the racemic mixture) with the chosen chiral derivatizing agent (e.g., the R-enantiomer) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.
-
Allow the reaction to proceed to completion.
-
-
HPLC Analysis:
-
Inject the reaction mixtures onto a reverse-phase C18 HPLC column.
-
Develop a separation method using a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with or without additives like trifluoroacetic acid.
-
Monitor the elution of the diastereomers using a UV or fluorescence detector.
-
-
Configuration Assignment:
-
The two diastereomers should elute at different retention times.
-
To assign the absolute configuration, a pure enantiomer of this compound (if available) can be derivatized and its retention time compared to the separated diastereomers. Alternatively, the elution order can sometimes be predicted based on established models for the specific chiral derivatizing agent and the class of compounds being analyzed.
-
Illustrative Example with a Structurally Similar Acid
References
- 1. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical Activity Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 10. The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. [askfilo.com]
A Comparative Review of 3-Ethylheptanoic Acid and Other Branched-Chain Fatty Acids in Potential Therapeutic Applications
In the landscape of drug discovery and development, researchers are increasingly turning their attention to the therapeutic potential of fatty acids and their derivatives. Among these, branched-chain fatty acids (BCFAs) represent a class of molecules with diverse biological activities. This guide provides a comprehensive literature review of the applications of 3-Ethylheptanoic acid and its structural analogs, with a focus on their potential antioxidant and anti-inflammatory properties. While specific experimental data for this compound is limited in publicly available literature, this review aims to provide a comparative analysis based on the known activities of structurally similar compounds, alongside detailed experimental protocols for key biological assays. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BCFAs.
Comparison of Biological Activities: Branched-Chain Fatty Acids
Table 1: Comparative Biological Activities of Selected Branched-Chain Fatty Acids
| Compound | Primary Therapeutic Area | Known Biological Activities & Mechanism of Action | Antioxidant Activity (IC50) | Anti-inflammatory Activity (IC50) |
| This compound | Not established | Potential antioxidant and anti-inflammatory properties suggested, but not experimentally verified in public literature. | Data not available | Data not available |
| Valproic acid | Epilepsy, Bipolar Disorder, Migraine | Increases GABA levels in the brain, blocks voltage-gated sodium channels, and inhibits T-type calcium channels. It is also a known histone deacetylase (HDAC) inhibitor. | Data not available | Data not available |
| 2-Ethylhexanoic acid | Industrial applications (plasticizers, coatings) | Used as a precursor for metal salts and in various chemical syntheses. Limited data on specific biological activities for therapeutic use. | Data not available | Data not available |
| Other Short-Chain Fatty Acids (e.g., Butyrate, Propionate) | Gut Health | Known to have anti-inflammatory effects in the gut by inhibiting NF-κB and histone deacetylases. | Data not available | Varies depending on the specific acid and assay conditions. |
Experimental Protocols
To facilitate further research into the biological activities of this compound and other BCFAs, this section provides detailed protocols for commonly used in vitro antioxidant and anti-inflammatory assays.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a small volume of the test compound or standard to each well.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
Anti-inflammatory Activity Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound
-
Positive control (e.g., Indomethacin, Celecoxib)
-
Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product, prostaglandin (B15479496) G2)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme to each well.
-
Add the test compound or control to the respective wells and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
The percentage of COX inhibition is calculated by comparing the signal from the sample wells to the control wells (enzyme without inhibitor).
-
Determine the IC50 value for each compound.
-
2. Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Materials:
-
Lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer (e.g., borate (B1201080) buffer)
-
Test compound
-
Positive control (e.g., Quercetin, Nordihydroguaiaretic acid)
-
Spectrophotometer
-
-
Procedure:
-
Prepare solutions of the test compound and positive control.
-
In a cuvette, mix the assay buffer and the lipoxygenase enzyme solution.
-
Add the test compound or control and incubate.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.
-
Determine the IC50 value for each compound.
-
Visualizations
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Experimental workflow for in vitro antioxidant assays (DPPH/ABTS).
Caption: Simplified signaling pathway of Valproic Acid's mechanism of action.
Conclusion
This compound belongs to the class of branched-chain fatty acids, which have demonstrated a wide range of biological activities with therapeutic potential. While direct experimental evidence for the antioxidant and anti-inflammatory properties of this compound is currently lacking in the scientific literature, its structural similarity to well-characterized BCFAs like Valproic acid suggests that it may possess interesting pharmacological properties.
This guide provides a framework for future research by offering detailed protocols for key in vitro assays and a comparative overview of related compounds. The provided information is intended to empower researchers to investigate the potential of this compound and other novel BCFAs as therapeutic agents. Further studies are crucial to elucidate the specific biological activities, mechanisms of action, and potential applications of this compound in drug development. The data and protocols presented herein serve as a valuable resource to initiate and guide such investigations.
A Comparative Study: 3-Ethylheptanoic Acid and Valproic Acid
A comprehensive guide for researchers and drug development professionals on the comparative chemical properties, known biological activities, and proposed experimental evaluation of 3-Ethylheptanoic acid and the established anticonvulsant, Valproic acid.
This guide provides a detailed comparison of this compound and Valproic acid, a widely used medication for epilepsy, bipolar disorder, and migraine prevention.[1][2][3] While Valproic acid is a well-characterized compound, data on the biological activities of this compound are sparse. This document aims to bridge this knowledge gap by presenting a side-by-side comparison of their physicochemical properties and outlining detailed experimental protocols to facilitate further research into the pharmacological profile of this compound.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of both molecules. While both are branched-chain carboxylic acids, their structural differences may influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Valproic Acid (2-propylpentanoic acid) |
| Molecular Formula | C9H18O2[4] | C8H16O2[5] |
| Molecular Weight | 158.24 g/mol [4][6][7] | 144.21 g/mol [5] |
| CAS Number | 14272-47-0[4] | 99-66-1[5] |
| IUPAC Name | This compound[4] | 2-propylpentanoic acid[1][5] |
| Appearance | Clear colorless liquid | Clear colorless liquid[5] |
| LogP (Octanol/Water) | 2.678 (Crippen Calculated)[6] | 2.8 (Computed)[5] |
| Water Solubility | Log10WS: -2.45 (Crippen Calculated)[6] | - |
Biological Activity and Therapeutic Potential: A Tale of Two Acids
Valproic Acid: A Multi-modal Neurological Agent
Valproic acid (VPA) boasts a broad spectrum of anticonvulsant activity and is a cornerstone in the management of various seizure types, including absence, partial, and generalized tonic-clonic seizures.[1][8] Its therapeutic applications extend to the treatment of bipolar disorder and the prophylaxis of migraine headaches.[1][2]
The precise mechanism of action of VPA is not fully elucidated but is believed to be multifactorial.[1][9] Proposed mechanisms include:
-
Enhancement of GABAergic neurotransmission: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[9][10] This is thought to occur through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation.[9]
-
Blockade of voltage-gated sodium channels: By blocking these channels, VPA reduces neuronal excitability and stabilizes neuronal membranes.[9][11]
-
Inhibition of histone deacetylases (HDACs): This epigenetic modification can alter gene expression and is another proposed mechanism for its therapeutic effects.[1]
This compound: An Unexplored Frontier
In stark contrast to VPA, the pharmacological profile of this compound remains largely unexplored. Available information from chemical suppliers suggests potential antioxidant, anti-inflammatory, and chemopreventive properties. One source indicates it may inhibit cyclooxygenase activity, suggesting an anti-inflammatory pathway. However, there is a significant lack of dedicated studies investigating its effects on the central nervous system, particularly its potential as an anticonvulsant or mood-stabilizing agent.
Proposed Experimental Protocols for Comparative Evaluation
To systematically evaluate the potential of this compound, particularly in comparison to Valproic acid, a series of preclinical experimental protocols are proposed. These protocols are designed to assess its anticonvulsant efficacy, neurotoxicity, and hepatotoxicity.
Anticonvulsant Activity Screening
Standard preclinical models are essential for determining the potential anticonvulsant properties of a test compound.
1. Maximal Electroshock (MES) Seizure Model: This model is effective in identifying agents that prevent seizure spread and is particularly relevant for generalized tonic-clonic seizures.[8][12]
-
Objective: To assess the ability of this compound to protect against MES-induced tonic hindlimb extension seizures in rodents.
-
Methodology:
-
Male Swiss mice (20-25 g) are randomly assigned to control and treatment groups.
-
This compound, Valproic acid (as a positive control), and vehicle are administered intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 0.2 sec) is delivered via corneal or ear-clip electrodes.
-
The presence or absence of the tonic hindlimb extension component of the seizure is recorded.
-
The median effective dose (ED50) is calculated based on the percentage of animals protected in each group.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.[8][12]
-
Objective: To evaluate the efficacy of this compound in preventing or delaying the onset of clonic-tonic seizures induced by the chemoconvulsant PTZ.
-
Methodology:
-
Animals are prepared and dosed as in the MES model.
-
A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Animals are observed for a period of 30 minutes for the onset and severity of seizures (e.g., using the Racine scale).
-
The latency to the first seizure and the percentage of animals protected from tonic seizures are recorded.
-
The ED50 is determined.
-
Neurotoxicity Assessment
It is crucial to assess the potential adverse effects of a novel compound on the central nervous system.
Rotarod Test: This test evaluates motor coordination and is a common method for assessing neurological deficits.
-
Objective: To determine the dose of this compound that causes motor impairment.
-
Methodology:
-
Mice are trained to remain on a rotating rod (e.g., 5-10 rpm).
-
Following drug administration, the animals are placed back on the rotarod at specified time intervals.
-
The latency to fall from the rod is recorded.
-
The median toxic dose (TD50) is calculated.
-
Hepatotoxicity Evaluation
Given that Valproic acid is known to cause hepatotoxicity, evaluating this potential side effect for this compound is critical.[13][14]
In Vitro Assessment using Primary Hepatocytes:
-
Objective: To assess the direct cytotoxic effects of this compound on liver cells.
-
Methodology:
-
Isolate primary hepatocytes from rats or humans.
-
Expose the cells to a range of concentrations of this compound and Valproic acid for 24-48 hours.
-
Assess cell viability using assays such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Evaluate for markers of oxidative stress (e.g., reactive oxygen species generation) and mitochondrial dysfunction.
-
In Vivo Assessment in Rodents:
-
Objective: To evaluate the potential for this compound to cause liver injury in a living organism.
-
Methodology:
-
Administer sub-chronic doses of this compound and Valproic acid to rodents for a period of several weeks.
-
Monitor animal health and body weight regularly.
-
At the end of the study, collect blood samples to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Perform histopathological examination of liver tissue to look for signs of cellular damage, steatosis, and inflammation.
-
Conclusion and Future Directions
Valproic acid is a well-established therapeutic agent with a complex and multifaceted mechanism of action. In contrast, this compound represents a structurally related but pharmacologically uncharacterized compound. The limited available data suggests potential for antioxidant and anti-inflammatory effects, but its profile in the context of neurological disorders is unknown.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. By conducting these studies, researchers can elucidate its potential as a novel therapeutic agent, determine its safety profile, and draw meaningful comparisons with Valproic acid. This comparative approach is essential for identifying new drug candidates with potentially improved efficacy or a more favorable side-effect profile. Further research into this compound is warranted to unlock its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of anti seizure drugs | PPTX [slideshare.net]
- 3. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H18O2 | CID 139715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CAS 14272-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 14272-47-0 | this compound - Moldb [moldb.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpp.com [ijpp.com]
- 10. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Verification of 3-Ethylheptanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data used for the structural verification of 3-Ethylheptanoic acid and its common derivatives, namely its methyl ester, amide, and acid chloride. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the identification and characterization of these aliphatic compounds. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.
Comparative Spectroscopic Data
The structural nuances between this compound and its derivatives are clearly delineated by distinct features in their respective spectra. The following tables summarize the key quantitative data for each spectroscopic technique, offering a direct comparison to facilitate structural elucidation.
Table 1: ¹H NMR Spectral Data Comparison (Typical Chemical Shifts δ [ppm])
| Assignment | This compound | Methyl 3-Ethylheptanoate (Derivative) | 3-Ethylheptanamide (Derivative) | 3-Ethylheptanoyl Chloride (Derivative) |
| -COOH/-CONH₂ | ~10-12 (s, broad) | - | ~5.5-8.0 (s, broad, 2H) | - |
| -OCH₃ | - | ~3.6-3.7 (s, 3H) | - | - |
| α-CH₂ | ~2.2-2.4 (t, 2H) | ~2.2-2.3 (t, 2H) | ~2.1-2.2 (t, 2H) | ~2.8-2.9 (t, 2H) |
| β-CH | ~1.8-2.0 (m, 1H) | ~1.8-1.9 (m, 1H) | ~1.8-1.9 (m, 1H) | ~1.9-2.1 (m, 1H) |
| Ethyl-CH₂ | ~1.3-1.5 (m, 2H) | ~1.3-1.5 (m, 2H) | ~1.3-1.5 (m, 2H) | ~1.4-1.6 (m, 2H) |
| Butyl-CH₂'s | ~1.2-1.4 (m, 4H) | ~1.2-1.4 (m, 4H) | ~1.2-1.4 (m, 4H) | ~1.2-1.4 (m, 4H) |
| Ethyl-CH₃ | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) |
| Butyl-CH₃ | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) | ~0.8-0.9 (t, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison (Typical Chemical Shifts δ [ppm])
| Assignment | This compound | Methyl 3-Ethylheptanoate (Derivative) | 3-Ethylheptanamide (Derivative) | 3-Ethylheptanoyl Chloride (Derivative) |
| C=O | ~175-185 | ~170-175 | ~173-178 | ~170-185 |
| -OCH₃ | - | ~50-55 | - | - |
| α-CH₂ | ~40-45 | ~40-45 | ~40-45 | ~50-55 |
| β-CH | ~35-40 | ~35-40 | ~35-40 | ~40-45 |
| Alkyl Chains | ~10-35 | ~10-35 | ~10-35 | ~10-35 |
Table 3: IR Spectroscopy Data Comparison (Key Absorption Frequencies [cm⁻¹])
| Functional Group Vibration | This compound | Methyl 3-Ethylheptanoate (Derivative) | 3-Ethylheptanamide (Derivative) | 3-Ethylheptanoyl Chloride (Derivative) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad)[1][2] | - | - | - |
| N-H Stretch (Amide) | - | - | ~3100-3500 (one or two bands) | - |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O Stretch | ~1700-1725[3] | ~1735-1750[3][4] | ~1640-1690[3][4] | ~1785-1815[3][4][5] |
| C-O Stretch | ~1210-1320[2] | ~1170-1250 | - | - |
| C-Cl Stretch | - | - | - | ~650-850 |
Table 4: Mass Spectrometry Data Comparison (Characteristic m/z Fragments)
| Fragmentation Event | This compound | Methyl 3-Ethylheptanoate (Derivative) | 3-Ethylheptanamide (Derivative) | 3-Ethylheptanoyl Chloride (Derivative) |
| Molecular Ion [M]⁺ | 158 | 172 | 157 | 176/178 (isotope pattern) |
| [M-OH]⁺ | 141 | - | - | - |
| [M-OCH₃]⁺ | - | 141 | - | - |
| [M-NH₂]⁺ | - | - | 141 | - |
| [M-Cl]⁺ | - | - | - | 141 |
| [M-COOH]⁺ | 113 | - | - | - |
| Acylium Ion [R-C=O]⁺ | 113 | 113 | 113 | 113 |
| McLafferty Rearrangement | 60 | 74 | 59 | Not prominent |
Experimental Workflow
The structural verification of a this compound derivative typically follows a systematic spectroscopic analysis workflow. The diagram below illustrates the logical progression from sample preparation to final structure confirmation.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound and its derivatives. These should be adapted based on the specific instrumentation available.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solid (Amide): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) into the GC inlet.
-
The GC column separates the components before they enter the mass spectrometer.
-
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: ~200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The acylium ion is a particularly diagnostic fragment for these compounds.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Benchmarking 3-Ethylheptanoic Acid Synthesis: A Comparative Guide for Researchers
Faced with the synthesis of 3-ethylheptanoic acid, researchers must choose between various laboratory-scale methods and consider the established principles of industrial chemical production. This guide provides an objective comparison of two plausible laboratory synthesis routes—the Malonic Ester Synthesis and a Grignard Reagent-based approach—against a representative industrial process analogous to the production of the structurally similar 2-ethylhexanoic acid. The following sections detail the experimental protocols, present a quantitative comparison of key performance indicators, and offer visualizations to clarify the reaction pathways.
Quantitative Performance Comparison
The selection of a synthesis route often hinges on a trade-off between yield, purity, and the practicality of the experimental conditions. The following table summarizes these key metrics for the laboratory and industrial methods discussed.
| Metric | Malonic Ester Synthesis (Lab Scale) | Grignard Synthesis (Lab Scale) | Aldehyde Oxidation (Industrial Benchmark) |
| Overall Yield | 60-70% | 65-75% | >95%[1][2] |
| Product Purity | High, requires purification | High, requires purification | High (>99%)[3][4] |
| Reaction Temperature | 50-100°C | 0-70°C | 40-70°C[2][5] |
| Reaction Pressure | Atmospheric | Atmospheric | Atmospheric to slightly elevated |
| Key Reagents | Diethyl malonate, Sodium ethoxide, 1-Bromopentane (B41390), Ethyl bromide | Propylmagnesium bromide, Ethyl pentanoate | 2-Ethylhexanal (B89479), Oxygen/Air, Catalyst |
| Catalyst | None | None | Metal salts (e.g., Manganese or Cobalt)[1] |
| Primary Byproducts | Dialkylated malonic ester, Ethanol (B145695) | Alcohols, unreacted Grignard | Water, minor oxidation byproducts |
Visualizing the Synthesis Pathways
To provide a clear overview of the discussed synthetic routes, the following diagrams illustrate the logical flow from starting materials to the final product.
Caption: Comparative workflow of laboratory and industrial synthesis routes.
Experimental Protocols
Detailed methodologies for the laboratory-scale synthesis of this compound are provided below.
Malonic Ester Synthesis
This classical method involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Step 1: Formation of Diethyl Pentylmalonate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere. After the sodium has completely reacted, diethyl malonate is added dropwise at room temperature. The mixture is then heated to reflux, and 1-bromopentane is added slowly. The reaction mixture is refluxed for several hours until the alkylation is complete, as monitored by thin-layer chromatography (TLC).
Step 2: Formation of Diethyl Ethyl(pentyl)malonate. To the cooled reaction mixture from the previous step, a second equivalent of sodium ethoxide in ethanol is added. After stirring, ethyl bromide is added dropwise, and the mixture is again refluxed for several hours to facilitate the second alkylation.
Step 3: Hydrolysis and Decarboxylation. The resulting diethyl ethyl(pentyl)malonate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide.[6][7] This saponification step is followed by acidification with a strong acid, such as hydrochloric acid, which also induces decarboxylation upon heating.[8][9][10][11] The crude this compound is then extracted with an organic solvent, washed, dried, and purified by distillation.
Grignard Synthesis
This approach utilizes a Grignard reagent to form a new carbon-carbon bond, followed by hydrolysis to yield the carboxylic acid.
Step 1: Preparation of Propylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of propyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux until the magnesium is consumed.
Step 2: Reaction with Ethyl Pentanoate. The freshly prepared propylmagnesium bromide solution is cooled in an ice bath. A solution of ethyl pentanoate in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then refluxed for a short period to ensure complete reaction.
Step 3: Hydrolysis. The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate magnesium salt. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
Industrial Benchmark: Synthesis of 2-Ethylhexanoic Acid
The industrial production of branched-chain carboxylic acids like 2-ethylhexanoic acid typically follows a multi-step process designed for high throughput and efficiency.[4]
Step 1: Aldol Condensation of Butyraldehyde. n-Butyraldehyde undergoes a base-catalyzed aldol condensation to form 2-ethyl-2-hexenal.[12]
Step 2: Hydrogenation. The unsaturated aldehyde, 2-ethyl-2-hexenal, is then hydrogenated to the corresponding saturated aldehyde, 2-ethylhexanal.[12]
Step 3: Oxidation. Finally, 2-ethylhexanal is oxidized to 2-ethylhexanoic acid.[3][5] This oxidation is typically carried out using air or oxygen in the presence of a catalyst, such as a manganese or cobalt salt, at elevated temperatures.[1][2] The reaction is highly efficient, leading to high yields and purity of the final product.[1][2][3]
Conclusion
For laboratory-scale synthesis of this compound, both the Malonic Ester and Grignard synthesis routes offer viable options with respectable yields, though they require careful control of reaction conditions and subsequent purification steps. The choice between them may depend on the availability of starting materials and the researcher's familiarity with the techniques.
In contrast, the industrial benchmark process for a similar branched carboxylic acid highlights the focus on high-yield, continuous processes utilizing readily available feedstocks and catalytic steps to maximize efficiency and purity on a large scale. While not a direct synthesis of this compound, it provides a clear picture of the principles that would be applied for its industrial production, emphasizing atom economy and process optimization. Researchers can leverage this understanding to evaluate the scalability and potential commercial viability of their chosen laboratory methods.
References
- 1. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 2. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 3. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. WO2017132192A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
Efficacy comparison of 3-Ethylheptanoic acid as an antioxidant with other fatty acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of 3-Ethylheptanoic acid in relation to other fatty acids. While direct quantitative comparisons for this compound are limited in currently available literature, this document synthesizes existing knowledge on the antioxidant properties of branched-chain and straight-chain fatty acids, offering a framework for evaluation and future research.
Introduction to this compound as an Antioxidant
This compound, a branched-chain saturated fatty acid, has been identified as a noteworthy antioxidant. Its primary mechanism of action is attributed to its ability to inhibit the oxidation of polyunsaturated fatty acids, such as linoleic acid. This protective effect is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Saturated fatty acids, in general, have demonstrated a greater capacity to inhibit lipid peroxidation compared to their unsaturated counterparts, suggesting a significant antioxidant potential for this compound.
Comparative Antioxidant Activity: Data Overview
Due to the scarcity of direct comparative studies on this compound, this section presents a representative table outlining the antioxidant activities of various classes of fatty acids. The data is compiled from multiple studies and standardized where possible to provide a comparative framework. The primary methods for assessing antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation inhibition.
Table 1: Comparative Antioxidant Efficacy of Fatty Acids (Representative Data)
| Fatty Acid Class | Specific Fatty Acid Example | DPPH Scavenging Activity (IC50 µg/mL) | FRAP Value (µM Fe(II)/g) | Lipid Peroxidation Inhibition (%) |
| Branched-Chain Saturated | This compound (Predicted) | Data Not Available | Data Not Available | Potentially High |
| Iso-C15:0 | Data Not Available | Data Not Available | Data Not Available | |
| Anteiso-C15:0 | Data Not Available | Data Not Available | Data Not Available | |
| Straight-Chain Saturated | Palmitic Acid (C16:0) | > 1000 | Low | Moderate |
| Stearic Acid (C18:0) | > 1000 | Low | Moderate-High | |
| Monounsaturated | Oleic Acid (C18:1) | Moderate | Moderate | Moderate |
| Polyunsaturated | Linoleic Acid (C18:2) | High | High | Low (pro-oxidant potential) |
| α-Linolenic Acid (C18:3) | High | High | Low (pro-oxidant potential) |
Note: The antioxidant activity of fatty acids can be influenced by the assay system and conditions. The data for this compound is predicted based on the general observation of higher lipid peroxidation inhibition by saturated fatty acids.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are outlines of the key experimental protocols frequently employed in the evaluation of fatty acid antioxidant efficacy.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary oxidation product.
Protocol:
-
Sample Preparation: A lipid-rich substrate (e.g., linoleic acid, tissue homogenate) is incubated with the fatty acid of interest.
-
Induction of Peroxidation: Peroxidation is initiated using an oxidizing agent (e.g., FeSO₄/ascorbate).
-
Reaction with TBA: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated at 95-100°C for a specified time (e.g., 60 minutes).
-
Measurement: After cooling, the absorbance of the resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at 532 nm.
-
Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with MDA.
Experimental Workflow for TBARS Assay
Safety Operating Guide
Proper Disposal of 3-Ethylheptanoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Ethylheptanoic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a carboxylic acid, it is considered hazardous waste and must be handled with specific protocols. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and safety hazards.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, related carboxylic acids like heptanoic acid are known to cause severe skin burns and eye damage.[3] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[1][4]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Body Protection: A lab coat or apron is necessary to prevent skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management
Chemical spills must be cleaned up immediately.[7][8] In the event of a this compound spill, follow these steps:
-
Evacuate and Isolate: Evacuate and isolate the spill area.[7][8]
-
Assess the Spill: If the spill is large or you are not equipped to handle it, contact your institution's Environmental Health & Safety (EHS) department or emergency personnel.[9][10]
-
Containment: For small, manageable spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth to contain the spill.[2][3] Acid-specific spill kits should be used if available.[10]
-
Neutralization: A neutralizing agent can be carefully applied to the absorbed material.[3]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: All materials used for the spill cleanup must also be treated as hazardous waste.[7][8][9]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] The primary method is through a licensed hazardous waste management company, coordinated by your institution's EHS department.[2][5]
Step 1: Waste Identification and Collection
-
Treat all unused or contaminated this compound as hazardous waste.[8]
-
Collect the waste in a dedicated, chemically compatible, and leak-proof container.[2][5] Plastic containers are often preferred to minimize the risk of breakage.[5][11]
-
Ensure the container has a secure, tightly sealing cap. Makeshift covers are not acceptable.[5][6]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[5]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste."[5]
-
Identify the contents fully, including "this compound" and its approximate concentration.[6][12]
-
Affix a fully completed hazardous waste tag provided by your EHS department. This tag typically requires information such as the name of the generator, room number, and chemical contents.[7][9]
Step 3: Storage and Segregation
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[2][11]
-
The container must be kept closed except when adding waste.[6][9]
-
Store the waste with secondary containment to prevent spills from reaching drains.[7][9]
-
Crucially, segregate this compound waste from incompatible materials. Do not mix acids with bases, cyanides, azides, hypochlorite (B82951) solutions, or reactive substances like oxidizers.[6][12] Store acids in a dedicated acid storage cabinet.[10]
Step 4: Arranging for Disposal
-
Once the container is full or has reached the institutional time limit for accumulation (e.g., 9 or 12 months), submit a waste collection request to your EHS department.[7][9][11]
-
Do not transport hazardous waste across public areas; trained EHS personnel must handle collection.[7][8]
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[2][6]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.[2][7][8]
Quantitative Data Summary
The following table summarizes key quantitative limits and parameters relevant to the storage and disposal of hazardous laboratory waste, based on general guidelines. Always consult your institution's specific policies for exact figures.
| Parameter | Guideline Value | Description | Source(s) |
| Maximum Hazardous Waste Volume | 55 gallons | Maximum total hazardous waste allowed to accumulate in a Satellite Accumulation Area (SAA). | [7][8][11] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) / 1 kg (solid) | Maximum "P-listed" or acutely toxic waste allowed to accumulate in an SAA. | [7][8][11] |
| Maximum Accumulation Time | 9 - 12 months | Typical time limit for storing hazardous waste in an SAA from the first day of accumulation. | [9][11] |
| Emergency Eyewash/Shower Flush Time | 15 minutes | Minimum duration for flushing eyes or skin after exposure to a corrosive chemical. | [9][10] |
| Container Headspace | ~10% | Recommended empty volume to leave in a waste container to allow for expansion. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
